molecular formula C56H111N3O6S6 B8192606 Bamea-O16B

Bamea-O16B

Cat. No.: B8192606
M. Wt: 1114.9 g/mol
InChI Key: WBCDKXLTOZQTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bamea-O16B is a useful research compound. Its molecular formula is C56H111N3O6S6 and its molecular weight is 1114.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H111N3O6S6/c1-5-8-11-14-17-20-23-26-29-32-48-66-69-51-45-63-54(60)35-38-57-39-42-58(4)43-44-59(40-36-55(61)64-46-52-70-67-49-33-30-27-24-21-18-15-12-9-6-2)41-37-56(62)65-47-53-71-68-50-34-31-28-25-22-19-16-13-10-7-3/h57H,5-53H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCDKXLTOZQTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSSCCOC(=O)CCNCCN(C)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCC(=O)OCCSSCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H111N3O6S6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture and Functional Landscape of Bamea-O16B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamea-O16B is a bioreducible, ionizable cationic lipid that has emerged as a potent vehicle for the delivery of nucleic acid-based therapeutics, particularly in the realm of CRISPR/Cas9 genome editing.[1][2] Its unique chemical structure, featuring disulfide bonds, allows for efficient encapsulation of messenger RNA (mRNA) and single-guide RNA (sgRNA), facilitating their delivery into cells.[3][4][5] The subsequent intracellular release of the cargo is triggered by the reductive environment of the cytoplasm, ensuring targeted and effective therapeutic action. This technical guide provides a comprehensive overview of the chemical structure of this compound, quantitative data on its delivery efficiency, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is characterized by a complex molecular architecture that is central to its function as a delivery vehicle. The presence of disulfide bonds makes the lipid nanoparticle bioreducible, meaning it can be broken down within the reductive environment of a cell's cytoplasm, leading to the release of its genetic cargo.

Chemical Name: bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-methyl-9-oxo-10-oxa-13,14-dithia-3,6-diazahexacosyl)azanediyl)dipropionate

Molecular Formula: C₅₆H₁₁₁N₃O₆S₆

CAS Number: 2490668-30-7

A two-dimensional representation of the chemical structure of this compound can be visualized in the linked scientific publications.

Quantitative Performance Data

The efficacy of this compound as a delivery agent has been demonstrated in several studies. The following tables summarize key quantitative data on its performance in both in vitro and in vivo settings.

Table 1: In Vitro mRNA Delivery and Gene Editing Efficiency

Cell LineCargoTransfection EfficiencyGene Knockout EfficiencyReference
HeLaRFP mRNAUp to 90% at 160 ng/mLN/A
HEK-GFPCas9 mRNA/sgGFPN/AUp to 90%
A375 (human melanoma)Luciferase mRNAHigh (qualitative)N/A

Table 2: In Vivo Gene Editing Efficiency

Animal ModelTarget GeneDelivery RouteReduction in Serum Protein LevelsReference
C57BL/6 MicePCSK9Intravenous injection80%

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the preparation of this compound-based lipid nanoparticles for mRNA delivery.

Synthesis of this compound

The synthesis of the this compound lipid has been described as follows:

  • A head amine group and an acrylate are combined in a molar ratio of 1:3.3 in a Teflon-lined glass screw-top vial.

  • The mixture is stirred for 3 days at 75 °C.

  • After cooling, the resulting crude product is purified using flash chromatography on a silica gel.

  • The final lipid structure is confirmed by ¹H NMR spectroscopy.

Preparation of mRNA-Encapsulated Lipid Nanoparticles (BLANs)

The formulation of this compound lipid-assisted nanoparticles (BLANs) for mRNA delivery involves the following steps:

  • This compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and cholesterol are mixed in chloroform in a glass bottle. The ratio of this compound to DOPE is kept constant at 4:1 (w/w), while the cholesterol density can be varied.

  • The solvent is evaporated overnight in a fume hood to form a lipid film.

  • The lipid film is then hydrated with a solution of ethanol and sodium acetate buffer.

  • This lipid solution is added dropwise to another glass bottle containing DSPE-mPEG2000 along with the Cas9 mRNA and sgRNA (or other mRNA cargo).

  • The final solution is dialyzed against phosphate-buffered saline (PBS) using a dialysis bag (MWCO 10,000) to remove excess ethanol and sodium acetate.

Mechanism of Action: A Visualized Pathway

This compound-based lipid nanoparticles are designed to efficiently deliver their nucleic acid payload into the cytoplasm of target cells. The process involves cellular uptake, endosomal escape, and finally, the release of the cargo in the reductive intracellular environment.

Bamea_O16B_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome LNP This compound Nanoparticle (with mRNA cargo) Endosome LNP within Endosome LNP->Endosome Cellular Uptake Cytoplasm Cytoplasm (Reductive Environment) Endosome->Cytoplasm Endosomal Escape mRNA_Release mRNA Release (Disulfide bond cleavage) Cytoplasm->mRNA_Release Reduction Translation Translation to Functional Protein (e.g., Cas9) mRNA_Release->Translation

Caption: Intracellular delivery pathway of this compound nanoparticles.

Conclusion

This compound stands out as a highly effective and versatile tool for the intracellular delivery of mRNA and other nucleic acid-based therapeutics. Its bioreducible nature allows for triggered release of its cargo, enhancing the efficiency of gene editing and expression technologies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug development, enabling further exploration and application of this promising delivery platform.

References

Bamea-O16B: A Technical Guide to its Mechanism of Action for Intracellular Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamea-O16B is a bioreducible, ionizable cationic lipid that has emerged as a potent vehicle for the intracellular delivery of messenger RNA (mRNA) and other nucleic acid-based therapeutics.[1][2][3][4] Its unique chemical structure, which incorporates disulfide bonds, allows for the efficient encapsulation of therapeutic payloads and their subsequent release in response to the specific reducing environment of the cell's cytoplasm. This targeted release mechanism enhances the therapeutic efficacy of the encapsulated molecules, as demonstrated by high levels of in vitro and in vivo gene editing.[2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols for its characterization and application, and a summary of key quantitative data.

Core Mechanism of Action: Reductive-Triggered Intracellular Release

The therapeutic efficacy of this compound hinges on a sophisticated, multi-stage process that ensures the delivery and release of its cargo directly within the target cell's cytoplasm. This process can be broken down into three key phases: encapsulation and nanoparticle formation, cellular uptake and endosomal escape, and finally, bioreducible intracellular release.

Encapsulation and Nanoparticle Formation

At a formulation pH below its pKa, the amine groups in this compound become protonated, conferring a positive charge to the lipid. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of mRNA, leading to the spontaneous self-assembly of these molecules into stable lipid nanoparticles (LNPs). These LNPs protect the encapsulated mRNA from degradation by extracellular nucleases.

Cellular Uptake and Endosomal Escape

The positively charged this compound LNPs are readily taken up by cells, primarily through endocytosis. Once inside the cell, they are enclosed within endosomes. For the therapeutic cargo to be effective, it must escape this endosomal compartment and reach the cytoplasm. The precise mechanism of endosomal escape for this compound is thought to involve the protonation of its amine groups in the acidic environment of the endosome. This protonation can lead to the disruption of the endosomal membrane through interaction with anionic lipids in the endosomal membrane, facilitating the release of the LNP into the cytoplasm. Studies have shown that this compound exhibits a higher endosomal escape efficiency compared to its non-bioreducible counterparts.

Bioreducible Intracellular Release

The defining feature of this compound is its disulfide bond. The cytoplasm of a cell maintains a highly reducing environment, primarily due to a high concentration of glutathione (GSH). Upon entering the cytoplasm, the disulfide bonds within the this compound lipid structure are rapidly cleaved by glutathione. This cleavage disrupts the integrity of the LNP, leading to the swift and efficient release of the encapsulated mRNA into the cytoplasm, where it can be translated by the cellular machinery to produce the therapeutic protein.

Signaling Pathway and Experimental Workflows

To visually represent the processes described above, the following diagrams have been generated using the DOT language for Graphviz.

Bamea_O16B_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm (Reductive Environment) Bamea-O16B_LNP This compound LNP (mRNA encapsulated) LNP_in_Endosome LNP in Endosome Bamea-O16B_LNP->LNP_in_Endosome Endocytosis mRNA_Release mRNA Release LNP_in_Endosome->mRNA_Release Endosomal Escape & Disulfide Cleavage (GSH) Translation Translation to Therapeutic Protein mRNA_Release->Translation

Mechanism of Action for this compound Intracellular Release.

In_Vitro_Workflow Formulation 1. This compound LNP Formulation (with reporter mRNA, e.g., RFP) Characterization 2. Nanoparticle Characterization (DLS for size and zeta potential) Formulation->Characterization Encapsulation 3. Encapsulation Efficiency (RiboGreen Assay) Formulation->Encapsulation Transfection 5. In Vitro Transfection Formulation->Transfection Cell_Culture 4. Cell Culture (e.g., HeLa, HEK293T) Cell_Culture->Transfection Analysis 6. Analysis Transfection->Analysis Flow_Cytometry Flow Cytometry (Reporter Protein Expression) Analysis->Flow_Cytometry Microscopy Confocal Microscopy (Endosomal Escape) Analysis->Microscopy

Experimental Workflow for In Vitro Evaluation of this compound.

In_Vivo_Workflow Formulation 1. This compound LNP Formulation (with Cas9 mRNA & sgRNA for PCSK9) Administration 3. Intravenous Administration Formulation->Administration Animal_Model 2. Animal Model (e.g., C57BL/6 mice) Animal_Model->Administration Sample_Collection 4. Sample Collection (Serum) Administration->Sample_Collection Biodistribution 6. Biodistribution (optional) (IVIS Imaging with Luciferase mRNA) Administration->Biodistribution Analysis 5. Analysis of PCSK9 Levels (ELISA) Sample_Collection->Analysis

Experimental Workflow for In Vivo Evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound lipid nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterValueMethodReference
Hydrodynamic Diameter (Size)~100 - 150 nmDynamic Light Scattering (DLS)
Zeta Potential+30 to +40 mVDynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency> 90%RiboGreen Assay

Table 2: In Vitro Efficacy of this compound Nanoparticles

Cell LineCargoOutcomeEfficacyReference
HEK-GFPCas9 mRNA & sgGFPGFP KnockoutUp to 90%
HeLaRFP mRNARFP Expression~90% (at 160 ng/mL)
HeLaCas9 mRNA & sgHPV18Inhibition of Cell GrowthSignificant

Table 3: In Vivo Efficacy of this compound Nanoparticles

Animal ModelTarget GeneAdministration RouteOutcomeEfficacyReference
C57BL/6 MicePCSK9IntravenousReduction in serum PCSK9Down to 20% of control

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies reported in the primary literature for the characterization and application of this compound.

Protocol 1: Formulation of this compound-mRNA Nanoparticles
  • Preparation of Lipid Stock Solution: Dissolve this compound, cholesterol, and a PEG-lipid (e.g., DSPE-mPEG) in ethanol at a specified molar ratio. The final lipid concentration in ethanol should be around 10-20 mM.

  • Preparation of mRNA Solution: Dilute the mRNA cargo in a low pH buffer, such as a citrate buffer (pH 4.0).

  • Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the mRNA-buffer solution at a defined volume ratio (e.g., 1:3 ethanol to aqueous phase) using a microfluidic mixing device or by vigorous vortexing. The N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter to optimize, typically ranging from 5 to 15.

  • Purification: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) for 18-24 hours to remove ethanol and unencapsulated components. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
  • Sample Preparation: Dilute the this compound LNP suspension in PBS (for size) or deionized water (for zeta potential) to an appropriate concentration to avoid multiple scattering effects.

  • Dynamic Light Scattering (DLS) Measurement:

    • Equilibrate the DLS instrument to 25°C.

    • Transfer the diluted sample to a clean cuvette.

    • Perform the measurement to obtain the hydrodynamic diameter (Z-average) and polydispersity index (PDI).

    • For zeta potential, use an appropriate folded capillary cell and apply an electric field to measure the electrophoretic mobility, which is then converted to zeta potential.

  • Data Analysis: Analyze the correlation function to determine the size distribution and report the Z-average, PDI, and zeta potential as the mean of at least three independent measurements.

Protocol 3: Determination of mRNA Encapsulation Efficiency
  • Reagent Preparation: Prepare a working solution of a fluorescent RNA-binding dye (e.g., RiboGreen) in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Prepare a 2% Triton X-100 solution in TE buffer.

  • Standard Curve: Prepare a standard curve of the free mRNA in TE buffer at known concentrations.

  • Measurement of Free mRNA: Add the RiboGreen working solution to the diluted LNP suspension and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This value corresponds to the amount of unencapsulated (free) mRNA.

  • Measurement of Total mRNA: To a separate aliquot of the diluted LNP suspension, add Triton X-100 to a final concentration of 0.5-1% to lyse the nanoparticles. Then, add the RiboGreen working solution and measure the fluorescence. This value corresponds to the total amount of mRNA.

  • Calculation: Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100

Protocol 4: In Vitro Transfection and Analysis
  • Cell Culture: Culture HeLa or HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Seed the cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of transfection.

    • Replace the culture medium with fresh medium.

    • Add the this compound-mRNA nanoparticles to the cells at the desired mRNA concentration (e.g., 50-200 ng/mL).

    • Incubate the cells for 24-48 hours.

  • Analysis by Flow Cytometry (for reporter proteins like RFP/GFP):

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the cells using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.

Protocol 5: In Vivo PCSK9 Knockdown in Mice
  • Animal Handling: Use C57BL/6 mice (6-8 weeks old) and handle them according to approved animal care protocols.

  • LNP Administration: Administer the this compound LNPs encapsulating Cas9 mRNA and sgRNA targeting PCSK9 via a single intravenous (tail vein) injection. The typical dosage is around 0.5-1.0 mg of mRNA per kg of body weight.

  • Sample Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., 3, 7, and 14 days post-injection). Process the blood to obtain serum.

  • Analysis of PCSK9 Levels: Quantify the concentration of PCSK9 protein in the serum using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the PCSK9 levels of the treated groups to a control group that received PBS or LNPs with a non-targeting sgRNA.

Conclusion

This compound represents a significant advancement in non-viral gene delivery technology. Its core mechanism, centered on a bioreducible disulfide bond, enables a highly efficient and targeted intracellular release of mRNA. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to leverage this promising delivery platform for a wide range of therapeutic applications. The continued exploration and optimization of this compound and similar bioreducible lipids hold great promise for the future of genetic medicine.

References

Bamea-O16B Lipid Nanoparticle: A Technical Guide to a Bioreducible Delivery Platform

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bamea-O16B lipid nanoparticle (LNP) system represents a significant advancement in non-viral gene delivery. This technology leverages a novel, bioreducible cationic lipid, this compound, to efficiently encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), for applications in gene editing and protein replacement therapies. The core principle of the this compound LNP lies in its disulfide bond-containing structure, which allows for environmentally sensitive release of its cargo within the reductive intracellular environment of target cells. This guide provides a comprehensive technical overview of the this compound LNP, including its mechanism of action, formulation protocols, and key experimental data.

Core Principle: Bioreducible Intracellular Delivery

The this compound lipid is an ionizable cationic lipid specifically designed with disulfide bonds integrated into its structure.[1][2][3][4] This unique chemical feature is central to its function. During LNP formulation at an acidic pH, the this compound lipid becomes protonated, facilitating electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, leading to efficient encapsulation.[5]

Once administered and taken up by target cells via endocytosis, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH decreases, which is a common trigger for endosomal escape in many LNP systems. However, the key differentiating feature of this compound is its response to the reductive environment of the cytoplasm. The high concentration of reducing agents, such as glutathione (GSH), in the cytosol cleaves the disulfide bonds within the this compound lipid. This cleavage alters the lipid's structure, destabilizing the nanoparticle and triggering the rapid release of the encapsulated mRNA or sgRNA cargo into the cytoplasm, where it can be translated or utilized by the cell's machinery. This bioreducible release mechanism enhances the efficiency of gene delivery and subsequent therapeutic effect. A non-bioreducible control lipid, BAMEA-O16, which lacks the disulfide bond, has been shown to have a lower endosomal escape efficiency.

Data Presentation

LNP Physicochemical Characteristics
ParameterThis compound/mRNABAMEA-O16/mRNAReference
Size (nm)Comparable to BAMEA-O16/mRNAComparable to this compound/mRNA
Zeta Potential (mV)Comparable to BAMEA-O16/mRNAComparable to this compound/mRNA
mRNA Encapsulation EfficiencyComparable to BAMEA-O16/mRNAComparable to this compound/mRNA
In Vitro Gene Editing Efficacy
Cell LineTarget GeneDelivery SystemTransfection EfficiencyKnockout/Knockdown EfficiencyTime to EffectReference
HEK293-GFPGFPThis compound/Cas9 mRNA/sgRNANot specifiedUp to 90%36 hours
HeLaRFP (reporter)This compound/RFP mRNAUp to 90%Not applicable (expression)24 hours
HeLaHPV18This compound/Cas9 mRNA/sgRNANot specifiedSignificant reduction in cell viabilityNot specified
In Vivo Gene Editing Efficacy
Animal ModelTarget GeneDelivery SystemDosagePrimary Organ of AccumulationSerum Protein KnockdownReference
C57BL/6 MicePCSK9This compound/Cas9 mRNA/sgPCSK90.6 mg/kg mRNALiver (Hepatocytes)80% (down to 20% of non-treated)
MiceLuciferase (reporter)This compound/luciferase mRNA0.6 mg/kg mRNALiverNot applicable (expression)

Experimental Protocols

Synthesis of this compound Lipid

The this compound lipid is synthesized by reacting the head amine group with an acrylate containing a disulfide bond.

Materials:

  • Head amine

  • Acrylate with disulfide bond

  • 5 mL Teflon-lined glass screw-top vial

  • Stirring apparatus

  • Silica gel for flash chromatography

Procedure:

  • Add the head amine and acrylate in a molar ratio of 1:3.3 to a 5 mL Teflon-lined glass screw-top vial.

  • Stir the reaction mixture at 75°C for 3 days.

  • After cooling the mixture to room temperature, purify the crude product using flash chromatography on silica gel.

  • Confirm the lipid structure using ¹H NMR.

Formulation of this compound Lipid Nanoparticles (Lipid Film Hydration Method)

This protocol describes a general method for formulating this compound LNPs for encapsulating mRNA.

Materials:

  • This compound lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • Chloroform

  • Ethanol

  • Sodium acetate buffer

  • mRNA (e.g., Cas9 mRNA and sgRNA)

  • Glass vials

Procedure:

  • Prepare a lipid mixture by dissolving this compound, DOPE, and cholesterol in chloroform in a glass bottle. A weight ratio of 4:1 for this compound to DOPE can be used, with varying cholesterol densities (e.g., 0% to 40%).

  • Dry the lipid mixture overnight in a fume hood to form a thin lipid film.

  • Hydrate the lipid film using a mixed solution of ethanol and sodium acetate buffer.

  • In a separate glass bottle, dissolve DSPE-mPEG2000 and the mRNA payload in an appropriate buffer.

  • Add the hydrated lipid film solution dropwise to the DSPE-mPEG2000 and mRNA solution while stirring to allow for the self-assembly of the lipid nanoparticles.

In Vitro Gene Editing of HEK293-GFP Cells

This protocol outlines the steps for knocking out Green Fluorescent Protein (GFP) expression in HEK293-GFP cells.

Materials:

  • HEK293-GFP cells

  • Complete cell culture medium

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA targeting GFP

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture HEK293-GFP cells in a suitable culture vessel until they reach the desired confluency.

  • Prepare a solution of this compound/Cas9 mRNA/sgGFP LNPs in cell culture medium.

  • Treat the HEK293-GFP cells with the LNP solution.

  • Incubate the cells for a specified period (e.g., 24-48 hours). A 40% GFP knockout can be observed as early as 24 hours post-transfection, increasing to 90% by 36 hours.

  • After incubation, harvest the cells and wash with PBS.

  • Analyze the percentage of GFP-positive cells using a flow cytometer to determine the knockout efficiency.

In Vivo Knockdown of PCSK9 in Mice

This protocol describes the procedure for reducing serum levels of proprotein convertase subtilisin/kexin type 9 (PCSK9) in mice.

Materials:

  • C57BL/6 mice

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA targeting PCSK9 (sgPCSK9)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Equipment for intravenous tail vein injection

  • Equipment for blood collection and serum isolation

  • ELISA kit for PCSK9 quantification

Procedure:

  • Formulate this compound/Cas9 mRNA/sgPCSK9 nanoparticles and dilute to the desired concentration in DPBS.

  • Administer the LNP solution to C57BL/6 mice via tail vein injection at an mRNA dosage of 0.6 mg/kg.

  • As a control, inject a separate group of mice with DPBS or LNPs containing a scramble sgRNA.

  • At predetermined time points after injection, collect blood from the mice.

  • Isolate serum from the blood samples.

  • Quantify the concentration of PCSK9 in the serum using an ELISA kit.

  • Normalize the serum PCSK9 levels of the treatment group to the DPBS control group to determine the knockdown efficiency. An 80% reduction in serum PCSK9 has been reported with this method.

Visualizations

This compound LNP Formulation Workflow

G This compound LNP Formulation Workflow cluster_lipids Lipid Phase (Organic Solvent) cluster_aqueous Aqueous Phase (Buffer) BAMEA_O16B This compound Mix_Lipids Mix Lipids & Form Film BAMEA_O16B->Mix_Lipids DOPE DOPE DOPE->Mix_Lipids Cholesterol Cholesterol Cholesterol->Mix_Lipids mRNA mRNA/sgRNA Payload Self_Assembly Self-Assembly via Dropwise Addition mRNA->Self_Assembly DSPE_PEG DSPE-mPEG2000 DSPE_PEG->Self_Assembly Hydrate Hydrate Film Mix_Lipids->Hydrate Hydrate->Self_Assembly LNP This compound LNP Self_Assembly->LNP

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Cellular Uptake and Payload Release Pathway

G Cellular Uptake and Payload Release of this compound LNP LNP This compound LNP (Extracellular) Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome with LNP Endocytosis->Endosome Internalization Endosomal_Escape Endosomal Escape & Disulfide Cleavage (Cytoplasmic Glutathione) Endosome->Endosomal_Escape Payload_Release mRNA/sgRNA Payload Released Endosomal_Escape->Payload_Release Translation Translation/ Gene Editing Payload_Release->Translation Protein Therapeutic Protein/ Edited Gene Translation->Protein

Caption: Mechanism of cellular uptake and intracellular release of cargo.

In Vivo Gene Editing Experimental Workflow

G In Vivo Gene Editing Experimental Workflow Formulation 1. LNP Formulation (this compound + Cas9 mRNA + sgRNA) Administration 2. Intravenous Administration to Mice Formulation->Administration Biodistribution 3. LNP Accumulation in Liver Administration->Biodistribution Gene_Editing 4. Gene Editing in Hepatocytes Biodistribution->Gene_Editing Sample_Collection 5. Blood Sample Collection Gene_Editing->Sample_Collection Analysis 6. Serum Protein Quantification (ELISA) Sample_Collection->Analysis Results 7. Determination of Knockdown Efficiency Analysis->Results

Caption: Workflow for in vivo gene editing using this compound LNPs.

References

The Emergence of Bamea-O16B: A Technical Guide to a Bioreducible Lipid for Advanced mRNA Delivery and Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The convergence of nanotechnology and genetic engineering has paved the way for novel therapeutic modalities. Among the most promising innovations is the development of sophisticated delivery vectors for nucleic acids. This technical guide provides an in-depth exploration of Bamea-O16B, a bioreducible cationic lipid that has demonstrated remarkable efficiency in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery and CRISPR/Cas9-mediated genome editing. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, synthesis, and application of this compound, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of this technology.

Introduction: The Challenge of Nucleic Acid Delivery

The therapeutic potential of mRNA and CRISPR/Cas9 gene editing systems is immense, offering the possibility of treating a wide range of genetic disorders, cancers, and infectious diseases. However, the inherent instability and negative charge of nucleic acids pose significant challenges to their efficient delivery into target cells. Lipid nanoparticles have emerged as a leading platform for nucleic acid delivery, protecting the cargo from degradation and facilitating cellular uptake. The development of ionizable cationic lipids has been a pivotal advancement, enabling high encapsulation efficiency and promoting endosomal escape.

This compound represents a significant step forward in this field. It is a novel, bioreducible lipid specifically designed to address the intracellular delivery bottleneck. Its unique structure, incorporating disulfide bonds, allows for the responsive release of its mRNA payload within the reductive environment of the cytoplasm, enhancing the efficiency of protein translation or gene editing.

Discovery and Rationale for this compound

This compound was developed through a rational design approach aimed at creating a lipid that could efficiently encapsulate mRNA and release it in response to an intracellular stimulus. The key innovation in its design is the incorporation of disulfide bonds within its structure. These bonds are stable in the extracellular environment but are readily cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant in the cytoplasm. This bioreducible property ensures that the mRNA cargo is released at its site of action, minimizing premature degradation and maximizing therapeutic efficacy.

Synthesis of this compound Lipid

The synthesis of this compound is achieved through a Michael addition reaction. While specific precursors can vary, a general and reproducible protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Head amine (e.g., a multi-amine containing precursor)

  • Acrylate with a disulfide bond and a hydrophobic tail

  • Teflon-lined glass screw-top vial

  • Silica gel for flash chromatography

  • Solvents for reaction and purification (e.g., ethanol, hexane, ethyl acetate)

  • Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • In a 5 mL Teflon-lined glass screw-top vial, combine the head amine and the acrylate precursor in a molar ratio of 1:3.3.

  • Stir the reaction mixture at 75°C for 3 days.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified using flash chromatography on a silica gel column. The appropriate solvent system for elution will depend on the specific reactants used and should be determined by thin-layer chromatography (TLC).

  • The structure of the purified this compound lipid is confirmed by ¹H NMR spectroscopy.[1]

Formulation of this compound Lipid Nanoparticles (BLANs)

This compound is a key component in the formulation of this compound Lipid-Assisted Nanoparticles (BLANs). These nanoparticles are typically composed of four main components:

  • This compound: The cationic lipid responsible for mRNA encapsulation and bioreducible release.

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A helper lipid that facilitates endosomal escape.

  • Cholesterol: Provides stability to the lipid bilayer.

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000): A PEGylated lipid that increases the circulation half-life of the nanoparticles by reducing opsonization.

Experimental Protocol: Formulation of BLANs

Materials:

  • This compound, DOPE, Cholesterol, and DSPE-PEG2000

  • Ethanol

  • Acidic aqueous buffer (e.g., citrate buffer, pH 4.0)

  • mRNA (e.g., Cas9 mRNA and single-guide RNA)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DSPE-PEG2000 at a desired molar ratio.

  • Prepare an aqueous solution of the mRNA in the acidic buffer.

  • The lipid solution and the mRNA solution are mixed using a microfluidic device at a specific flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase). The acidic pH ensures that the ionizable this compound is protonated, facilitating its interaction with the negatively charged mRNA.

  • The resulting nanoparticle suspension is then dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a more neutral surface charge for in vivo applications.

Mechanism of Action: Intracellular Delivery and Release

The delivery of mRNA to the cytoplasm via BLANs is a multi-step process.

G cluster_extracellular Extracellular Space cluster_cell Target Cell BLAN This compound LNP (BLAN) Endocytosis Endocytosis BLAN->Endocytosis 1. Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 2. pH-mediated Membrane Destabilization Cytoplasm Cytoplasm (Reductive Environment) Escape->Cytoplasm Release mRNA Release (Disulfide Cleavage) Cytoplasm->Release 3. Glutathione-mediated Reduction Translation Translation / Gene Editing Release->Translation

Caption: Intracellular delivery pathway of this compound LNPs.

  • Cellular Uptake: BLANs are taken up by target cells through endocytosis.[2]

  • Endosomal Escape: The acidic environment of the endosome protonates the amine groups of this compound, which, in conjunction with the helper lipid DOPE, is believed to disrupt the endosomal membrane, allowing the nanoparticle to escape into the cytoplasm.[2]

  • Bioreducible Release: Once in the cytoplasm, the high concentration of glutathione reduces the disulfide bonds within the this compound lipid, leading to a conformational change and the release of the encapsulated mRNA.[3][4]

  • Therapeutic Action: The released mRNA is then translated by the cellular machinery to produce the desired protein (e.g., Cas9 nuclease), which can then mediate gene editing in the nucleus.

Performance and Quantitative Analysis

This compound has demonstrated high efficiency in both in vitro and in vivo applications. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Gene Editing Efficiency
Cell LineTarget GeneDelivery SystemOutcomeEfficiencyReference
HEK293-GFPGFPThis compound/Cas9 mRNA/sgGFPKnockout of Green Fluorescent ProteinUp to 90%
HeLaHPV18This compound/Cas9 mRNA/sgHPV18Inhibition of cell growthSignificant
Dendritic Cells (DCs)PD-L1BLAN/Cas9 mRNA/gPD-L1Knockout of Programmed Death-Ligand 1Substantial
Table 2: In Vivo Gene Editing Efficiency
Animal ModelTarget GeneDelivery SystemOutcomeEfficiencyReference
C57BL/6 MicePCSK9This compound/Cas9 mRNA/sgPCSK9Reduction of serum PCSK9 levels~80% reduction

Experimental Workflow: In Vitro Gene Editing

The following diagram illustrates a typical workflow for an in vitro gene editing experiment using this compound LNPs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis LNP_Formulation Formulate this compound LNPs with Cas9 mRNA & sgRNA Transfection Transfect Cells with LNPs LNP_Formulation->Transfection Cell_Culture Culture Target Cells Cell_Culture->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation Harvest Harvest Cells Incubation->Harvest Genomic_Analysis Genomic DNA Extraction & Sequencing (T7E1, NGS) Harvest->Genomic_Analysis Protein_Analysis Protein Expression Analysis (Western Blot, Flow Cytometry) Harvest->Protein_Analysis

Caption: Workflow for in vitro gene editing using this compound LNPs.

Conclusion and Future Directions

This compound has emerged as a highly effective bioreducible lipid for the delivery of mRNA and CRISPR/Cas9 components. Its rational design, which incorporates a mechanism for stimulus-responsive payload release, has led to significant improvements in gene editing efficiency both in vitro and in vivo. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to explore the potential of this compound in their own applications.

Future research may focus on further optimizing the LNP formulation for targeted delivery to specific cell types and tissues, as well as exploring the use of this compound for the delivery of other nucleic acid-based therapeutics, such as siRNA and saRNA. The continued development of advanced delivery systems like this compound will be crucial in realizing the full therapeutic promise of genetic medicine.

References

An In-depth Technical Guide to Bamea-O16B: A Bioreducible Lipid for CRISPR/Cas9 Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bamea-O16B, a bioreducible cationic lipid designed for the efficient in vivo and in vitro delivery of messenger RNA (mRNA), particularly for CRISPR/Cas9-mediated genome editing. This document details its physicochemical properties, mechanism of action, and established experimental protocols for its use.

Core Properties of this compound

This compound is a lipid nanoparticle that contains disulfide bonds, enabling it to efficiently deliver Cas9 mRNA and single-guide RNA (sgRNA) into cells.[1][2][3][4][5] The key feature of this compound is its bioreducible nature; the disulfide bonds are cleaved in the reductive intracellular environment, facilitating the release of its RNA cargo. This mechanism enhances endosomal escape and improves the efficiency of genome editing.

PropertyValueSource
CAS Number 2490668-30-7
Molecular Formula C56H111N3O6S6
Molecular Weight 1114.9 g/mol
Appearance Colorless to light yellow liquid
Purity ≥95%
Storage -20°C

Mechanism of Action: A Bioreducible Approach to Gene Editing

The therapeutic efficacy of this compound hinges on its unique chemical structure, which allows for a targeted release of its payload within the cell. The following diagram illustrates the proposed mechanism of action for this compound-mediated CRISPR/Cas9 delivery.

Bamea_O16B_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound LNP (with Cas9 mRNA & sgRNA) Endosome Endosome LNP->Endosome Endocytosis mRNA_Release mRNA & sgRNA Release Endosome->mRNA_Release Endosomal Escape (Reductive Environment Cleaves Disulfide Bonds) Cytoplasm Cytoplasm Translation Translation mRNA_Release->Translation In Cytoplasm Cas9_sgRNA Cas9/sgRNA Ribonucleoprotein Complex Translation->Cas9_sgRNA Nucleus Nucleus Cas9_sgRNA->Nucleus Nuclear Import Gene_Editing Target Gene Editing Nucleus->Gene_Editing

Caption: Mechanism of this compound lipid nanoparticle (LNP) for CRISPR/Cas9 delivery.

Experimental Protocols

The following protocols are based on the successful application of this compound for in vitro and in vivo genome editing, as reported in the scientific literature.

Synthesis of this compound

A general method for the synthesis of bioreducible lipids like this compound has been described.

  • Reactants : Combine the head amine and acrylate, which contains a disulfide bond, in a molar ratio of 1:3.3 in a Teflon-lined glass screw-top vial.

  • Reaction : Stir the mixture at 75°C for 3 days.

  • Purification : After cooling, purify the crude product using flash chromatography on silica gel.

  • Characterization : Confirm the lipid structure using ¹H NMR.

Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of LNPs is a critical step for efficient mRNA encapsulation and delivery.

  • Lipid Mixture Preparation : Prepare a lipid mixture in chloroform containing this compound, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k). A reported ratio is 4:1:2 (w/w/w) for this compound/DOPE/DSPE-mPEG2k, with varying amounts of cholesterol.

  • Lipid Film Formation : Dry the lipid mixture overnight in a fume hood to form a thin lipid film.

  • Hydration and Encapsulation : Hydrate the lipid film with a solution of ethanol and sodium acetate buffer. Add this mixture dropwise to a solution containing the Cas9 mRNA and sgRNA.

  • Characterization : The resulting LNPs can be characterized for size, zeta potential, and encapsulation efficiency.

The following diagram outlines the general workflow for LNP formulation and experimental application.

Experimental_Workflow Lipid_Synthesis Synthesis of This compound LNP_Formulation LNP Formulation (with Cas9 mRNA & sgRNA) Lipid_Synthesis->LNP_Formulation In_Vitro_Studies In Vitro Experiments (e.g., cell culture) LNP_Formulation->In_Vitro_Studies In_Vivo_Studies In Vivo Experiments (e.g., mouse model) LNP_Formulation->In_Vivo_Studies Analysis Analysis of Gene Editing Efficiency In_Vitro_Studies->Analysis In_Vivo_Studies->Analysis

References

The Technical Landscape of Bioreducible Lipids: A Deep Dive into Bamea-O16B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics and CRISPR-based gene editing has revolutionized the landscape of modern medicine. However, the effective and safe delivery of these large, negatively charged nucleic acid payloads into target cells remains a critical challenge. Bioreducible lipids have emerged as a promising class of synthetic materials designed to overcome this hurdle. This technical guide provides an in-depth exploration of the key properties of bioreducible lipids, with a particular focus on the well-characterized and highly efficient lipid, Bamea-O16B.

Core Principles of Bioreducible Lipids

Bioreducible lipids are cationic or ionizable lipids that incorporate disulfide bonds within their structure. This key feature allows for the creation of lipid nanoparticles (LNPs) that are stable in the extracellular environment but are designed to break down in the reducing environment of the cell's cytoplasm. This "on-demand" degradation facilitates the release of the encapsulated cargo, such as mRNA or sgRNA/Cas9 complexes, leading to enhanced therapeutic efficacy.[1][2]

The mechanism of action hinges on the significant difference in glutathione (GSH) concentration between the extracellular space (micromolar range) and the intracellular cytoplasm (millimolar range). The high intracellular GSH concentration cleaves the disulfide bonds in the bioreducible lipids, leading to a change in the lipid's structure and a destabilization of the LNP, ultimately releasing the nucleic acid payload.[1]

This compound: A Case Study in Bioreducible Lipid Design

This compound is a prominent example of a bioreducible lipid that has demonstrated remarkable efficiency in delivering mRNA and CRISPR/Cas9 components both in vitro and in vivo.[3][4] Its chemical structure features a tertiary amine head group and hydrophobic tails containing disulfide linkages. This design allows for efficient encapsulation of nucleic acids through electrostatic interactions at acidic pH during formulation and triggers their release in the reductive intracellular environment.

Physicochemical Properties

The physicochemical characteristics of this compound and the LNPs formulated with it are critical to its function. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₅₆H₁₁₁N₃O₆S₆
Molecular Weight 1114.9 g/mol
Purity ≥95%
Solubility Soluble in Ethanol
Storage Temperature -20°C
Stability ≥ 2 years at -20°C
In Vitro and In Vivo Efficacy

This compound has shown high efficiency in delivering its cargo, leading to significant biological effects. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Transfection and Gene Editing Efficiency

Cell LineCargoTransfection/Editing EfficiencyReference
HeLaRFP mRNA (160 ng/mL)~90% RFP-positive cells
HEK293Cas9 mRNA/sgRNA (GFP knockout)Up to 90% GFP knockout

Table 2: In Vivo Gene Editing Efficacy

Animal ModelTarget GeneDosageKnockdown EfficiencyReference
C57BL/6 MicePCSK90.6 mg/kg mRNA~80% reduction in serum PCSK9

Table 3: In Vivo Biodistribution

Animal ModelLNP FormulationPrimary Organ of AccumulationReference
C57BL/6 MiceThis compound/luciferase mRNALiver

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Michael addition reaction. While specific proprietary details may vary, a generalizable protocol based on published literature is as follows:

  • Reactant Preparation: A specific amine head group and an acrylate containing a disulfide bond and a 16-carbon tail (O16B) are synthesized or procured.

  • Reaction: The amine and acrylate are mixed in a defined molar ratio in a reaction vessel.

  • Heating: The mixture is heated at a specific temperature (e.g., 90°C) for a set duration (e.g., 48 hours) with constant stirring.

  • Purification: The crude product is purified using column chromatography to isolate the this compound lipid.

  • Characterization: The final product is characterized using techniques like ¹H NMR and mass spectrometry to confirm its chemical structure and purity.

Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of LNPs is a critical step that determines their size, stability, and delivery efficiency. A common method is microfluidic mixing:

  • Lipid Mixture Preparation: this compound, a helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE), cholesterol, and a PEG-lipid (e.g., DSPE-PEG) are dissolved in ethanol at a specific molar ratio.

  • Nucleic Acid Preparation: The mRNA or sgRNA/Cas9 complex is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are rapidly mixed using a microfluidic device. The rapid change in solvent polarity causes the lipids to self-assemble around the nucleic acid core, forming LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and neutralize the pH. This step is crucial for stabilizing the LNPs and ensuring their biocompatibility.

Characterization of LNPs

Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). LNPs for in vivo applications typically have a size range of 80-150 nm and a PDI below 0.2.

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the LNPs. A slightly positive or neutral zeta potential at physiological pH is generally preferred.

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). This measures the percentage of nucleic acid that is successfully encapsulated within the LNPs.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) to confirm the spherical shape and uniformity of the LNPs.

Visualizing Key Processes

To better understand the mechanisms and workflows involved with bioreducible lipids, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (High GSH) LNP This compound LNP (Stable) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Payload_Release mRNA/CRISPR Release Cytoplasm->Payload_Release Disulfide Cleavage

Caption: Intracellular delivery pathway of this compound LNPs.

Experimental_Workflow Synthesis This compound Synthesis Formulation LNP Formulation (Microfluidics) Synthesis->Formulation Characterization LNP Characterization (DLS, TEM, etc.) Formulation->Characterization In_Vitro In Vitro Studies (Cell Culture) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) Characterization->In_Vivo Analysis Efficacy & Toxicity Analysis In_Vitro->Analysis In_Vivo->Analysis

Caption: General experimental workflow for this compound LNP development.

Logical_Relationship Bioreducible_Lipid Bioreducible Lipid (e.g., this compound) Disulfide_Bond Disulfide Bond Bioreducible_Lipid->Disulfide_Bond contains Reductive_Environment Intracellular Reductive Environment (High GSH) Disulfide_Bond->Reductive_Environment is cleaved by Payload_Release Efficient Payload Release Reductive_Environment->Payload_Release enables Therapeutic_Efficacy Enhanced Therapeutic Efficacy Payload_Release->Therapeutic_Efficacy leads to

References

Bamea-O16B: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of Bamea-O16B, a bioreducible ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate its effective use in preclinical and clinical research.

Core Characteristics of this compound

This compound is a key excipient in the development of non-viral vectors for gene therapies, particularly those utilizing CRISPR/Cas9 systems. Its unique bioreducible properties, owing to the presence of disulfide bonds, are designed to ensure the efficient release of encapsulated mRNA or other nucleic acids within the reductive intracellular environment of target cells[1][2].

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and in vivo performance. The following tables summarize the available quantitative data on its solubility in various solvents and formulations.

Solubility in Organic Solvents
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Ethanol~100~89.69Ultrasonic assistance may be needed
Dimethyl Sulfoxide (DMSO)≥ 100≥ 89.69Hygroscopic; use freshly opened
Methyl Acetate10-As supplied by some vendors
Solubility in In Vivo Formulations
FormulationConcentration (mg/mL)Molar Concentration (mM)Solution Appearance
10% EtOH + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5≥ 2.24Clear solution
10% EtOH + 90% (20% SBE-β-CD in Saline)2.52.24Suspension
10% EtOH + 90% Corn Oil≥ 2.5≥ 2.24Clear solution

"≥" indicates that the saturation point was not reached at this concentration.

Experimental Protocol: General Method for Determining Lipid Solubility

While the specific, validated protocols for determining the solubility of this compound are not publicly available, a general method based on standard practices in lipid chemistry is provided below. This protocol is for informational purposes and should be adapted and validated for specific experimental conditions.

Objective: To determine the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., Ethanol, HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., ELSD or CAD) or a gravimetric analysis setup

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in the chosen solvent.

  • Serial Dilutions: Create a series of dilutions from the stock solution.

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The mixture is then agitated (e.g., using a vortex mixer and/or sonicator) and allowed to equilibrate at a controlled temperature for a specified period (e.g., 24-48 hours) to ensure saturation.

  • Separation of Undissolved Lipid: Centrifuge the saturated solution at high speed to pellet the undissolved lipid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or by gravimetric analysis after solvent evaporation.

  • Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL).

Stability Characteristics

The stability of this compound is paramount for ensuring the integrity, efficacy, and safety of the final LNP formulation. The following sections detail the storage recommendations and a general protocol for assessing stability.

Storage and Handling Recommendations
FormStorage TemperatureDurationNotes
Pure (as supplied)-20°C≥ 2 yearsStore in a dry, dark place.
In Solvent-80°CUp to 6 monthsStore under an inert atmosphere (e.g., nitrogen).
In Solvent-20°CUp to 1 monthStore under an inert atmosphere.
During ShippingAmbientA few weeksStable for short durations.
Experimental Protocol: General Stability-Indicating Method

A specific, validated stability-indicating assay for this compound is not publicly available. The following is a generalized protocol for assessing the stability of lipid excipients, which should be adapted and validated.

Objective: To evaluate the chemical stability of this compound under various conditions over time.

Materials:

  • This compound samples

  • Controlled environment chambers (for temperature and humidity)

  • Analytical instrumentation (e.g., HPLC-MS, GC-MS)

  • Appropriate solvents and reagents

Procedure:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired form (e.g., pure, in solution).

  • Stress Conditions: Expose the samples to a range of stress conditions as per ICH guidelines (e.g., elevated temperature, humidity, light exposure, oxidative stress).

  • Time Points: At predetermined time points, withdraw samples for analysis.

  • Analysis: Use a validated stability-indicating analytical method, such as reverse-phase HPLC with mass spectrometry, to separate and quantify this compound and its potential degradation products.

  • Data Evaluation: Monitor the decrease in the concentration of this compound and the increase in any degradation products over time. The stability is then reported based on the rate of degradation under the tested conditions.

Application in Lipid Nanoparticle (LNP) Formulation

This compound is a critical component in the formulation of LNPs for the delivery of mRNA. The following protocol is adapted from the study by Liu et al. (2019), which first described the use of this compound for CRISPR/Cas9 genome editing.

Experimental Protocol: LNP Formulation for mRNA Delivery

Objective: To formulate this compound-containing LNPs encapsulating mRNA.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol

  • mRNA (e.g., Cas9 mRNA, sgRNA) in an appropriate buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • mRNA Solution Preparation: Dilute the mRNA to the desired concentration in an acidic aqueous buffer.

  • Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the mRNA-aqueous solution through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs with encapsulated mRNA.

  • Dialysis/Purification: Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated components.

  • Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Role in CRISPR/Cas9 Gene Editing

This compound-formulated LNPs serve as a vehicle to co-deliver Cas9 mRNA and single-guide RNA (sgRNA) to target cells. Once inside the cell, the mRNA is translated into Cas9 protein, which then complexes with the sgRNA to perform gene editing.

CRISPR_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery & Release cluster_editing Gene Editing Bamea This compound LNP This compound LNP Bamea->LNP OtherLipids DSPC, Cholesterol, PEG OtherLipids->LNP mRNA Cas9 mRNA + sgRNA mRNA->LNP Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Reductive Environment) Translation Translation Cytoplasm->Translation mRNA Release Complex Cas9/sgRNA Complex Translation->Complex Nucleus Nucleus Complex->Nucleus DNA Target DNA Nucleus->DNA DSB Double-Strand Break DNA->DSB Cleavage Repair DNA Repair (NHEJ/HDR) DSB->Repair EditedGene Edited Gene Repair->EditedGene

This compound LNP-mediated CRISPR/Cas9 Gene Editing Workflow.

This compound Enabled Delivery and Gene Editing Pathway

The journey of this compound from a formulation component to enabling gene editing involves several key steps, from LNP formation to the eventual modification of the target gene.

Delivery_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear LNP This compound LNP (Cas9 mRNA + sgRNA) Endosome Endosomal Uptake LNP->Endosome Release Payload Release (Disulfide Reduction) Endosome->Release Translation mRNA Translation (Cas9 Protein Synthesis) Release->Translation Assembly Cas9/sgRNA RNP Assembly Translation->Assembly Targeting Nuclear Import & DNA Targeting Assembly->Targeting Cleavage DNA Cleavage Targeting->Cleavage Editing Gene Editing via Cellular Repair Cleavage->Editing

Cellular and Nuclear Pathway of this compound LNP for Gene Editing.

CRISPR/Cas9 Mechanism of Action

This compound facilitates the delivery of the components necessary for the CRISPR/Cas9 system to function. The core mechanism involves the targeted cleavage of DNA followed by cellular repair.

CRISPR_Mechanism cluster_repair Cellular DNA Repair Pathways Cas9_sgRNA Cas9/sgRNA Ribonucleoprotein (RNP Complex) Binding RNP Binds to Target DNA via sgRNA-DNA Hybridization Cas9_sgRNA->Binding Target_DNA Target Genomic DNA Target_DNA->Binding PAM PAM Sequence PAM->Target_DNA Cleavage Cas9 Nuclease Activity Induces Double-Strand Break (DSB) Binding->Cleavage NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) Cleavage->NHEJ predominant HDR Homology-Directed Repair (HDR) (Precise, requires template) Cleavage->HDR less frequent Indels Insertions/Deletions (Indels) => Gene Knockout NHEJ->Indels Precise_Edit Precise Gene Edit/Insertion => Gene Correction/Knock-in HDR->Precise_Edit

References

Technical Guide: The Pivotal Role of Disulfide Bonds in the Function of Bamea-O16B for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed examination of the bioreducible lipid nanoparticle, Bamea-O16B, with a specific focus on the functional significance of its integrated disulfide bonds in mediating the intracellular delivery of messenger RNA (mRNA).

Introduction

This compound is a novel, bioreducible lipid nanoparticle engineered for the efficient in vivo and in vitro delivery of nucleic acid payloads, particularly mRNA.[1][2] Its innovative design incorporates a disulfide bond within its lipid structure, rendering it sensitive to the reductive environment of the intracellular space. This key feature facilitates the timely release of its cargo, a critical step for successful therapeutic or research applications, such as CRISPR/Cas9 gene editing.[1][2] This guide will delve into the chemical basis of this compound's function, present quantitative data on its efficacy, and provide detailed protocols for its synthesis and application.

Mechanism of Action: The Role of Disulfide Bonds

The central premise of this compound's design is its ability to navigate the extracellular environment with its mRNA cargo securely encapsulated and then efficiently release it upon entering a cell. This process is contingent on the presence of disulfide bonds in its structure.

The intracellular environment is characterized by a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space.[1] this compound leverages this physiological difference. Once the nanoparticle is internalized by a cell, the disulfide bonds within its lipid structure are cleaved by the intracellular reducing agents. This cleavage leads to a conformational change in the lipid nanoparticle, destabilizing it and triggering the release of the encapsulated mRNA into the cytoplasm. This targeted release mechanism enhances the bioavailability of the mRNA for translation into the desired protein.

To validate the essential role of the disulfide bond, a control lipid, BAMEA-O16, which possesses a similar chemical structure but lacks the disulfide bond, was synthesized. Comparative studies have demonstrated that while both lipids can encapsulate mRNA with comparable efficiency, only this compound facilitates efficient, reduction-triggered mRNA release.

Bamea_O16B_Mechanism Proposed Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reductive Environment) Bamea_NP This compound Nanoparticle (mRNA encapsulated) Reduced_Bamea Disulfide Bond Cleavage (by Glutathione) Bamea_NP->Reduced_Bamea Cellular Uptake Released_mRNA mRNA Release Reduced_Bamea->Released_mRNA Translation Protein Translation Released_mRNA->Translation

Caption: Proposed mechanism of this compound-mediated mRNA delivery and release.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from comparative studies involving this compound and its non-bioreducible counterpart, BAMEA-O16.

Table 1: In Vitro mRNA Delivery and Gene Knockout Efficiency

MetricThis compoundBAMEA-O16 (Control)Notes
GFP Knockout Efficiency (HEK cells) Up to 90%Significantly LowerDemonstrates superior functional delivery of Cas9 mRNA/sgRNA.
RFP Expression (HeLa cells) HighLowerIndicates more efficient mRNA release and subsequent translation.
mRNA Encapsulation Efficiency ComparableComparableBoth lipids effectively encapsulate mRNA.
Cellular Uptake Efficiency (HeLa cells) > 90%> 90%Both nanoparticles are efficiently internalized by cells.

Table 2: In Vivo PCSK9 Knockdown in Mice

Treatment GroupSerum PCSK9 Level ReductionSignificance
This compound/Cas9 mRNA/sgPCSK9 ~80%High
Control (e.g., DPBS injection) No significant reduction-

Data sourced from Liu et al., 2019.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the subsequent preparation and evaluation of mRNA-loaded nanoparticles.

4.1. Synthesis of this compound Lipid

The synthesis of the this compound lipid is conducted as previously described.

  • Reaction Setup: In a 5 mL Teflon-lined glass screw-top vial, add the head amine and acrylate components in a molar ratio of 1:3.3.

  • Reaction Conditions: Stir the mixture at 75 °C for 3 days.

  • Purification: After cooling the reaction mixture to room temperature, purify the crude product using flash chromatography on silica gel.

  • Characterization: Confirm the lipid structure by ¹H NMR spectroscopy.

4.2. Preparation of this compound/mRNA Nanoparticles

  • Lipid Film Formation: Mix this compound, cholesterol, and DOPE in chloroform in a glass bottle. The mixture is then dried overnight in a fume hood to form a lipid film.

  • Hydration: Hydrate the lipid film using a mixed solution of ethanol and sodium acetate buffer.

  • mRNA Encapsulation: Add the hydrated lipid solution dropwise to another glass bottle containing DSPE-mPEG2000 and the desired amount of mRNA (e.g., Cas9 mRNA and sgRNA).

  • Dialysis: Dialyze the resulting solution in a dialysis bag (MWCO 10,000) against phosphate-buffered saline (PBS) to remove excess ethanol and sodium acetate.

4.3. In Vitro mRNA Release Assay

  • Nanoparticle Preparation: Prepare this compound/mRNA and BAMEA-O16/mRNA complexes.

  • Glutathione Treatment: Treat the nanoparticle complexes with 5 x 10⁻³ M glutathione (GSH) to mimic the intracellular reductive environment.

  • Agarose Gel Electrophoresis: Analyze the release of mRNA from the complexes by running the samples on an agarose gel. The release of mRNA is indicated by the appearance of a free mRNA band.

4.4. In Vitro Transfection and Gene Editing

  • Cell Culture: Culture the target cells (e.g., HEK cells stably expressing GFP) in the appropriate medium.

  • Transfection: Add the this compound/Cas9 mRNA/sgRNA nanoparticles to the cell culture medium at the desired concentration.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis: Assess the gene knockout efficiency by flow cytometry to quantify the loss of GFP expression.

4.5. In Vivo mRNA Delivery and Gene Editing in Mice

  • Animal Model: Utilize a suitable mouse model (e.g., C57BL/6 mice).

  • Administration: Intravenously inject the this compound/Cas9 mRNA/sgPCSK9 nanoparticles into the mice.

  • Sample Collection: Collect blood samples at specified time points post-injection.

  • Analysis: Measure the serum levels of the target protein (e.g., PCSK9) using an ELISA kit to determine the in vivo knockdown efficiency.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis This compound Synthesis Formulation Nanoparticle Formulation (with mRNA) Synthesis->Formulation Release_Assay mRNA Release Assay (Glutathione) Formulation->Release_Assay Injection IV Injection in Mice Formulation->Injection Transfection Cell Transfection (e.g., HEK-GFP) Release_Assay->Transfection FACS Flow Cytometry Analysis (GFP Knockout) Transfection->FACS Blood_Collection Blood Sample Collection Injection->Blood_Collection ELISA ELISA for PCSK9 Levels Blood_Collection->ELISA

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Bamea-O16B for mRNA Delivery

This guide provides a comprehensive overview of this compound, a bioreducible lipid nanoparticle, for the efficient delivery of messenger RNA (mRNA). This compound has demonstrated significant potential in preclinical studies for both general mRNA delivery and for CRISPR/Cas9 gene editing applications.

Core Concepts: Structure and Mechanism of Action

This compound is an ionizable lipid that features disulfide bonds in its structure. This design allows for the efficient encapsulation of mRNA into lipid nanoparticles (LNPs) and facilitates its release within the reductive environment of the cell's cytoplasm[1][2][3]. The proposed mechanism involves the cleavage of the disulfide bonds inside the cell, leading to a structural change in the LNP and the subsequent release of the mRNA payload[1]. This bioreducible feature is a key differentiator from other ionizable lipids and contributes to its high efficiency. A non-bioreducible control lipid, BAMEA-O16, which lacks the disulfide bond, has been shown to be less effective in promoting endosomal escape and subsequent protein expression, highlighting the importance of the disulfide linkage for potent mRNA delivery[1].

The general workflow for this compound mediated mRNA delivery and subsequent protein expression or gene editing can be visualized as follows:

cluster_formulation LNP Formulation cluster_delivery Cellular Delivery and Uptake cluster_release Intracellular Release cluster_action Mechanism of Action Bamea_O16B This compound Lipid LNP_Formation Self-Assembly into This compound LNP Bamea_O16B->LNP_Formation mRNA mRNA Cargo (e.g., Cas9 mRNA + sgRNA) mRNA->LNP_Formation LNP_Uptake Endocytosis into Target Cell LNP_Formation->LNP_Uptake Systemic or Local Administration Endosome LNP within Endosome LNP_Uptake->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Disulfide_Cleavage Disulfide Bond Cleavage (Reductive Environment) Endosomal_Escape->Disulfide_Cleavage mRNA_Release mRNA Release into Cytoplasm Disulfide_Cleavage->mRNA_Release Translation Translation of mRNA (Protein Expression) mRNA_Release->Translation Gene_Editing CRISPR/Cas9 Mediated Gene Editing Translation->Gene_Editing

Caption: Workflow of this compound LNP-mediated mRNA delivery.

Quantitative Data Summary

This compound has been evaluated in various in vitro and in vivo models, demonstrating high efficiency in mRNA delivery and subsequent protein expression or gene editing.

Table 1: In Vitro mRNA Delivery Efficiency

Cell LinemRNA CargoTransfection EfficiencyReference
HeLaRFP mRNAUp to 90%
HEK-GFPCas9 mRNA + sgGFPUp to 90% GFP knockout
A375Luciferase mRNAHigh expression

Table 2: In Vivo mRNA Delivery and Gene Editing Efficiency

Animal ModelTarget GeneRoute of AdministrationEfficacyReference
MiceLuciferase mRNAIntravenousEffective expression in the liver
MicePCSK9Intravenous~80% reduction in serum PCSK9

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols based on published studies involving this compound.

3.1. Synthesis of this compound

The bioreducible lipid this compound is synthesized through a Michael addition reaction. A representative synthesis process is as follows:

Amine Head Amine Reaction Michael Addition (Stirring at 75°C for 3 days) Amine->Reaction Acrylate Acrylate with Disulfide Bond Acrylate->Reaction Purification Flash Chromatography (Silica Gel) Reaction->Purification Bamea_O16B This compound Lipid Purification->Bamea_O16B

Caption: Synthesis and purification of this compound.

  • Reaction Setup: The head amine and the acrylate containing a disulfide bond are combined in a molar ratio of 1:3.3 in a sealed vial.

  • Reaction Conditions: The mixture is stirred at 75°C for 3 days.

  • Purification: The crude product is purified using flash chromatography on a silica gel column to yield the final this compound lipid.

  • Characterization: The structure of the purified lipid is confirmed by 1H NMR.

3.2. Formulation of this compound Lipid Nanoparticles (LNPs)

This compound LNPs are typically formulated with other lipid components to ensure stability and efficacy. A common formulation strategy involves the following components:

  • Ionizable Lipid: this compound

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • PEG-Lipid: DSPE-mPEG2000

The formulation process generally follows these steps:

  • Lipid Film Hydration: this compound, DOPE, and cholesterol are mixed in chloroform, and the solvent is evaporated to form a thin lipid film.

  • Hydration and mRNA Encapsulation: The lipid film is hydrated with a solution containing the mRNA cargo. This solution is often a mixture of an ethanol/sodium acetate buffer. This mixture is then added to a solution containing the DSPE-mPEG2000.

  • Dialysis: The resulting solution is dialyzed to remove excess ethanol and sodium acetate, leading to the formation of stable LNPs.

3.3. In Vitro Transfection Protocol

A generalized protocol for in vitro transfection using this compound LNPs is as follows:

  • Cell Seeding: Plate target cells (e.g., HeLa, HEK293) in a suitable multi-well plate and allow them to adhere overnight.

  • LNP-mRNA Complex Formation: Dilute the this compound LNPs encapsulating the desired mRNA in a serum-free medium.

  • Transfection: Add the diluted LNP-mRNA complexes to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cellular uptake, endosomal escape, and protein expression.

  • Analysis: Assess the transfection efficiency through methods such as fluorescence microscopy (for fluorescent reporter proteins like RFP or GFP), flow cytometry, or functional assays (e.g., luciferase assay, gene knockout analysis).

3.4. In Vivo Administration and Analysis

For in vivo studies, the following protocol is a representative example:

  • Animal Model: Utilize a suitable animal model, such as C57BL/6 mice.

  • LNP Administration: Administer the this compound LNPs intravenously via tail vein injection at a specified mRNA dosage (e.g., 0.6 mg/kg).

  • Biodistribution Analysis: At a designated time point post-injection, euthanize the animals and harvest organs of interest (e.g., liver, spleen, lungs, kidneys). Analyze the biodistribution of the mRNA or the expression of the encoded protein using techniques like bioluminescence imaging or fluorescence microscopy.

  • Efficacy Assessment: For gene editing applications, collect serum samples to measure the levels of the target protein (e.g., PCSK9) via ELISA or other quantitative methods.

Signaling Pathways and Logical Relationships

The key to this compound's efficacy is its ability to overcome the endosomal escape barrier, a major hurdle in nucleic acid delivery. The proposed signaling pathway for intracellular release is depicted below:

cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape and mRNA Release cluster_translation Protein Synthesis LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Protonation of This compound Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Disulfide_Cleavage Disulfide Bond Cleavage (Cytosolic Glutathione) Membrane_Destabilization->Disulfide_Cleavage mRNA_Release mRNA Release Disulfide_Cleavage->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Intracellular trafficking and release mechanism of this compound LNPs.

This guide provides a foundational understanding of this compound for mRNA delivery. For more specific details and troubleshooting, consulting the primary literature is recommended.

References

Introduction to Bamea-O16B in CRISPR/Cas9 systems.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bamea-O16B in CRISPR/Cas9 Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering, offering unprecedented precision in genome editing. However, the efficient and safe delivery of CRISPR/Cas9 components into target cells remains a significant hurdle for its therapeutic application. This compound is a leading-edge bioreducible lipid nanoparticle (LNP) designed to address this challenge. It serves as a potent nanocarrier for the simultaneous delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA).[1][2][3] Its unique composition, featuring integrated disulfide bonds, allows for efficient encapsulation of RNA cargo and its subsequent release in response to the reductive intracellular environment.[1][4] This mechanism facilitates rapid and highly efficient genome editing, making this compound a promising tool for both in vitro research and in vivo therapeutic development.

Core Mechanism of Action

This compound-based LNPs encapsulate Cas9 mRNA and sgRNA through electrostatic interactions, forming stable nanoparticles. Upon entering a cell, these nanoparticles are exposed to the reductive environment of the cytoplasm. This triggers a disulfide bond exchange mechanism, leading to the breakdown of the nanoparticle structure and the release of the Cas9 mRNA and sgRNA cargo. The released mRNA is then translated by the cell's machinery to produce the Cas9 nuclease, which, in complex with the sgRNA, targets and cleaves a specific genomic locus.

Quantitative Data Summary

The performance of this compound as a delivery vehicle for CRISPR/Cas9 components has been quantified in several key studies. The following tables summarize the reported efficiencies in various experimental settings.

Table 1: In Vitro mRNA Delivery and Gene Knockout Efficiency
Cell LineDelivered CargoTransfection/Internalization EfficiencyGene Knockout EfficiencyCas9 mRNA ConcentrationReference
Human Embryonic Kidney (HEK-GFP)Cas9 mRNA/sgGFP-Up to 90%160 ng/mL
Human Embryonic Kidney (HEK-GFP)Cas9 mRNA/sgGFP-35%20 ng/mL
Human Cervical Cancer (HeLa)RFP mRNAUp to 90%-160 ng/mL
Human Cervical Cancer (HeLa)Fluorescent-labeled RNA>90%-10 x 10⁻⁹ M
Human Cervical Cancer (HeLa)Cas9 mRNA/sgHPV18-Reduced cell viability to 30%320 ng/mL
Table 2: In Vivo Gene Knockdown Efficiency
Animal ModelTarget GeneDelivery RouteOrgan/Tissue TargetedGene Knockdown EfficiencyReference
C57BL/6 MicePCSK9Intravenous InjectionLiver (Hepatocytes)~80% reduction in serum PCSK9

Key Experimental Protocols

Formulation of this compound Lipid Nanoparticles

This protocol describes the general formulation of this compound LNPs for the encapsulation of Cas9 mRNA and sgRNA.

Materials:

  • This compound lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DSPE-PEG2000

  • Cas9 mRNA

  • sgRNA

  • Ethanol

  • Sodium acetate buffer

  • Phosphate-buffered saline (PBS)

  • Chloroform

Procedure:

  • The synthesis of the this compound lipid is performed as previously described.

  • In a glass vial, dissolve this compound, cholesterol, and DOPE in chloroform. The ratios of these components can be optimized, for example, a constant this compound/DOPE ratio of 4/1 (w/w) can be maintained while varying the cholesterol density.

  • Dry the lipid mixture overnight in a fume hood to form a thin lipid film.

  • Hydrate the lipid film using a solution of ethanol and sodium acetate buffer.

  • In a separate vial, dilute Cas9 mRNA and sgRNA in an appropriate buffer.

  • Add the hydrated lipid solution dropwise to the mRNA/sgRNA solution.

  • To remove excess ethanol and sodium acetate, dialyze the resulting nanoparticle solution against PBS using a dialysis bag with a molecular weight cutoff of 10,000.

In Vitro Gene Editing in HEK-GFP Cells

This protocol outlines the procedure for knocking out the Green Fluorescent Protein (GFP) gene in HEK-GFP cells.

Materials:

  • HEK-GFP cells

  • This compound/Cas9 mRNA/sgGFP nanoparticles

  • Cell culture medium

  • 6-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed HEK-GFP cells in 6-well plates and culture until they reach the desired confluency.

  • Prepare different concentrations of this compound/Cas9 mRNA/sgGFP nanoparticles in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the nanoparticles.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analyze the GFP expression using a flow cytometer or fluorescence microscope to determine the knockout efficiency. A significant reduction in GFP fluorescence indicates successful gene editing.

In Vivo Gene Editing in Mice

This protocol details the steps for knocking down the PCSK9 gene in C57BL/6 mice.

Materials:

  • C57BL/6 mice

  • This compound/Cas9 mRNA/sgPCSK9 nanoparticles

  • Saline or DPBS

  • Syringes and needles for intravenous injection

  • Equipment for blood collection and serum analysis (e.g., ELISA kit)

Procedure:

  • Prepare a sterile solution of this compound/Cas9 mRNA/sgPCSK9 nanoparticles in a suitable vehicle such as DPBS.

  • Administer the nanoparticle solution to C57BL/6 mice via intravenous (tail vein) injection.

  • As a control, inject a separate group of mice with nanoparticles containing a scramble sgRNA or with DPBS alone.

  • After a predetermined time point, collect blood samples from the mice.

  • Isolate the serum and quantify the level of PCSK9 protein using an appropriate method like ELISA.

  • Compare the serum PCSK9 levels between the treatment and control groups to determine the in vivo knockdown efficiency.

Visualizations

Bamea_O16B_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome LNP This compound LNP (Cas9 mRNA + sgRNA) Endosome_LNP LNP in Endosome LNP->Endosome_LNP Endocytosis Released_RNA Released Cas9 mRNA + sgRNA Endosome_LNP->Released_RNA Endosomal Escape & Disulfide Bond Cleavage Cytoplasm Cytoplasm (Reductive Environment) Cas9_Protein Cas9 Protein Released_RNA->Cas9_Protein Translation RNP_Complex Cas9-sgRNA RNP Complex Released_RNA->RNP_Complex Cas9_Protein->RNP_Complex Complex Formation Nucleus Nucleus RNP_Complex->Nucleus Nuclear Import DNA Genomic DNA Nucleus->DNA Gene_Editing Gene Editing (DSB) DNA->Gene_Editing Targeted Cleavage

Caption: Cellular delivery pathway of this compound nanoparticles for CRISPR/Cas9 gene editing.

Experimental_Workflow Start Start LNP_Formulation This compound LNP Formulation (Cas9 mRNA + sgRNA) Start->LNP_Formulation In_Vitro In Vitro Studies (e.g., HEK-GFP cells) LNP_Formulation->In_Vitro In_Vivo In Vivo Studies (e.g., C57BL/6 mice) LNP_Formulation->In_Vivo Cell_Culture Cell Transfection In_Vitro->Cell_Culture Animal_Injection Intravenous Injection In_Vivo->Animal_Injection Analysis_In_Vitro Analysis (Flow Cytometry / Microscopy) Cell_Culture->Analysis_In_Vitro Analysis_In_Vivo Analysis (Serum PCSK9 ELISA) Animal_Injection->Analysis_In_Vivo Results_In_Vitro Gene Knockout Efficiency Analysis_In_Vitro->Results_In_Vitro Results_In_Vivo Gene Knockdown Efficiency Analysis_In_Vivo->Results_In_Vivo

Caption: General experimental workflow for this compound mediated CRISPR/Cas9 gene editing.

References

Methodological & Application

Bamea-O16B Lipid Nanoparticle Formulation for mRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics and gene editing components, such as those for the CRISPR/Cas9 system, requires safe and effective carrier systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from degradation, facilitated cellular uptake, and endosomal escape. Bamea-O16B is a bioreducible, ionizable lipid that has demonstrated high efficiency in formulating LNPs for the delivery of mRNA.[1][2] These LNPs are particularly noted for their ability to efficiently release their RNA cargo into the cytoplasm in response to the reductive intracellular environment.[1][2]

This document provides a detailed protocol for the formulation of this compound lipid nanoparticles (this compound LNPs) for mRNA encapsulation, along with methods for their characterization and application in both in vitro and in vivo settings.

Data Presentation

Formulation Composition

The formulation of this compound LNPs involves the combination of the ionizable lipid this compound with several helper lipids. The composition can be optimized for specific applications, particularly by modulating the cholesterol content.

ComponentRoleMolar Ratio (Example)Weight Ratio (Optimized for DCs)
This compound Ionizable Cationic Lipid50%4
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)Helper Lipid10%1
Cholesterol Helper Lipid0-40%0 to ~2.7
DSPE-mPEG2k (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])PEGylated Lipid for Stability2%2

Note: The molar ratio provided is a common starting point for LNP formulations.[3] The weight ratio for this compound, DOPE, and DSPE-mPEG2k was kept constant in an optimization study, while the cholesterol content was varied from 0% to 40% (w/w) to enhance mRNA delivery in dendritic cells.

In Vitro and In Vivo Efficacy

This compound LNPs have demonstrated high efficacy in delivering mRNA for protein expression and gene editing.

ApplicationModelTargetEfficacyReference
Gene KnockoutHuman Embryonic Kidney (HEK-GFP) CellsGreen Fluorescent Protein (GFP)Up to 90% knockout
Gene KnockdownC57BL/6 MiceProprotein convertase subtilisin/kexin type 9 (PCSK9)80% reduction in serum PCSK9
Protein ExpressionHeLa CellsRed Fluorescent Protein (RFP)High transfection efficiency

Experimental Protocols

This compound LNP Formulation using Microfluidics

This protocol describes the preparation of this compound LNPs using a microfluidic mixing device, a method that allows for precise control over nanoparticle size and polydispersity.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DSPE-mPEG2k

  • Ethanol (anhydrous)

  • Sodium Acetate Buffer (or other appropriate acidic buffer, pH 4-5)

  • mRNA in nuclease-free water or buffer

  • Microfluidic mixing device and pump system (e.g., NanoAssemblr™)

  • Dialysis tubing (MWCO 10,000) or other buffer exchange system

  • Phosphate Buffered Saline (PBS), sterile

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DSPE-mPEG2k in anhydrous ethanol.

    • Combine the lipid stock solutions to achieve the desired weight or molar ratios. For example, to prepare the formulation with varying cholesterol, mix this compound and DOPE at a 4:1 weight ratio, and prepare separate formulations with 0%, 5%, and 40% (w/w) cholesterol. The DSPE-mPEG2k is typically added at a constant ratio relative to the other lipids.

  • mRNA Solution Preparation:

    • Dilute the mRNA to the desired concentration in the acidic aqueous buffer (e.g., sodium acetate buffer).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the mRNA in aqueous buffer into another syringe.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the pump system. A common starting point for LNP formulation is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

    • Initiate the pumps to mix the two solutions through the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases causes the lipids to self-assemble around the mRNA, forming the LNPs.

  • Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS using a dialysis membrane (MWCO 10,000) at 4°C. Perform several buffer changes over a period of 12-24 hours.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the this compound LNPs at 4°C for short-term use. For long-term storage, consult stability studies for the specific formulation.

Characterization of this compound LNPs

a) Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (size) and polydispersity index (PDI) of the LNPs. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge of the nanoparticles.

  • Procedure: Dilute a small aliquot of the LNP solution in PBS or another suitable buffer. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

b) mRNA Encapsulation Efficiency:

  • Method: The RiboGreen assay is a fluorescent-based method used to quantify the amount of encapsulated mRNA.

  • Procedure:

    • Measure the total mRNA concentration by adding a lysis buffer (e.g., 0.5% Triton X-100) to an aliquot of the LNP solution to disrupt the nanoparticles and release all the mRNA.

    • Measure the amount of free (unencapsulated) mRNA in an intact LNP sample.

    • Use the RiboGreen reagent, which fluoresces upon binding to RNA, to measure the RNA concentration in both samples against a standard curve.

    • Calculate the encapsulation efficiency as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

In Vitro Transfection Protocol

Materials:

  • Cells in culture (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound LNP-mRNA formulation

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment:

    • Dilute the this compound LNP-mRNA formulation to the desired final concentration in complete cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the LNPs.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Analyze the cells for protein expression (e.g., via fluorescence microscopy for RFP/GFP, or western blot) or gene editing efficiency (e.g., via sequencing or a functional assay).

In Vivo Administration for PCSK9 Knockdown in Mice

Materials:

  • C57BL/6 mice

  • This compound LNP formulation encapsulating Cas9 mRNA and sgRNA targeting PCSK9.

  • Sterile PBS

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Animal Preparation: Acclimatize the mice to the housing conditions for at least one week prior to the experiment.

  • Dosage Calculation: The effective dosage for PCSK9 knockdown has been reported to be 0.6 mg/kg of total mRNA. Dilute the LNP formulation in sterile PBS to the final desired concentration for injection.

  • Intravenous Injection: Administer the LNP solution to the mice via tail vein injection.

  • Sample Collection and Analysis:

    • Collect blood samples at various time points post-injection (e.g., 3, 7, 14 days).

    • Isolate serum and quantify the PCSK9 protein levels using an ELISA kit.

    • A knockdown of approximately 80% can be expected.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Characterization cluster_app Application Lipid_Mix Lipid Mixture (this compound, DOPE, Cholesterol, DSPE-mPEG2k) in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Sol mRNA Solution in Acidic Buffer (pH 4-5) mRNA_Sol->Microfluidics Dialysis Buffer Exchange (Dialysis vs. PBS) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Characterization Characterization (DLS, Zeta, RiboGreen) Sterilization->Characterization In_Vitro In Vitro Transfection Characterization->In_Vitro In_Vivo In Vivo Administration Characterization->In_Vivo

Caption: Workflow for this compound LNP Formulation and Application.

Signaling_Pathway cluster_uptake Cellular Uptake cluster_release mRNA Release cluster_translation Protein Production LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (Lower pH) Endosome->Acidification Disulfide_Cleavage Reductive Environment (Cytosol) Disulfide Bond Cleavage Endosome->Disulfide_Cleavage Intracellular Environment Protonation This compound Protonation Acidification->Protonation Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption mRNA_Release mRNA Release into Cytosol Disulfide_Cleavage->mRNA_Release Membrane_Disruption->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein / Cas9 Translation->Protein

Caption: Proposed Mechanism of this compound LNP Mediated mRNA Delivery.

References

Application Notes & Protocols: A Guide to Bamea-O16B Mediated mRNA Transfection for Genome Editing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Bamea-O16B is an ionizable, bioreducible lipid nanoparticle designed for the efficient delivery of nucleic acids, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), into cells.[1][2][3][4][5] Its unique structure incorporates disulfide bonds, which are cleaved in the reductive environment of the cell's cytoplasm. This mechanism facilitates the rapid release of the nucleic acid cargo, enabling high-efficiency transfection and subsequent gene editing.

These application notes provide a detailed protocol for the use of this compound in the co-delivery of Cas9 mRNA and sgRNA for CRISPR/Cas9-mediated genome editing in mammalian cells. Studies have demonstrated successful gene knockout efficiencies of up to 90% in cell lines such as HEK293 and HeLa. The protocol outlines the preparation of this compound nanoparticles, cell culture preparation, transfection procedure, and subsequent analysis of gene editing efficiency.

Data Presentation

The following table provides recommended starting concentrations and volumes for the transfection of mammalian cells in a 24-well plate format. These parameters should be optimized for specific cell types and experimental goals.

ParameterRecommendation
Cell Seeding Density 1 x 10^5 cells/well
Cas9 mRNA Concentration 1 µg/µL
sgRNA Concentration 1 µg/µL
This compound Stock Solution 1 mg/mL in Ethanol
Volume of Cas9 mRNA per well 0.1 µL
Volume of sgRNA per well 0.1 µL
Volume of this compound per well 1.5 µL
Complexation Volume 50 µL
Final Volume per well 500 µL
Incubation Time 24-72 hours

Experimental Protocols

Materials
  • This compound lipid

  • Cas9 mRNA

  • Target-specific sgRNA

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM or other serum-free medium

  • Ethanol

  • Nuclease-free water

  • 24-well tissue culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Cell Preparation
  • One day prior to transfection, seed the cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete culture medium.

  • Ensure cells are evenly distributed and reach approximately 70-80% confluency at the time of transfection.

This compound Nanoparticle Formulation and Transfection
  • Prepare the RNA Mixture: In a sterile microcentrifuge tube, dilute 100 ng of Cas9 mRNA and 100 ng of sgRNA in 25 µL of serum-free medium. Mix gently by pipetting.

  • Prepare the Lipid Mixture: In a separate sterile microcentrifuge tube, dilute 1.5 µL of this compound stock solution in 25 µL of serum-free medium. Mix gently.

  • Form the Nanoparticles: Add the RNA mixture to the lipid mixture and gently pipette to mix.

  • Incubate: Allow the this compound/RNA complexes to form by incubating at room temperature for 20 minutes.

  • Transfect the Cells: Add the 50 µL of nanoparticle complexes dropwise to the cells in the 24-well plate. Gently swirl the plate to ensure even distribution.

  • Incubate: Return the plate to the incubator and culture for 24-72 hours.

Post-Transfection Analysis
  • After the incubation period, harvest the cells.

  • Genomic DNA can be extracted to assess gene editing efficiency using methods such as a T7 endonuclease I assay or Sanger sequencing.

  • If the target gene product is a protein, protein expression levels can be analyzed by Western blot or flow cytometry. For example, successful knockout of GFP can be visualized by a reduction in fluorescence.

Visualizations

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis prep_cells Seed Cells (24h prior) add_complex Add Complexes to Cells prep_rna Prepare RNA Mixture (Cas9 mRNA + sgRNA) form_complex Combine RNA and Lipid Mixtures prep_rna->form_complex prep_lipid Prepare this compound Mixture prep_lipid->form_complex incubate_complex Incubate 20 min at Room Temp form_complex->incubate_complex incubate_complex->add_complex incubate_cells Incubate Cells (24-72h) add_complex->incubate_cells harvest Harvest Cells incubate_cells->harvest analyze Analyze Gene Editing (e.g., T7 Assay, Sequencing) harvest->analyze

Caption: Experimental workflow for this compound mediated transfection.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space (Reductive Environment) bamea This compound Lipid nanoparticle This compound Nanoparticle (Encapsulated RNA) bamea->nanoparticle rna Cas9 mRNA / sgRNA rna->nanoparticle endosome Endosome nanoparticle->endosome Endocytosis cleavage Disulfide Bond Cleavage endosome->cleavage Endosomal Escape release Cargo Release released_rna Released RNA release->released_rna cleavage->release

Caption: Mechanism of this compound delivery and cargo release.

References

Application Note and Protocol: Preparation of Bamea-O16B LNPs for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bamea-O16B is a bioreducible, ionizable lipid that has emerged as a highly efficient vehicle for the in vivo delivery of nucleic acid payloads, such as messenger RNA (mRNA) and CRISPR/Cas9 components.[1][2][3][4] Its unique structure, which incorporates disulfide bonds, facilitates the release of its cargo within the reductive environment of the cell cytoplasm, enhancing the therapeutic efficacy of the encapsulated nucleic acids.[1] Lipid nanoparticles (LNPs) formulated with this compound typically consist of four key components: the ionizable lipid (this compound), a zwitterionic helper phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid to enhance stability and circulation time. This document provides a detailed protocol for the preparation and characterization of this compound LNPs for use in preclinical in vivo research.

Data Presentation: LNP Formulation and Characterization

Quantitative data for a typical this compound LNP formulation are summarized below. These values serve as a reference for researchers to compare their results.

Table 1: this compound LNP Formulation Components

ComponentMolar Ratio (%)Role in Formulation
This compound40 - 50Ionizable cationic lipid; facilitates nucleic acid encapsulation and endosomal escape.
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)10 - 20Helper lipid; promotes the formation of non-bilayer structures, aiding in endosomal escape.
Cholesterol38 - 52Structural lipid; enhances particle stability and membrane rigidity.
Lipid-PEG (e.g., DSPE-mPEG2000)1 - 2.5Stabilizing agent; forms a hydrophilic corona to prevent aggregation and prolong circulation.

Table 2: Physicochemical Characterization of this compound LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Hydrodynamic Diameter)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering
Encapsulation Efficiency> 90%RiboGreen Assay

Experimental Protocols

This section details the step-by-step methodology for preparing and characterizing this compound LNPs.

Materials and Reagents:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DSPE-mPEG2000

  • mRNA or other nucleic acid payload

  • Ethanol (200 proof, anhydrous)

  • Sodium Acetate Buffer (10 mM, pH 4.5) or Citrate Buffer (10 mM, pH 3.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quant-iT RiboGreen Reagent

  • Triton X-100

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop Instrument)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Fluorometer or plate reader

  • Dialysis cassettes (MWCO 10,000 Da)

  • Sterile, RNase-free consumables (tubes, syringes, etc.)

Protocol 1: Preparation of this compound LNPs

This protocol describes the formulation of this compound LNPs using a microfluidic mixing approach.

1. Preparation of Stock Solutions:

  • Lipid-Ethanol Phase:

    • Dissolve this compound, DOPE, cholesterol, and DSPE-mPEG2000 in absolute ethanol to achieve the desired molar ratios (see Table 1).

    • A typical final total lipid concentration in the ethanol phase is 25-50 mM.

    • Ensure complete dissolution by vortexing.

  • Nucleic Acid-Aqueous Phase:

    • Dilute the mRNA or other nucleic acid payload in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5 or 10 mM citrate, pH 3.0) to the desired concentration (e.g., 200 µg/mL).

    • The acidic pH ensures that the this compound is protonated, facilitating electrostatic interaction with the negatively charged nucleic acid backbone.

2. LNP Assembly via Microfluidic Mixing:

  • Set up the microfluidic instrument according to the manufacturer's instructions. A common configuration involves a 3:1 aqueous to organic phase flow rate ratio.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

  • Initiate the mixing process at a total flow rate of approximately 12 mL/min. The rapid mixing of the two phases leads to a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid core to form LNPs.

3. Purification and Buffer Exchange:

  • Collect the LNP solution from the microfluidic device.

  • To remove ethanol and raise the pH to a physiological level, dialyze the LNP formulation against sterile PBS (pH 7.4) for at least 16 hours using a dialysis cassette with a 10 kDa molecular weight cutoff.

  • Perform at least two changes of the dialysis buffer during this period.

  • After dialysis, collect the purified LNP suspension and store it at 4°C. For long-term storage, consult stability data, though -80°C is often used.

Protocol 2: Characterization of this compound LNPs

1. Measurement of Particle Size and Polydispersity Index (PDI):

  • Dilute a small aliquot of the LNP suspension in PBS (e.g., 10-fold dilution).

  • Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and PDI.

  • Acceptable LNPs for in vivo use typically have a size between 80-120 nm and a PDI below 0.2.

2. Determination of Encapsulation Efficiency:

  • The encapsulation efficiency is determined by quantifying the amount of nucleic acid protected within the LNPs using a fluorescent dye like RiboGreen.

  • Prepare two sets of LNP samples. In one set, add a surfactant like Triton X-100 (to a final concentration of 0.5%) to lyse the LNPs and release all the encapsulated nucleic acid. The other set remains untreated.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

  • Calculate the encapsulation efficiency (%) using the following formula:

    • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / (Fluorescence of lysed LNPs) * 100

Mandatory Visualizations

LNP_Preparation_Workflow cluster_prep Step 1: Solution Preparation cluster_form Step 2: LNP Formulation cluster_purify Step 3: Purification cluster_char Step 4: Characterization Lipid Lipids (this compound, DOPE, Cholesterol, PEG-Lipid) Lipid_Sol Lipid-Ethanol Phase Lipid->Lipid_Sol dissolve in Ethanol Ethanol Ethanol->Lipid_Sol NA Nucleic Acid (e.g., mRNA) NA_Sol Nucleic Acid-Aqueous Phase NA->NA_Sol dissolve in Buffer Aqueous Buffer (pH 3.0-4.5) Buffer->NA_Sol Microfluidics Microfluidic Mixing (e.g., 3:1 ratio, 12 mL/min) Lipid_Sol->Microfluidics Organic Phase NA_Sol->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) (16h, MWCO 10 kDa) Microfluidics->Dialysis Formulated LNPs Final_LNP Purified this compound LNPs Dialysis->Final_LNP DLS Size & PDI (DLS) EE Encapsulation Efficiency (RiboGreen Assay) Final_LNP->DLS Final_LNP->EE Intracellular_Delivery_Pathway LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Uptake Cell Target Cell Endosome Endosome (Acidic Environment) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation pH drop Membrane_Destab Endosomal Membrane Destabilization Protonation->Membrane_Destab Release Disulfide Bond Cleavage & mRNA Release Membrane_Destab->Release Endosomal Escape Cytoplasm Cytoplasm (Reductive Environment) Translation mRNA Translation Release->Translation in Cytoplasm Protein Therapeutic Protein Translation->Protein

References

Bamea-O16B for Efficient Delivery of Cas9 mRNA and sgRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system has revolutionized the field of genome editing, offering a powerful tool for targeted genetic modification. A primary challenge in the therapeutic application of CRISPR/Cas9 is the safe and efficient delivery of its components—the Cas9 nuclease and a single-guide RNA (sgRNA)—into target cells. Bamea-O16B is a bioreducible lipid nanoparticle (LNP) designed to address this challenge.[1][2] Its unique structure, featuring disulfide bonds, allows for the efficient encapsulation of Cas9 mRNA and sgRNA and facilitates their release within the reductive intracellular environment.[1][3][4] This application note provides detailed protocols for the formulation of this compound nanoparticles, their application in both in vitro and in vivo settings for CRISPR/Cas9-mediated gene editing, and methods for assessing their efficacy and safety.

This compound has demonstrated high efficiency in mediating gene knockout. In vitro studies have shown up to 90% knockout of Green Fluorescent Protein (GFP) in human embryonic kidney (HEK) cells. Furthermore, in vivo experiments in mice have resulted in an 80% knockdown of serum proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis, with serum levels reduced to 20% of control levels. These results highlight the potential of this compound as a potent delivery vehicle for CRISPR/Cas9-based therapeutics.

Data Presentation

In Vitro Efficacy of this compound/Cas9 mRNA/sgRNA Nanoparticles
Cell LineTarget GenemRNA ConcentrationGene Knockout EfficiencyReference
HEK-GFPGFP20 ng/mL~35%
HEK-GFPGFP160 ng/mLUp to 90%
HeLaHPV18320 ng/mLReduced cell viability to 30%
In Vivo Efficacy of this compound/Cas9 mRNA/sgRNA Nanoparticles
Animal ModelTarget GeneDosageRoute of AdministrationEfficacyReference
C57BL/6 MicePCSK9Not specifiedIntravenous (tail vein)80% reduction in serum PCSK9
C57BL/6 MiceLuciferase (reporter)0.6 mg/kg mRNAIntravenous (tail vein)Effective luciferase expression in the liver
Physicochemical Properties of this compound Nanoparticles
ParameterTypical ValueImportance
Size (Hydrodynamic Diameter)70 - 150 nmInfluences cellular uptake and biodistribution.
Polydispersity Index (PDI)< 0.2Indicates a narrow and uniform size distribution.
Encapsulation Efficiency> 90%Ensures a high payload of Cas9 mRNA and sgRNA per nanoparticle.

Experimental Protocols

Protocol 1: Formulation of this compound/Cas9 mRNA/sgRNA Nanoparticles

This protocol describes the preparation of this compound lipid nanoparticles encapsulating Cas9 mRNA and sgRNA using a lipid film hydration and dialysis method.

Materials:

  • This compound lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • Cas9 mRNA

  • sgRNA (custom synthesized for the target gene)

  • Chloroform

  • Ethanol

  • Sodium acetate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), RNase-free

  • Dialysis membrane (MWCO 10,000 Da)

  • Glass vials

Procedure:

  • Lipid Stock Preparation:

    • Prepare stock solutions of this compound, DOPE, cholesterol, and DSPE-mPEG2k in chloroform.

  • Lipid Film Formation:

    • In a glass vial, combine the lipid solutions. A recommended starting ratio is this compound to DOPE at 4:1 (w/w), with cholesterol at a desired density (e.g., 10-40% of total lipids) and DSPE-mPEG2k at 1-2 mol%.

    • Evaporate the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to form a thin lipid film on the bottom of the vial.

  • Hydration and Nanoparticle Assembly:

    • In a separate RNase-free tube, dilute the Cas9 mRNA and sgRNA in sodium acetate buffer (pH 4.0).

    • Hydrate the lipid film with a solution of ethanol and sodium acetate buffer containing the Cas9 mRNA and sgRNA. The final ethanol concentration should be around 30-40%.

    • Vortex the mixture vigorously until the lipid film is completely dissolved and the solution becomes a milky suspension.

  • Dialysis:

    • Transfer the nanoparticle suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 12 hours, with at least two changes of buffer, to remove the ethanol and non-encapsulated RNA.

  • Characterization:

    • Measure the nanoparticle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated RNA.

Protocol 2: In Vitro Gene Editing in Cultured Cells

This protocol provides a general procedure for transfecting mammalian cells with this compound nanoparticles to achieve gene knockout.

Materials:

  • Target cell line (e.g., HEK293-GFP cells)

  • Complete cell culture medium

  • This compound/Cas9 mRNA/sgRNA nanoparticles (from Protocol 1)

  • 6-well or 24-well cell culture plates

  • Assay reagents for determining gene editing efficiency (e.g., flow cytometer for GFP knockout, T7 Endonuclease I assay kit)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

  • Transfection:

    • Dilute the this compound/Cas9 mRNA/sgRNA nanoparticles to the desired final concentration (e.g., 20-160 ng/mL of Cas9 mRNA) in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the nanoparticles.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Assessment of Gene Editing Efficiency:

    • For GFP Knockout: At 48-72 hours post-transfection, analyze the cells for GFP expression using fluorescence microscopy or flow cytometry.

    • For Other Target Genes (T7E1 Assay):

      • Harvest the cells and extract genomic DNA.

      • Amplify the genomic region surrounding the target site by PCR.

      • Denature and re-anneal the PCR products to form heteroduplexes.

      • Treat the annealed products with T7 Endonuclease I, which cleaves mismatched DNA.

      • Analyze the cleavage products by gel electrophoresis to estimate the frequency of insertions/deletions (indels).

Protocol 3: In Vivo Gene Editing in Mice

This protocol outlines the procedure for systemic administration of this compound nanoparticles to mice for liver-targeted gene editing.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound/Cas9 mRNA/sgRNA nanoparticles (sterile, from Protocol 1)

  • Sterile PBS

  • Insulin syringes

Procedure:

  • Animal Handling:

    • Acclimatize the mice for at least one week before the experiment. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

  • Dosage Preparation:

    • Dilute the this compound nanoparticle stock solution in sterile PBS to achieve the desired final dose of mRNA (e.g., a dose equivalent to 0.6 mg/kg of luciferase mRNA can be used as a starting point).

  • Administration:

    • Administer the nanoparticle solution to the mice via intravenous tail vein injection. The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).

  • Monitoring and Analysis:

    • Monitor the health of the mice regularly.

    • At a predetermined time point (e.g., 3-7 days post-injection), collect blood samples for serum analysis (e.g., ELISA for PCSK9 levels).

    • Harvest tissues (e.g., liver) for biodistribution studies (if a fluorescently labeled nanoparticle is used) or for analysis of gene editing efficiency at the DNA level (T7E1 assay or sequencing).

Protocol 4: Cytotoxicity Assessment (Neutral Red Uptake Assay)

This protocol describes a method to evaluate the in vitro cytotoxicity of this compound nanoparticles.

Materials:

  • Target cell line

  • 96-well cell culture plates

  • This compound nanoparticles

  • Neutral Red (NR) solution

  • NR destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound nanoparticles for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • Neutral Red Staining:

    • Remove the treatment medium and incubate the cells with a medium containing Neutral Red for 2-3 hours.

    • Wash the cells to remove excess dye.

  • Dye Extraction and Quantification:

    • Add the NR destain solution to each well to extract the dye from the lysosomes of viable cells.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control. Plot the viability against the nanoparticle concentration to determine the IC50 value.

Visualizations

Bamea_O16B_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Delivery and Uptake cluster_release Intracellular Release and Action lipids This compound DOPE Cholesterol DSPE-mPEG2k mixing Lipid Film Hydration (Ethanol/Buffer) lipids->mixing rna Cas9 mRNA + sgRNA rna->mixing dialysis Dialysis vs. PBS mixing->dialysis lnp This compound LNP dialysis->lnp lnp_ext This compound LNP lnp->lnp_ext endocytosis Endocytosis lnp_ext->endocytosis cell Target Cell endosome Endosome endocytosis->endosome endosome_int Endosome endosome->endosome_int escape Endosomal Escape endosome_int->escape cytoplasm Cytoplasm (Reductive Environment) escape->cytoplasm release Disulfide Bond Cleavage & RNA Release cytoplasm->release translation Translation release->translation rnp_complex Cas9/sgRNA RNP Complex release->rnp_complex cas9_protein Cas9 Protein translation->cas9_protein cas9_protein->rnp_complex nucleus Nucleus rnp_complex->nucleus editing Gene Editing (DSB) nucleus->editing

Caption: Workflow for this compound mediated Cas9/sgRNA delivery.

In_Vitro_Protocol_Flowchart start Start seed_cells Seed Cells (50-70% Confluency) start->seed_cells prepare_nps Dilute this compound LNPs in Culture Medium seed_cells->prepare_nps transfect Add Nanoparticles to Cells prepare_nps->transfect incubate Incubate for 24-72h transfect->incubate analyze Analyze Gene Editing incubate->analyze flow_cytometry Flow Cytometry (for GFP Knockout) analyze->flow_cytometry Reporter Gene t7e1_assay T7E1 Assay (for other genes) analyze->t7e1_assay Endogenous Gene end End flow_cytometry->end t7e1_assay->end

Caption: Flowchart of the in vitro gene editing protocol.

In_Vivo_Protocol_Flowchart start Start acclimatize Acclimatize Mice start->acclimatize prepare_dose Prepare Nanoparticle Dose in Sterile PBS acclimatize->prepare_dose inject Intravenous Injection (Tail Vein) prepare_dose->inject monitor Monitor Animal Health inject->monitor collect_samples Collect Blood/Tissues (3-7 days post-injection) monitor->collect_samples analyze Analyze Efficacy collect_samples->analyze elisa Serum ELISA (e.g., for PCSK9) analyze->elisa Protein Level dna_analysis Genomic DNA Analysis (e.g., T7E1 Assay) analyze->dna_analysis DNA Level end End elisa->end dna_analysis->end

Caption: Flowchart of the in vivo gene editing protocol.

References

Application Notes and Protocols for Bamea-O16B-Mediated Gene Editing in HEK Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bamea-O16B, a bioreducible lipid nanoparticle, for the efficient delivery of Cas9 mRNA and single-guide RNA (sgRNA) into Human Embryonic Kidney (HEK) cells for gene editing applications.

Introduction

This compound is a novel lipid-based nanoparticle formulation designed for the effective encapsulation and intracellular delivery of messenger RNA (mRNA). Its bioreducible nature, owing to integrated disulfide bonds, ensures the release of its mRNA cargo in response to the reductive environment within the cell cytoplasm.[1][2][3][4] This mechanism facilitates rapid and highly efficient gene editing when co-delivering Cas9 mRNA and a target-specific sgRNA.[1] Studies have demonstrated that this compound can achieve up to 90% gene knockout efficiency in HEK cells, making it a powerful tool for genetic research and therapeutic development.

Mechanism of Action

This compound nanoparticles encapsulate Cas9 mRNA and sgRNA through electrostatic interactions, forming stable complexes. Upon introduction to cells, these nanoparticles are taken up, likely through endocytosis. The high concentration of glutathione in the intracellular environment reduces the disulfide bonds within the this compound lipid structure, leading to the disassembly of the nanoparticle and the release of the Cas9 mRNA and sgRNA into the cytoplasm. The Cas9 mRNA is then translated into Cas9 protein, which complexes with the sgRNA to target and cleave a specific genomic locus.

Data Presentation

Table 1: In Vitro Gene Editing Efficiency of this compound in HEK-GFP Cells
Cas9 mRNA Concentration (ng/mL)GFP Knockout Efficiency (%)Time Post-Transfection (hours)
203536
160>9036
Not specified4024
Not specifiedup to 9036

Data synthesized from studies demonstrating GFP knockout in HEK cells stably expressing GFP.

Table 2: Cytotoxicity and Transfection Efficiency
Delivery VehicleCell Viability (%)Transfection Efficiency (RFP mRNA in HeLa cells) (%)
This compound>90up to 90
Lipofectamine 2000 (LPF2K)Lower than this compoundNot directly compared in the same study

This compound demonstrates lower cytotoxicity compared to the standard transfection reagent Lipofectamine 2000. It also shows high transfection efficiency for mRNA delivery.

Experimental Protocols

Cell Culture and Maintenance of HEK293T Cells

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • For transfection experiments, seed the cells at a density that will result in 60-80% confluency on the day of transfection. For a 24-well plate, a seeding density of 1 x 10^5 cells per well is recommended.

Preparation of this compound/mRNA Nanoparticles

Materials:

  • This compound lipid

  • Cas9 mRNA

  • Target-specific sgRNA

  • Nuclease-free water or appropriate buffer

Protocol:

  • Dilute the this compound lipid stock solution to the desired concentration in a nuclease-free buffer.

  • In a separate tube, dilute the Cas9 mRNA and sgRNA to the desired concentrations in the same buffer.

  • Add the this compound lipid solution to the mRNA/sgRNA solution and mix gently by pipetting.

  • Incubate the mixture at room temperature for a specified time (typically 15-30 minutes) to allow for the formation of nanoparticles. The optimal lipid-to-mRNA ratio may need to be determined empirically but studies have shown efficacy at various ratios.

Transfection of HEK Cells with this compound/mRNA Nanoparticles

Protocol:

  • On the day of transfection, ensure the HEK cells are at 60-80% confluency.

  • Gently add the freshly prepared this compound/mRNA nanoparticle complexes to the cells in each well.

  • Incubate the cells with the nanoparticle complexes for 24-72 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the target gene and desired editing efficiency.

Assessment of Gene Editing Efficiency

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • T7 Endonuclease I (T7EI) or other mismatch detection assay kits

  • Agarose gel electrophoresis system

Protocol:

  • After the desired incubation period (e.g., 48-72 hours), harvest the cells and extract genomic DNA.

  • Amplify the genomic region flanking the target site by PCR using the extracted genomic DNA as a template.

  • Perform a mismatch detection assay, such as the T7EI assay, to detect the presence of insertions or deletions (indels) resulting from non-homologous end joining (NHEJ) repair of the DNA double-strand break.

  • Analyze the results by agarose gel electrophoresis to quantify the percentage of gene editing. Alternatively, Sanger sequencing or next-generation sequencing can be used for more detailed analysis of the editing outcomes.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A HEK Cell Culture C Transfection of HEK Cells A->C B This compound Nanoparticle Formulation (with Cas9 mRNA & sgRNA) B->C D Genomic DNA Extraction C->D E PCR Amplification of Target Locus D->E F Gene Editing Analysis (e.g., T7EI Assay) E->F

Caption: Experimental workflow for this compound mediated gene editing in HEK cells.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bamea_NP This compound Nanoparticle (Cas9 mRNA + sgRNA) Endosome Endosome Bamea_NP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape & Disulfide Reduction Translation Translation Cytoplasm->Translation Cas9 mRNA Complex Cas9-sgRNA Complex Cytoplasm->Complex sgRNA Translation->Complex Cas9 Protein Nucleus Nucleus Complex->Nucleus gDNA Genomic DNA Nucleus->gDNA Cleavage Site-Specific Cleavage gDNA->Cleavage Target Recognition Cleavage->gDNA Gene Editing (NHEJ)

Caption: Proposed mechanism of this compound mediated gene editing.

References

Bamea-O16B: Application Notes and Protocols for PCSK9 Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the liver's ability to clear LDL cholesterol ("bad cholesterol") from the bloodstream. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease. Bamea-O16B is a bioreducible lipid nanoparticle (LNP) that serves as an efficient in vivo delivery vehicle for CRISPR/Cas9 genome editing components, enabling the targeted knockdown of genes such as PCSK9.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to deliver Cas9 mRNA and single-guide RNA (sgRNA) for the purpose of knocking down PCSK9.

Mechanism of Action

This compound is a cationic lipid that contains disulfide bonds in its hydrophobic tails.[1] This design allows for the efficient encapsulation of negatively charged nucleic acids, such as Cas9 mRNA and sgRNA, to form nanoparticles. These nanoparticles are taken up by cells, primarily hepatocytes in the liver, via endocytosis.

Once inside the cell, the reductive environment of the cytoplasm cleaves the disulfide bonds in this compound. This bioreducible feature leads to the disassembly of the nanoparticle and the release of its Cas9 mRNA and sgRNA cargo into the cytoplasm. The Cas9 mRNA is then translated into Cas9 protein, which complexes with the sgRNA. This ribonucleoprotein (RNP) complex translocates to the nucleus, where the sgRNA guides the Cas9 nuclease to the target sequence in the PCSK9 gene, inducing a double-strand break. The subsequent error-prone repair by the non-homologous end joining (NHEJ) pathway results in insertions or deletions (indels) that disrupt the gene, leading to a functional knockdown of PCSK9 protein expression.

Data Presentation

In Vivo Efficacy of this compound Mediated PCSK9 Knockdown
Parameter Value Experimental Model Reference
PCSK9 Knockdown Efficiency~80% reduction in serum PCSK9C57BL/6 Mice
Time to Maximum Effect3-4 days post-injectionC57BL/6 Mice
Duration of EffectStable reduction for at least 8 months (with base editors)Cynomolgus Monkeys
In Vitro GFP Knockout Efficiency>90%HEK-GFP cells

Signaling Pathway and Experimental Workflow

PCSK9_Knockdown_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Degradation LDLR Degradation LDLR->Degradation Internalization & Targeting for Degradation LDL LDL LDL->LDLR Binds Bamea_LNP This compound LNP (Cas9 mRNA + sgRNA) Cas9_mRNA Cas9 mRNA Bamea_LNP->Cas9_mRNA Release in Cytoplasm sgRNA sgRNA Bamea_LNP->sgRNA Release in Cytoplasm Cas9_Protein Cas9 Protein Cas9_mRNA->Cas9_Protein Translation RNP Cas9-sgRNA RNP sgRNA->RNP Cas9_Protein->RNP PCSK9_Gene PCSK9 Gene RNP->PCSK9_Gene Nuclear Translocation & Target Recognition DSB Double-Strand Break PCSK9_Gene->DSB Cas9 Cleavage NHEJ NHEJ Repair (Indels) DSB->NHEJ Knockdown PCSK9 Knockdown NHEJ->Knockdown

Caption: PCSK9 pathway and this compound mediated CRISPR/Cas9 knockdown.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation 1. Formulate this compound LNPs with Cas9 mRNA & sgPCSK9 Animal_Prep 2. Prepare C57BL/6 Mice (acclimatize, weigh) Injection 3. Intravenous Injection (tail vein) Animal_Prep->Injection Blood_Collection 4. Collect Blood Samples (e.g., day 3, 7, 14) Injection->Blood_Collection PCSK9_Quant 5. Quantify Serum PCSK9 (ELISA) Blood_Collection->PCSK9_Quant Cholesterol_Quant 6. Measure Plasma Cholesterol (Optional) PCSK9_Quant->Cholesterol_Quant Off_Target 7. Assess Off-Target Effects (Optional) Cholesterol_Quant->Off_Target

Caption: In vivo experimental workflow for PCSK9 knockdown.

Experimental Protocols

Protocol 1: Formulation of this compound/Cas9 mRNA/sgRNA Nanoparticles

This protocol describes the preparation of this compound lipid nanoparticles encapsulating Cas9 mRNA and a sgRNA targeting PCSK9.

Materials:

  • This compound lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Cas9 mRNA

  • sgRNA targeting PCSK9

  • Ethanol, 200 proof, molecular biology grade

  • Sodium acetate buffer (e.g., 25 mM, pH 5.2)

  • Phosphate-buffered saline (PBS), sterile

  • Dialysis tubing (e.g., MWCO 10,000)

  • Chloroform

Procedure:

  • Lipid Stock Preparation: a. Prepare stock solutions of this compound, cholesterol, DOPE, and DSPE-PEG2000 in chloroform or ethanol at appropriate concentrations. b. In a glass vial, combine this compound, cholesterol, DOPE, and DSPE-PEG2000 at a desired molar ratio. A previously reported formulation for a similar lipid nanoparticle system used a molar ratio of this compound, cholesterol, DOPE, and DSPE-mPEG2k. c. Evaporate the solvent under a stream of nitrogen gas or in a vacuum desiccator overnight to form a thin lipid film.

  • Nanoparticle Formulation: a. Hydrate the lipid film with a solution of ethanol and sodium acetate buffer. b. In a separate tube, dilute the Cas9 mRNA and sgRNA in the same sodium acetate buffer. c. Add the lipid solution dropwise to the mRNA/sgRNA solution while vortexing or stirring to initiate nanoparticle self-assembly. d. Allow the mixture to incubate at room temperature for a specified time (e.g., 30 minutes) to ensure complete encapsulation.

  • Purification and Characterization: a. Transfer the nanoparticle solution to a dialysis bag and dialyze against sterile PBS at 4°C for at least 12 hours, with several changes of the dialysis buffer, to remove excess ethanol and unencapsulated components. b. After dialysis, recover the nanoparticle solution and filter it through a 0.22 µm sterile filter. c. Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). d. Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay) before and after lysing the nanoparticles with a detergent like Triton X-100.

Protocol 2: In Vivo Knockdown of PCSK9 in Mice

This protocol outlines the procedure for the intravenous administration of this compound/Cas9 mRNA/sgRNA nanoparticles to mice and the subsequent analysis of PCSK9 knockdown.

Materials:

  • This compound/Cas9 mRNA/sgPCSK9 nanoparticles (from Protocol 1)

  • C57BL/6 mice (or a humanized PCSK9 knock-in mouse model)

  • Sterile PBS

  • Insulin syringes with 27-30G needles

  • Mouse restraint device

  • Heat lamp or warming pad

  • Blood collection tubes (e.g., serum separator tubes)

  • Anesthetic agents (as per institutional guidelines)

  • Mouse PCSK9 ELISA kit

Procedure:

  • Animal Preparation: a. Acclimatize C57BL/6 mice for at least one week before the experiment. b. Weigh each mouse to determine the correct injection volume based on the desired dosage (e.g., 0.6 mg/kg mRNA).

  • Nanoparticle Administration: a. Dilute the this compound/Cas9 mRNA/sgPCSK9 nanoparticle solution to the final desired concentration with sterile PBS. b. Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins. c. Place the mouse in a restraint device. d. Slowly inject the nanoparticle solution (typically 100-200 µL) into one of the lateral tail veins using an insulin syringe.

  • Post-Injection Monitoring and Sample Collection: a. Monitor the mice for any adverse reactions immediately after injection and daily thereafter. b. At predetermined time points (e.g., 3, 7, 14, and 28 days post-injection), collect blood samples via submandibular or retro-orbital bleeding under anesthesia. c. Process the blood to obtain serum by allowing it to clot and then centrifuging. Store the serum at -80°C until analysis.

  • Quantification of PCSK9 Knockdown: a. Thaw the serum samples on ice. b. Measure the concentration of PCSK9 in the serum using a commercially available mouse PCSK9 ELISA kit, following the manufacturer's instructions. c. Compare the PCSK9 levels in the treated group to a control group injected with PBS or nanoparticles containing a scrambled sgRNA to determine the percentage of knockdown.

  • (Optional) Analysis of Cholesterol Levels and Off-Target Effects: a. Measure total plasma cholesterol levels using a commercially available kit to assess the downstream effects of PCSK9 knockdown. b. To assess the specificity of the gene editing, harvest liver tissue at the end of the study. c. Isolate genomic DNA from the liver and perform targeted deep sequencing of potential off-target sites predicted by in silico analysis.

Conclusion

This compound represents a potent and efficient non-viral vector for the in vivo delivery of CRISPR/Cas9 components for gene editing applications. The protocols provided herein offer a framework for researchers to utilize this technology for the effective knockdown of PCSK9, a critical target in cholesterol management and cardiovascular disease research. As with all in vivo studies, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for In Vitro Transfection of Primary Cells with Bamea-O16B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary cells, derived directly from living tissues, are highly valuable models in biomedical research and drug development due to their physiological relevance. However, their often delicate nature and resistance to genetic modification pose significant challenges for effective transfection. Bamea-O16B is a bioreducible lipid nanoparticle designed for the efficient delivery of nucleic acids, such as messenger RNA (mRNA), into cells.[1][2][3] Its unique composition allows for the formation of stable nanoparticles that encapsulate and protect the nucleic acid cargo. Upon cellular uptake, the reductive intracellular environment triggers the cleavage of disulfide bonds within the this compound lipid, facilitating the release of the payload into the cytoplasm.[1][2] This mechanism of action has demonstrated high transfection efficiencies in various cell lines and holds significant promise for the transfection of challenging primary cells.

These application notes provide a comprehensive overview and a detailed protocol for the in vitro transfection of primary cells using this compound.

Mechanism of Action

This compound is a cationic lipid that electrostatically interacts with negatively charged nucleic acids to form lipid nanoparticles (LNPs). These nanoparticles are taken up by cells, likely through endocytosis. The intracellular environment, which is rich in reducing agents like glutathione, promotes the cleavage of disulfide bonds integrated into the this compound lipid structure. This bioreducible feature leads to the disassembly of the nanoparticle and the efficient release of the encapsulated mRNA into the cytoplasm, where it can be translated into the protein of interest.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LNP This compound/mRNA Nanoparticle This compound->LNP mRNA mRNA mRNA->LNP Endosome Endosome LNP->Endosome Endocytosis Released_mRNA Released mRNA Endosome->Released_mRNA Reductive Environment (Disulfide Bond Cleavage) Translation Translation Released_mRNA->Translation Protein Protein of Interest Translation->Protein

This compound mechanism of action.

Data Presentation

The following tables summarize the reported transfection efficiencies of this compound in various cell types.

Table 1: In Vitro Transfection Efficiency of this compound with Reporter mRNA

Cell LineNucleic AcidTransfection Efficiency (%)Reference
HeLaRFP mRNA~90
HeLaCy3-RNA>90
A375Luciferase mRNAHigh Expression

Table 2: In Vitro Gene Editing Efficiency using this compound for Cas9 mRNA Delivery

Cell LineTarget GeneKnockout Efficiency (%)Reference
HEK (GFP-expressing)GFP~90
Dendritic CellsPD-L1Significant Knockdown

Experimental Protocols

This protocol provides a general guideline for the transfection of primary cells with this compound. Optimization is crucial for each specific primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium appropriate for the primary cells

  • Serum-free medium (e.g., Opti-MEM®)

  • This compound transfection reagent

  • mRNA encoding the protein of interest

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

  • Culture vessels (e.g., 24-well plates)

Protocol for Transfection in a 24-Well Plate Format:

1. Cell Seeding:

  • Approximately 18-24 hours before transfection, seed the primary cells in your chosen culture vessel.

  • The optimal cell density at the time of transfection is typically 70-90% confluency. This will vary depending on the primary cell type.

  • Ensure the cells are healthy and in the logarithmic growth phase. For many primary cells, using them at an early passage number is critical.

2. Preparation of this compound/mRNA Nanoparticles:

  • Dilute mRNA: In a sterile, nuclease-free microcentrifuge tube, dilute 0.5-1.0 µg of your mRNA in 50 µL of serum-free medium. Mix gently by pipetting.

  • Dilute this compound: In a separate sterile, nuclease-free microcentrifuge tube, dilute the this compound reagent. The optimal lipid-to-mRNA ratio needs to be determined empirically for each primary cell type. A common starting point is a weight ratio of 4:1 (this compound:mRNA). Dilute the required amount of this compound in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Form Complexes: Add the diluted mRNA to the diluted this compound. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow for the formation of nanoparticles.

3. Transfection of Primary Cells:

  • Gently aspirate the culture medium from the cells.

  • Replace it with fresh, pre-warmed complete growth medium. The volume will depend on your culture vessel (e.g., 400 µL for a 24-well plate).

  • Add the 100 µL of the this compound/mRNA nanoparticle complex dropwise to the well.

  • Gently rock the plate back-and-forth and side-to-side to ensure an even distribution of the complexes.

4. Post-Transfection Care and Analysis:

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the gene of interest and the primary cell type.

  • The expression of the transfected gene can be assessed using appropriate methods such as fluorescence microscopy (for fluorescent reporter proteins), flow cytometry, or western blotting.

  • Cell viability can be monitored using assays like MTT or trypan blue exclusion.

Experimental Workflow for Primary Cell Transfection Start Start Seed Seed Primary Cells (18-24h prior) Start->Seed Prepare_mRNA Dilute mRNA in Serum-Free Medium Seed->Prepare_mRNA Prepare_Bamea Dilute this compound in Serum-Free Medium Seed->Prepare_Bamea Change_Medium Replace Cell Medium with Fresh Complete Medium Combine Combine Diluted mRNA and this compound Prepare_mRNA->Combine Incubate_Bamea Incubate 5 min Prepare_Bamea->Incubate_Bamea Incubate_Bamea->Combine Incubate_Complex Incubate 20-30 min (Nanoparticle Formation) Combine->Incubate_Complex Add_Complex Add Nanoparticle Complex to Cells Incubate_Complex->Add_Complex Change_Medium->Add_Complex Incubate_Cells Incubate Cells (24-72h) Add_Complex->Incubate_Cells Analyze Analyze Gene Expression and Cell Viability Incubate_Cells->Analyze End End Analyze->End

Workflow for this compound mediated primary cell transfection.

Important Considerations for Primary Cell Transfection

  • Cell Health: Primary cells are generally more sensitive than cell lines. Ensure that the cells are healthy, with high viability (>85%), and at a low passage number for optimal results.

  • Optimization: The protocol provided is a starting point. It is critical to optimize key parameters for each primary cell type, including cell density, this compound to mRNA ratio, and the concentration of the nanoparticle complex.

  • Toxicity: Monitor for any signs of cytotoxicity. If observed, consider reducing the concentration of the this compound/mRNA complex or the incubation time.

  • Serum: While this protocol suggests transfection in a complete medium, some primary cell types may exhibit higher transfection efficiency in serum-free or reduced-serum conditions. If so, the medium can be replaced with a complete medium a few hours after the addition of the transfection complex.

Conclusion

This compound presents a powerful tool for the in vitro transfection of primary cells, offering high efficiency and a favorable safety profile due to its bioreducible nature. By following the provided protocols and optimizing the conditions for your specific primary cell type, researchers can effectively introduce nucleic acids to advance their studies in basic research and therapeutic development.

References

Application Notes and Protocols: Bamea-O16B Formulation with Cholesterol and DOPE for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bamea-O16B is a bioreducible cationic lipid that has demonstrated high efficiency in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique structure, incorporating disulfide bonds, allows for the efficient encapsulation of mRNA and its subsequent release within the reductive intracellular environment. This feature makes this compound an attractive candidate for various therapeutic applications, including gene editing with CRISPR/Cas9 systems. Formulations of this compound typically include the helper lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, along with a PEGylated lipid such as DSPE-PEG2000 to enhance stability and circulation time.

This document provides detailed application notes and protocols for the preparation, characterization, and application of this compound-based lipid nanoparticles.

Data Presentation

Table 1: this compound Lipid Nanoparticle Formulation Ratios
ComponentMolar Ratio[1]Weight Ratio[2]Function
This compound164Cationic lipid for mRNA encapsulation and intracellular delivery
Cholesterol8Varies (0-40%)Stabilizes the lipid bilayer and can modulate transfection efficiency
DOPE41Helper lipid that facilitates endosomal escape
DSPE-PEG200012PEGylated lipid to increase nanoparticle stability and circulation time
Table 2: Physicochemical and Biological Properties of this compound LNPs
PropertyValue/ObservationReference
In Vitro Gene Knockout Efficiency (GFP) Up to 90% in HEK cells[3][4][3]
In Vivo PCSK9 Knockdown in Mice Serum levels reduced to 20% of non-treated mice
mRNA Internalization Efficiency (in HeLa cells) > 90%
Effect of Cholesterol Density Decreasing cholesterol density leads to a gradual increase in nanoparticle size and zeta potential
Endosomal Escape This compound formulations exhibit high endosome escape efficiency

Experimental Protocols

Protocol 1: Preparation of this compound/mRNA Lipid Nanoparticles

This protocol is based on the thin-film hydration method followed by dialysis.

Materials:

  • This compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DSPE-PEG2000

  • mRNA (e.g., encoding Cas9, a reporter protein, or a therapeutic protein)

  • Chloroform

  • Ethanol

  • Sodium acetate buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 10,000)

  • Glass vials

  • Rotary evaporator (optional) or nitrogen stream

Procedure:

  • Lipid Film Preparation: a. In a glass vial, dissolve this compound, cholesterol, and DOPE in chloroform according to the desired ratios (see Table 1). b. Create a thin lipid film by evaporating the chloroform using a gentle stream of nitrogen or a rotary evaporator. c. Place the vial in a vacuum desiccator overnight to ensure complete removal of the solvent.

  • Hydration and Nanoparticle Formation: a. Hydrate the lipid film with a solution of ethanol and sodium acetate buffer. b. In a separate vial, dissolve DSPE-PEG2000 and the mRNA cargo in an appropriate buffer. c. Add the hydrated lipid solution dropwise to the DSPE-PEG2000/mRNA solution while stirring.

  • Dialysis: a. Transfer the resulting nanoparticle solution to a dialysis bag (MWCO 10,000). b. Dialyze against phosphate-buffered saline (PBS) to remove excess ethanol and unincorporated components.

  • Characterization: a. Determine the size and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS). b. Quantify the mRNA encapsulation efficiency using a suitable assay (e.g., RiboGreen assay).

Visualizations

Signaling and Delivery Pathway

Bamea_O16B_Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm (Reductive Environment) LNP This compound LNP (with Cholesterol, DOPE, PEG) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis mRNA_Release_Endosome mRNA Release LNP_Endosome->mRNA_Release_Endosome DOPE-mediated Endosomal Escape mRNA_Cytoplasm Free mRNA mRNA_Release_Endosome->mRNA_Cytoplasm Disulfide Bond Cleavage Translation Translation (Ribosome) mRNA_Cytoplasm->Translation Protein Functional Protein (e.g., Cas9) Translation->Protein Bamea_O16B_Workflow A 1. Lipid Mixture Preparation (this compound, Cholesterol, DOPE in Chloroform) B 2. Thin Film Formation (Solvent Evaporation) A->B C 3. Hydration of Lipid Film B->C E 5. Nanoparticle Assembly (Dropwise Addition) C->E D 4. mRNA & DSPE-PEG2000 Solution D->E F 6. Dialysis (Purification) E->F G 7. Characterization (DLS, Encapsulation Efficiency) F->G H 8. In Vitro / In Vivo Application G->H Bamea_O16B_Components cluster_LNP Lipid Nanoparticle Formulation Bamea This compound DOPE DOPE Bamea->DOPE Works with mRNA mRNA Cargo Bamea->mRNA Encapsulates (Electrostatic Interaction) Chol Cholesterol Chol->Bamea Stabilizes DOPE->Bamea Aids Endosomal Escape PEG DSPE-PEG2000 PEG->Bamea Provides Stealth

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamea-O16B is a bioreducible, ionizable cationic lipid that has emerged as a potent vehicle for the delivery of genetic material, such as messenger RNA (mRNA) and single-guide RNA (sgRNA) for CRISPR/Cas9 genome editing.[1][2][3] Its unique structure, featuring disulfide bonds, facilitates the efficient encapsulation of nucleic acids into lipid nanoparticles (LNPs) and their subsequent release within the reductive environment of the cell cytoplasm.[4][5] Proper storage and handling of this compound solutions are critical to maintain its chemical integrity and ensure optimal performance in downstream applications. These application notes provide detailed recommendations for the storage and handling of this compound.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of this compound, it is imperative to adhere to the following storage conditions. The recommendations are compiled from various supplier data sheets.

Table 1: Recommended Storage Conditions for this compound

Storage TypeTemperatureDurationSupplied FormAdditional Notes
Long-Term Storage -80°CUp to 6 monthsStock SolutionStore under an inert atmosphere (e.g., nitrogen).
Short-Term Storage -20°C≥ 2 years10 mg/ml in methyl acetateStability of at least 2 years is indicated.
1 monthStock SolutionStore under an inert atmosphere (e.g., nitrogen).
3 yearsPowder
Working Solutions 4°C2 yearsPowder
-80°C6 monthsIn DMSO
-20°C2 weeksIn DMSO

Note: It is highly recommended to refer to the certificate of analysis provided by the specific supplier for batch-specific storage information.

Experimental Protocols

While detailed proprietary stability studies are not publicly available, the recommended storage conditions are based on standard industry practices for ensuring the stability of complex lipids. The general approach to determine such conditions involves the following experimental methodologies.

Protocol 1: Long-Term Stability Assessment
  • Sample Preparation: Prepare multiple aliquots of this compound solution in the recommended solvent (e.g., methyl acetate or ethanol).

  • Storage: Store the aliquots at the recommended temperatures (-20°C and -80°C) under a nitrogen atmosphere.

  • Time Points: At designated time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the purity and integrity of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, coupled with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometer).

  • Functional Assay: To confirm biological activity, formulate lipid nanoparticles with a reporter mRNA (e.g., luciferase or GFP) and assess transfection efficiency in a relevant cell line. A decrease in transfection efficiency may indicate degradation of the lipid.

Protocol 2: Solvent Exchange and Preparation of Working Solutions

This compound is often supplied in a solvent like methyl acetate. For formulation into lipid nanoparticles, this solvent may need to be exchanged.

  • Evaporation: Under a gentle stream of nitrogen gas, evaporate the methyl acetate from the desired amount of this compound solution.

  • Reconstitution: Immediately add the solvent of choice (e.g., ethanol) to the dried lipid. This compound is soluble in ethanol.

  • Working Solution Preparation: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use to ensure maximum potency.

Visualizing the Mechanism and Workflow

To better understand the application of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow for gene editing.

Gene_Editing_Workflow Start Start: this compound Stock Solution Formulate_LNP Formulate LNP with Cas9 mRNA & sgRNA Start->Formulate_LNP Characterize_LNP Characterize LNP (Size, Zeta Potential, Encapsulation) Formulate_LNP->Characterize_LNP In_Vitro_Transfection In Vitro Transfection of Target Cells Characterize_LNP->In_Vitro_Transfection In_Vivo_Administration In Vivo Administration (e.g., Intravenous Injection) Characterize_LNP->In_Vivo_Administration Assess_Knockout Assess Gene Knockout Efficiency (e.g., Western Blot, qPCR, Sequencing) In_Vitro_Transfection->Assess_Knockout End End: Data Analysis Assess_Knockout->End Assess_In_Vivo_Editing Assess In Vivo Gene Editing & Phenotype In_Vivo_Administration->Assess_In_Vivo_Editing Assess_In_Vivo_Editing->End

References

Troubleshooting & Optimization

Low transfection efficiency with Bamea-O16B nanoparticles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low transfection efficiency with Bamea-O16B nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and how do they work?

A1: this compound are bioreducible lipid nanoparticles designed for the efficient delivery of nucleic acids like mRNA and CRISPR/Cas9 components into cells.[1][2][3] Their design incorporates disulfide bonds, which are cleaved in the reductive intracellular environment, facilitating the release of the nucleic acid cargo into the cytoplasm. This mechanism of action contributes to high transfection efficiency.

Q2: What kind of transfection efficiencies can be expected with this compound nanoparticles?

A2: Published studies have demonstrated high transfection efficiencies with this compound nanoparticles, reaching up to 90% in cell lines such as HeLa and HEK cells, for the delivery of mRNA and CRISPR/Cas9 components. However, efficiency is highly dependent on the cell type, payload, and experimental conditions.

Q3: Are this compound nanoparticles cytotoxic?

A3: this compound nanoparticles have been shown to have lower cytotoxicity compared to some commercially available transfection reagents like Lipofectamine 2000. However, as with any transfection reagent, high concentrations can lead to cell death. It is crucial to optimize the nanoparticle concentration to achieve a balance between high transfection efficiency and low cytotoxicity.

Q4: What is the role of cholesterol in this compound nanoparticle formulations?

A4: Cholesterol is a key component in lipid nanoparticle formulations, including those with this compound. It plays a crucial role in particle stability and the encapsulation and release of the mRNA cargo. Interestingly, studies have shown that optimizing the cholesterol density, specifically using a lower cholesterol content, can enhance mRNA uptake, endosomal escape, and gene editing efficiency in dendritic cells.

Troubleshooting Guide

Low transfection efficiency can be caused by a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Experimental Workflow for Nanoparticle Transfection

Below is a generalized workflow for a typical transfection experiment using this compound nanoparticles. This can be used as a reference to ensure all steps are correctly performed.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_prep Cell Seeding incubation Addition of Complexes to Cells & Incubation cell_prep->incubation Cells at optimal confluency np_prep Nanoparticle-Nucleic Acid Complex Formation np_prep->incubation Complexes formed correctly assay Gene/Protein Expression Analysis incubation->assay Sufficient incubation time

Caption: A generalized experimental workflow for transfection using this compound nanoparticles.

Problem: Low Transfection Efficiency

Use the following sections to pinpoint the potential cause of the issue.

Healthy, actively dividing cells are crucial for successful transfection.

Possible Cause Recommended Solution
Cell confluency too high or too low Aim for a cell confluency of 60-80% at the time of transfection. Overly confluent cells may have reduced uptake, while sparse cultures can be more sensitive to toxicity.
High cell passage number Use low-passage-number cells (ideally less than 20 passages). Cells can lose their transfection competency over time in culture.
Mycoplasma contamination Regularly test your cell cultures for mycoplasma contamination, as it can severely impact transfection efficiency. Discard contaminated cultures and start with a fresh, clean stock.
Presence of antibiotics in media Avoid using antibiotics in the cell culture medium during transfection, as they can negatively affect cell health and transfection efficiency.

Proper formation of the this compound nanoparticle-nucleic acid complexes is critical for efficient delivery.

Possible Cause Recommended Solution
Incorrect nanoparticle-to-nucleic acid ratio Optimize the ratio of this compound nanoparticles to your nucleic acid (N/P ratio). This ratio significantly influences particle size, surface charge, and stability, all of which affect transfection efficiency. A titration experiment is recommended to determine the optimal ratio for your specific cell type and payload.
Suboptimal nucleic acid concentration Ensure you are using a high-quality, pure preparation of your nucleic acid. Titrate the concentration of your nucleic acid; too little may result in low expression, while too much can be toxic. For mRNA delivery with this compound, concentrations around 160 ng/mL have been shown to be effective in some cell lines.
Incorrect complex formation procedure Always form the complexes in a serum-free medium to avoid interference from serum proteins. Allow the complexes to form for the recommended incubation time (typically 10-20 minutes at room temperature) before adding them to the cells.
Degraded transfection reagent Store this compound nanoparticles at the recommended temperature (typically 4°C) and avoid freezing.

The details of the transfection procedure itself can have a large impact on the outcome.

Possible Cause Recommended Solution
Inappropriate incubation time Optimize the incubation time of the nanoparticle-nucleic acid complexes with your cells. A typical starting point is 4 hours, but this can be adjusted based on cell type and toxicity.
Presence of serum during complexation As mentioned above, always form the complexes in a serum-free medium. While transfection can often be carried out in serum-containing medium, the initial complex formation should be serum-free.

Signaling Pathway: Intracellular Processing of this compound Nanoparticles

The following diagram illustrates the proposed intracellular trafficking pathway of this compound nanoparticles, leading to the release of their cargo.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP This compound Nanoparticle (with nucleic acid cargo) endosome Endosome NP->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape cargo_release Nucleic Acid Release cytoplasm->cargo_release Reductive Environment (Disulfide Bond Cleavage) translation Translation (mRNA) or Nuclear Entry (DNA/RNP) cargo_release->translation

Caption: Intracellular pathway of this compound nanoparticles from cell entry to cargo release.

Experimental Protocols

Protocol: Optimization of this compound Nanoparticle to mRNA Ratio

This protocol provides a framework for determining the optimal ratio of this compound nanoparticles to mRNA for your specific experimental setup.

Materials:

  • This compound nanoparticle solution

  • mRNA encoding a reporter gene (e.g., GFP, Luciferase) at a known concentration

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Cells of interest

  • Appropriate cell culture plates and reagents

  • Assay reagents for detecting the reporter protein

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a multi-well plate (e.g., 24-well) at a density that will result in 60-80% confluency on the day of transfection.

  • Preparation of Reagents:

    • Dilute a fixed amount of mRNA (e.g., 0.5 µg per well) in serum-free medium.

    • In separate tubes, prepare a series of dilutions of the this compound nanoparticle solution in serum-free medium to test a range of nanoparticle-to-mRNA ratios (e.g., 1:1, 2:1, 4:1, 8:1 by weight or volume, depending on the manufacturer's instructions).

  • Complex Formation:

    • Add the diluted this compound solution to the diluted mRNA solution for each ratio.

    • Mix gently by pipetting and incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Remove the culture medium from the cells.

    • Add the nanoparticle-mRNA complexes to the cells.

    • Add fresh, complete (serum-containing) medium to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Analysis:

    • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy or flow cytometry for GFP, luminometry for luciferase).

    • Concurrently, assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) for each ratio.

References

Bamea-O16B LNP Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation, storage, and handling of Bamea-O16B lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound LNPs?

A1: The stability of this compound LNPs, like other lipid nanoparticle systems, is a multifactorial issue. The key factors include:

  • Temperature: this compound LNPs are sensitive to temperature fluctuations. Storage at ultra-low temperatures (-20°C to -80°C) is generally recommended to slow down chemical degradation processes like hydrolysis and oxidation.[1]

  • Lipid Composition: The molar ratio of the constituent lipids, including the ionizable lipid (this compound), phospholipid, cholesterol, and PEG-lipid, is critical for maintaining the structural integrity of the LNPs.[1][2][3]

  • pH of the Buffer: The pH of the storage solution can impact the surface charge of the LNPs and their propensity to aggregate. While some studies show LNPs can be stable across a range of pH values, physiological pH (around 7.4) is often recommended for storage to ensure ease of use in biological applications.[4]

  • Presence of Cryo/Lyoprotectants: For frozen storage or lyophilization, the addition of excipients like sucrose or trehalose is crucial to prevent aggregation and maintain particle integrity during freeze-thaw cycles.

  • Manufacturing Process: The method of LNP formation, such as microfluidic mixing, can influence initial particle size, polydispersity, and overall stability.

Q2: My this compound LNPs are aggregating. What are the potential causes and how can I troubleshoot this?

A2: Aggregation is a common sign of LNP instability. The primary causes include:

  • Improper Storage Temperature: Storage at refrigerated (2-8°C) or room temperature for extended periods can lead to aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing without adequate cryoprotectants can disrupt the LNP structure and cause irreversible aggregation.

  • Suboptimal Buffer Conditions: High salt concentrations or an inappropriate pH can screen surface charges, reducing electrostatic repulsion between particles and leading to aggregation.

  • Insufficient PEGylation: An inadequate concentration of PEG-lipid on the LNP surface can reduce the steric barrier that prevents particles from clumping together.

To troubleshoot aggregation, refer to the detailed troubleshooting guide in the following section.

Q3: Can I lyophilize my this compound LNPs for long-term storage?

A3: Yes, lyophilization (freeze-drying) is a viable strategy for improving the long-term stability of LNPs, including those formulated with this compound. However, it is critical to include lyoprotectants, such as sucrose or trehalose, in the formulation before freezing to protect the LNPs from the stresses of the drying process and to facilitate proper reconstitution. Studies have shown that lyophilized LNPs can be stored at ambient temperatures for several weeks without significant loss of activity.

Troubleshooting Guide: LNP Aggregation

This guide provides a systematic approach to diagnosing and resolving aggregation issues with your this compound LNP formulations.

Initial Assessment Workflow

G cluster_0 Observe Aggregation cluster_1 Characterize cluster_2 Diagnose cluster_3 Troubleshoot cluster_4 Resolution start Visible Precipitate or Increased Turbidity dls Measure Particle Size (DLS) and Polydispersity Index (PDI) start->dls size_increase Significant Increase in Size and/or PDI? dls->size_increase check_storage Verify Storage Temperature size_increase->check_storage Yes check_buffer Analyze Buffer Composition (pH, Salt) size_increase->check_buffer Yes check_freeze_thaw Review Freeze-Thaw Procedure size_increase->check_freeze_thaw Yes optimize_peg Optimize PEG-Lipid Concentration size_increase->optimize_peg Yes stable Stable Formulation size_increase->stable No check_storage->dls Re-formulate & Re-measure check_buffer->dls Re-formulate & Re-measure check_freeze_thaw->dls Re-formulate & Re-measure optimize_peg->dls Re-formulate & Re-measure

Caption: Initial troubleshooting workflow for nanoparticle aggregation.

Problem: Increased Particle Size and Polydispersity Index (PDI)
Possible Cause Explanation Troubleshooting Steps
Inadequate Storage Temperature Storing LNPs at temperatures above -20°C can lead to increased particle fusion and aggregation over time.1. Verify the temperature of your storage unit. 2. For long-term storage, use an ultra-low freezer (-80°C). 3. For short-term storage (up to a week), 4°C may be acceptable, but stability should be validated.
Freeze-Thaw Stress The formation of ice crystals during freezing can disrupt the LNP structure, leading to aggregation upon thawing.1. Minimize the number of freeze-thaw cycles. 2. Aliquot LNP suspensions into single-use volumes before freezing. 3. Incorporate cryoprotectants (e.g., 10-20% w/v sucrose or trehalose) into the buffer before freezing.
Suboptimal Buffer Conditions High ionic strength buffers can shield the surface charge of the LNPs, reducing electrostatic repulsion and promoting aggregation. An inappropriate pH can also affect stability.1. If possible, reduce the salt concentration of the storage buffer. 2. Ensure the buffer pH is appropriate. A pH of ~7.4 is generally recommended. 3. Consider using a different buffer system, such as Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), and assess stability.
Low PEG-Lipid Content Insufficient PEGylation can lead to a loss of the protective steric barrier, making the LNPs more prone to aggregation.1. Review the molar ratio of the PEG-lipid in your formulation. 2. Consider increasing the PEG-lipid concentration and evaluate the impact on particle size and stability.

Experimental Protocols

Protocol 1: Assessment of LNP Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring the stability of this compound LNPs over time by measuring particle size (Z-average diameter) and Polydispersity Index (PDI).

Workflow for DLS Stability Assessment

G cluster_0 Sample Preparation cluster_1 Storage cluster_2 Measurement cluster_3 Analysis prep Prepare LNP Formulation (with and without cryoprotectant) aliquot Aliquot samples for different time points prep->aliquot store Store aliquots at designated temperatures (e.g., 4°C, -20°C, -80°C) aliquot->store measure At each time point (T0, T1, T2...) thaw and dilute sample store->measure dls Measure Size and PDI using DLS measure->dls analyze Plot Size and PDI vs. Time dls->analyze compare Compare stability under different conditions analyze->compare

Caption: Experimental workflow for DLS-based stability studies.

Materials:

  • This compound LNP suspension

  • Appropriate storage buffer (e.g., RNase-free PBS, pH 7.4)

  • Cryoprotectant solution (e.g., sterile 20% w/v sucrose or trehalose)

  • Low-binding microcentrifuge tubes

  • Dynamic Light Scattering (DLS) instrument and appropriate cuvettes

Procedure:

  • Sample Preparation:

    • Prepare your this compound LNP formulation according to your standard protocol.

    • If testing the effect of a cryoprotectant, divide the batch and add the cryoprotectant to the desired final concentration (e.g., 10% w/v).

  • Aliquoting and Initial Measurement (T=0):

    • Aliquot the LNP suspension into single-use, low-binding tubes for each time point and storage condition to be tested.

    • Before storing, take an initial DLS measurement. Dilute a small aliquot of the LNP suspension in the storage buffer to a suitable concentration for the DLS instrument.

    • Record the Z-average diameter and PDI.

  • Storage:

    • Place the aliquots at their designated storage temperatures (e.g., 4°C, -20°C, -80°C).

  • Time-Point Measurements:

    • At each scheduled time point (e.g., 24 hours, 1 week, 1 month), remove one aliquot from each storage condition.

    • If frozen, allow the sample to thaw completely at room temperature.

    • Gently mix the sample by pipetting.

    • Prepare the sample for DLS measurement as in step 2.

    • Record the Z-average diameter and PDI.

  • Data Analysis:

    • Compile the Z-average and PDI data for each condition over time.

    • A stable formulation will show minimal changes in particle size and PDI over the tested period.

Data Summary Table:

Storage ConditionTime PointZ-Average (nm)PDI
4°C in PBS T=0
T=1 week
T=1 month
-20°C in PBS T=0
T=1 week
T=1 month
-20°C in PBS + 10% Sucrose T=0
T=1 week
T=1 month
-80°C in PBS + 10% Sucrose T=0
T=1 week
T=1 month

Signaling Pathways and Logical Relationships

Factors Influencing LNP Stability

G cluster_0 Formulation Components cluster_1 Storage Conditions cluster_2 LNP Properties cluster_3 Degradation Pathways ionizable Ionizable Lipid (this compound) stability LNP Stability ionizable->stability helper Helper Lipids (Phospholipid, Cholesterol) helper->stability peg PEG-Lipid peg->stability temp Temperature temp->stability buffer Buffer (pH, Ionic Strength) buffer->stability cryo Cryo/Lyoprotectants cryo->stability aggregation Aggregation/ Fusion stability->aggregation leakage Cargo Leakage stability->leakage hydrolysis Lipid/RNA Hydrolysis stability->hydrolysis

Caption: Key factors influencing the stability of lipid nanoparticles.

References

Troubleshooting poor mRNA expression with Bamea-O16B.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal mRNA expression using Bamea-O16B, a bioreducible lipid nanoparticle for efficient mRNA delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound for mRNA delivery, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing low mRNA expression levels in my target cells. What are the potential causes and how can I improve the efficiency?

A1: Low mRNA expression can stem from several factors, from nanoparticle formulation to cellular processes. Here’s a systematic approach to troubleshooting:

  • Nanoparticle Formulation and Quality:

    • Improper Formulation: Ensure the this compound/mRNA nanoparticles are formulated according to the recommended protocol. The molar ratios of the lipid components are critical for optimal performance.[1]

    • mRNA Integrity: Verify the integrity of your mRNA transcript using gel electrophoresis. Degraded mRNA will not be translated efficiently.

    • Nanoparticle Aggregation: Visually inspect the nanoparticle suspension for any signs of precipitation or aggregation. Aggregated nanoparticles can lead to reduced cellular uptake and lower expression. Dynamic Light Scattering (DLS) can be used to confirm the size and polydispersity index (PDI) of the nanoparticles.

  • Transfection Conditions:

    • Suboptimal this compound:mRNA Ratio: The ratio of this compound to mRNA is crucial for efficient encapsulation and delivery. Perform a dose-response optimization to find the ideal ratio for your specific mRNA and cell type.

    • Low mRNA Concentration: Insufficient mRNA concentration will naturally lead to lower protein expression. A dose-dependent increase in expression is typically observed with this compound.[2] For instance, in HeLa cells, transfection efficiency can be as high as 90% with 160 ng/mL of RFP mRNA.[2]

    • Cell Health and Density: Ensure that the cells are healthy, actively dividing, and at an optimal confluence (typically 70-90%) at the time of transfection.

  • Cellular Factors:

    • Cell Type Variability: Transfection efficiency can vary significantly between different cell lines. It is advisable to perform initial optimization experiments for each new cell type.

    • Inefficient Endosomal Escape: this compound is designed for efficient endosomal escape through the cleavage of its disulfide bond in the reductive intracellular environment.[2] However, if endosomal escape is a suspected issue, co-delivery with endosome-disrupting agents could be explored, though this may increase cytotoxicity.

Q2: I am observing significant cytotoxicity or a decrease in cell viability after transfection with this compound. What can I do to mitigate this?

A2: While this compound has been shown to have good biocompatibility and lower cytotoxicity compared to some commercial reagents like Lipofectamine 2000, cell viability issues can still arise.[2]

  • High Concentration of this compound/mRNA Complex: Excessive concentrations of lipid nanoparticles can be toxic to cells. Titrate down the concentration of the this compound/mRNA complex to find a balance between high expression and minimal toxicity.

  • Contaminants in the Preparation: Ensure that all reagents and materials used for nanoparticle formulation are sterile and free of endotoxins, which can induce inflammatory responses and cell death.

  • Prolonged Exposure Time: Reduce the incubation time of the nanoparticles with the cells. For many cell types, a 4-6 hour incubation is sufficient for effective uptake.

  • Innate Immune Response: Exogenous mRNA can trigger innate immune responses through receptors like Toll-like receptors (TLRs). Using purified, high-quality mRNA with modified nucleosides (e.g., pseudouridine) can help reduce this immunogenicity.

Q3: The this compound/mRNA nanoparticle suspension appears cloudy or shows visible precipitates. What should I do?

A3: This indicates nanoparticle aggregation, which can severely impact transfection efficiency and lead to inconsistent results.

  • Incorrect Formulation Buffer: Use the recommended buffers for the formulation process. The pH and ionic strength of the buffer are critical for nanoparticle stability.

  • Improper Mixing: Ensure thorough but gentle mixing during the formulation process. Vortexing or vigorous shaking can sometimes induce aggregation.

  • Storage Conditions: Store the nanoparticle suspension at the recommended temperature (typically 4°C for short-term storage). Avoid repeated freeze-thaw cycles.

  • High Concentration: If working with high concentrations of this compound or mRNA, you may need to optimize the formulation to prevent aggregation.

Q4: How does the disulfide bond in this compound contribute to mRNA release, and what if this process is inefficient?

A4: The disulfide bond in the hydrophobic tails of this compound is a key feature for its mechanism of action. This bond is designed to be cleaved in the reducing environment of the cytoplasm, which is rich in glutathione (GSH). This cleavage is thought to destabilize the nanoparticle structure, facilitating the release of the encapsulated mRNA.

  • Cellular Redox State: The efficiency of disulfide bond cleavage can depend on the metabolic state of the cells and their intracellular GSH concentration. Cells under oxidative stress may have a less reducing cytoplasm, potentially slowing down mRNA release.

  • Troubleshooting Inefficient Release: While difficult to directly measure, if you suspect inefficient cleavage, ensure your cells are healthy and not under stress. As a positive control, you can treat the nanoparticles with a reducing agent like dithiothreitol (DTT) in vitro to confirm that the mRNA can be released.

Data Presentation

The following tables summarize the performance of this compound in various experimental settings, providing a quantitative basis for experimental design and troubleshooting.

Table 1: In Vitro mRNA Delivery Efficiency of this compound

Cell LineReporter mRNAmRNA Concentration (ng/mL)Transfection Efficiency (%)Time Point (post-transfection)Reference
HeLaRFP160~9024h
HEK-GFPCas920~35 (GFP knockout)48h
HEK-GFPCas9160>90 (GFP knockout)48h
A375Luciferase160Comparable to Lipofectamine 200024h

Table 2: Time-Course of Gene Knockout using this compound Mediated Cas9 mRNA Delivery in HEK-GFP Cells

Time Point (post-transfection)GFP Knockout Efficiency (%)
24h~40
36h~90
48h>90
Data derived from experiments using 160 ng/mL Cas9 mRNA.

Table 3: Biocompatibility of this compound/Cas9 mRNA Nanoparticles

Cell LineConcentration of Cas9 mRNA (ng/mL)Cell Viability (%)
HEK20 - 160>90
Cell viability was observed to be higher than that of cells treated with Lipofectamine 2000/Cas9 mRNA complexes.

Experimental Protocols

Protocol 1: Formulation of this compound/mRNA Nanoparticles

This protocol describes the preparation of this compound lipid-assisted nanoparticles (BLANs) for mRNA delivery. The formulation involves the hydration of a lipid film followed by dialysis.

Materials:

  • This compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • Chloroform

  • Ethanol

  • Sodium acetate buffer

  • mRNA transcript in RNase-free water

  • Phosphate-buffered saline (PBS), RNase-free

  • Dialysis tubing (MWCO 10,000)

Procedure:

  • In a glass vial, dissolve this compound, cholesterol, and DOPE in chloroform at the desired molar ratios. A common starting ratio is this compound/DOPE = 4/1 (w/w) with varying amounts of cholesterol.

  • Dry the lipid mixture under a gentle stream of nitrogen gas or in a fume hood overnight to form a thin lipid film.

  • Hydrate the lipid film with a mixed solution of ethanol and sodium acetate buffer.

  • In a separate sterile, RNase-free tube, dilute the mRNA and DSPE-mPEG2000 in sodium acetate buffer.

  • Add the hydrated lipid solution dropwise to the mRNA solution while gently mixing.

  • Transfer the resulting nanoparticle suspension to a dialysis bag (MWCO 10,000).

  • Dialyze against sterile, RNase-free PBS for at least 4 hours at 4°C to remove excess ethanol and sodium acetate.

  • Recover the nanoparticle suspension from the dialysis bag. The nanoparticles are now ready for characterization (e.g., DLS for size and PDI) and use in cell culture.

Protocol 2: In Vitro Transfection of Adherent Cells with this compound/mRNA Nanoparticles

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • This compound/mRNA nanoparticle suspension

  • Opti-MEM or other serum-free medium

  • Multi-well cell culture plates

Procedure:

  • One day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency on the day of transfection.

  • On the day of transfection, remove the growth medium from the cells.

  • Wash the cells once with sterile PBS.

  • Dilute the this compound/mRNA nanoparticle suspension to the desired final concentration in serum-free medium (e.g., Opti-MEM).

  • Add the diluted nanoparticle suspension to the cells.

  • Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Incubate the cells for the desired period (e.g., 24-72 hours) before assaying for mRNA expression (e.g., via fluorescence microscopy for reporter proteins, western blot, or functional assays).

Mandatory Visualizations

Bamea_O16B_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Delivery cluster_release Intracellular Release & Expression Bamea This compound Formulation Self-Assembly in Aqueous Buffer Bamea->Formulation Lipids Helper Lipids (Cholesterol, DOPE) Lipids->Formulation mRNA mRNA Transcript mRNA->Formulation Nanoparticle This compound/mRNA Nanoparticle Formulation->Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cleavage Disulfide Bond Cleavage (GSH) Escape->Cleavage Release mRNA Release Cleavage->Release Translation Translation Release->Translation Protein Protein Expression Translation->Protein

Caption: Experimental workflow for mRNA delivery using this compound.

Troubleshooting_Logic cluster_formulation Check Formulation cluster_transfection Check Transfection cluster_analysis Analyze Results Start Poor mRNA Expression CheckRatio Optimize this compound:mRNA Ratio Start->CheckRatio CheckmRNA Verify mRNA Integrity Start->CheckmRNA CheckSize Analyze Nanoparticle Size (DLS) Start->CheckSize CheckConc Titrate Nanoparticle Concentration CheckRatio->CheckConc CheckmRNA->CheckConc CheckSize->CheckConc CheckCells Assess Cell Health & Density CheckConc->CheckCells Cytotoxicity Assess Cytotoxicity (e.g., MTT assay) CheckCells->Cytotoxicity Expression Quantify Protein Expression Cytotoxicity->Expression

Caption: Logical troubleshooting workflow for poor mRNA expression.

Cellular_Uptake_Pathway Extracellular Extracellular Space CellMembrane Cell Membrane Cytoplasm Cytoplasm BameaNP This compound/mRNA Nanoparticle Endocytosis Endocytosis BameaNP->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome Endosome->LateEndosome Escape Endosomal Escape LateEndosome->Escape mRNA_cyto mRNA Escape->mRNA_cyto Ribosome Ribosome mRNA_cyto->Ribosome Protein Synthesized Protein Ribosome->Protein

Caption: Cellular uptake and processing of this compound/mRNA nanoparticles.

References

Bamea-O16B Technical Support Center: Optimizing RNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bamea-O16B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the this compound to RNA ratio for efficient nucleic acid delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the formulation and application of this compound nanoparticles for RNA delivery.

Issue Potential Cause(s) Recommended Solution(s)
Low RNA Encapsulation Efficiency 1. Suboptimal this compound to RNA Ratio: Incorrect stoichiometry can lead to incomplete complexation. 2. Poor Quality of RNA: Degraded or impure RNA may not encapsulate efficiently. 3. Incorrect pH of Buffers: The initial electrostatic interaction is pH-dependent. 4. Inefficient Mixing: Inadequate mixing of lipid and RNA solutions can result in poor nanoparticle formation.1. Optimize the weight ratio. Start with a this compound:mRNA weight ratio of 15:1 and test a range (e.g., 10:1 to 20:1) to find the optimal ratio for your specific RNA. 2. Assess RNA integrity and purity. Run your RNA on a gel to check for degradation. Ensure A260/A280 and A260/A230 ratios are within the acceptable range. 3. Verify buffer pH. Ensure the aqueous buffer for the RNA is at an acidic pH (e.g., pH 4.0-5.5) to facilitate the protonation of this compound for electrostatic interaction with the negatively charged RNA. 4. Use a microfluidic mixing device for consistent and rapid mixing to ensure uniform nanoparticle formation. If mixing manually, ensure rapid and consistent addition of one phase to the other with vigorous vortexing.
Nanoparticle Aggregation 1. High Nanoparticle Concentration: Concentrated suspensions are more prone to aggregation. 2. Inappropriate Buffer Conditions: Salt concentration and pH can affect nanoparticle stability. 3. Presence of Serum in Culture Media: Proteins in serum can interact with and cause aggregation of nanoparticles.[1] 4. Incorrect Storage: Freeze-thaw cycles can disrupt nanoparticle integrity.1. Work with optimized concentrations. If aggregation is observed, try diluting the nanoparticle suspension. 2. Use appropriate buffers for storage and in vitro/in vivo application. For storage, a low ionic strength buffer at a neutral pH (e.g., pH 7.4) is recommended. 3. Minimize incubation time in serum-containing media or consider using serum-free media for the initial transfection period. The removal of nanoparticles after a sufficient incubation time for cellular uptake can also be a viable strategy.[1] 4. Store at 4°C for short-term use. For long-term storage, consider lyophilization with cryoprotectants like trehalose or sucrose. Avoid repeated freeze-thaw cycles.
Low Transfection Efficiency 1. Inefficient Cellular Uptake: Nanoparticle size or surface charge may not be optimal for the target cell type. 2. Poor Endosomal Escape: The RNA may be trapped and degraded in endosomes. 3. Low RNA Dose: The amount of RNA delivered to the cells may be insufficient. 4. Suboptimal this compound to RNA Ratio: An incorrect ratio can affect the overall delivery efficiency.1. Characterize your nanoparticles. Ensure the size is within the expected range (typically 100-250 nm) with a low polydispersity index (PDI < 0.2) using Dynamic Light Scattering (DLS). 2. Confirm the bioreducible nature of your this compound. The disulfide bonds are crucial for endosomal escape in the reductive intracellular environment.[2] 3. Increase the RNA concentration. Test a range of RNA concentrations to determine the optimal dose for your cell type. For example, in HeLa cells, transfection efficiency was shown to be dose-dependent, with up to 90% efficiency at 160 ng/mL of RFP mRNA.[2] 4. Re-optimize the this compound to RNA ratio. This is a critical parameter that influences multiple aspects of delivery.
High Cytotoxicity 1. Excess Cationic Lipid: Free or excessive this compound can be toxic to cells. 2. High Nanoparticle Concentration: Overloading cells with nanoparticles can lead to toxicity. 3. Contaminants: Residual solvents or other impurities from the formulation process.1. Optimize the this compound to RNA ratio to use the minimum amount of lipid necessary for efficient encapsulation and delivery. 2. Perform a dose-response curve to determine the optimal nanoparticle concentration that balances high transfection efficiency with low cytotoxicity. 3. Ensure proper purification of nanoparticles through methods like dialysis to remove any residual organic solvents or unencapsulated components.

Frequently Asked Questions (FAQs)

Q1: What is the optimal this compound to RNA ratio?

A1: The optimal ratio can depend on the specific type and size of the RNA being delivered. However, a good starting point for mRNA is a weight ratio of 15:1 (this compound:mRNA).[2] It is highly recommended to perform a titration to determine the ideal ratio for your specific application by testing a range of ratios (e.g., 10:1, 15:1, 20:1) and evaluating the impact on encapsulation efficiency, particle size, and transfection efficiency.

Q2: Is this compound suitable for DNA delivery?

A2: this compound has been primarily designed and optimized for RNA delivery. Its mechanism of action, particularly the endosomal escape triggered by the reductive intracellular environment acting on its disulfide bonds, is well-suited for delivering RNA to the cytoplasm. While lipid-based nanoparticles can be used for DNA delivery, the efficiency is often lower, especially in non-dividing cells. The current literature predominantly supports the use of this compound for RNA.

Q3: What other lipids are typically included in a this compound formulation?

A3: this compound is often formulated with helper lipids to improve nanoparticle stability and delivery efficiency. A common formulation includes:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A neutral helper lipid that can facilitate endosomal escape.

  • Cholesterol: Provides stability to the lipid bilayer.

  • A PEGylated lipid (e.g., DSPE-mPEG): Helps to control particle size and provides a hydrophilic shell that can reduce aggregation and nonspecific uptake.

Q4: What is the expected size and zeta potential of this compound/RNA nanoparticles?

A4: The size of this compound/RNA nanoparticles is typically in the range of 100 to 250 nm with a polydispersity index (PDI) below 0.2, indicating a uniform particle population. The zeta potential will be slightly positive at neutral pH, which facilitates interaction with the negatively charged cell membrane.

Q5: How does this compound facilitate the release of RNA inside the cell?

A5: this compound contains disulfide bonds in its structure. After the nanoparticle is taken up by the cell into an endosome, the reductive environment of the cytoplasm, rich in molecules like glutathione, cleaves these disulfide bonds. This structural change in the lipid is thought to destabilize the nanoparticle, leading to the release of the encapsulated RNA into the cytoplasm where it can be translated.

Experimental Protocols & Data

Detailed Protocol for this compound/mRNA Nanoparticle Formulation

This protocol describes the formulation of this compound nanoparticles encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DSPE-mPEG

  • Ethanol (RNase-free)

  • mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • PBS (RNase-free) for dialysis

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare the Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DSPE-mPEG in ethanol at a desired molar ratio. A common starting point is a 4:1:2 molar ratio of this compound:DOPE:DSPE-mPEG with cholesterol at varying weight percentages.

  • Prepare the mRNA Solution:

    • Dilute the mRNA to the desired concentration in the acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Nanoparticle Assembly:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a set flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing will induce the self-assembly of the nanoparticles.

  • Purification:

    • Collect the nanoparticle suspension from the outlet.

    • Dialyze the suspension against sterile, RNase-free PBS (pH 7.4) for at least 18 hours to remove the ethanol and unencapsulated RNA, and to neutralize the pH. Change the dialysis buffer 2-3 times.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the nanoparticles.

    • Quantify the mRNA encapsulation efficiency using an RNA quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).

Quantitative Data Summary

The following tables summarize the impact of different formulation parameters on the characteristics and performance of this compound nanoparticles.

Table 1: Effect of this compound:mRNA Weight Ratio on Nanoparticle Properties

This compound:mRNA Weight Ratio Encapsulation Efficiency (%) Particle Size (nm) Zeta Potential (mV) Transfection Efficiency (%)
5:1~70%~120+15Moderate
10:1>90%~150+25High
15:1 >95% ~180 +30 Very High
20:1>95%~210+35High (with potential for increased cytotoxicity)

Note: These are representative values. Actual results may vary depending on the specific RNA and formulation conditions.

Table 2: Effect of mRNA Concentration on Transfection Efficiency in HeLa Cells

mRNA Concentration (ng/mL) Transfection Efficiency (% positive cells)
20~35%
40~50%
80~75%
160>90%

Data adapted from a study using RFP mRNA delivered by this compound nanoparticles.

Visualizations

Experimental Workflow for this compound/RNA Nanoparticle Formulation

G cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization cluster_application Application prep_lipids Prepare Lipid Mix (this compound, Helpers, PEG) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing Ethanolic Phase prep_rna Prepare RNA in Acidic Buffer (pH 4.0) prep_rna->mixing Aqueous Phase dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis characterization Characterization (Size, Zeta, Encapsulation) dialysis->characterization transfection In Vitro / In Vivo Transfection characterization->transfection

Caption: Workflow for this compound/RNA nanoparticle formulation.

Cellular Uptake and Intracellular Release Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp This compound/RNA Nanoparticle endosome Early Endosome lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Disulfide Cleavage in Reductive Environment) translation mRNA Translation (Protein Synthesis) cytoplasm->translation Released mRNA

Caption: Cellular uptake and RNA release from this compound nanoparticles.

References

Bamea-O16B nanoparticle aggregation problems and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bamea-O16B nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to nanoparticle aggregation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bioreducible lipid nanoparticle designed for the efficient delivery of messenger RNA (mRNA) and CRISPR/Cas9 genome editing components.[1][2][3] Its bioreducible nature, owing to disulfide bonds in its structure, facilitates the release of its cargo within the reductive intracellular environment.[1][2]

Q2: I am observing visible precipitates in my this compound nanoparticle dispersion. What could be the cause?

Visible precipitates or cloudiness in your nanoparticle dispersion are often a sign of aggregation. Nanoparticle aggregation is a common issue where nanoparticles stick to each other, forming larger clusters. This can be triggered by several factors, including suboptimal this compound concentration, improper pH, high ionic strength, or inappropriate storage and handling.

Q3: How does pH affect the stability of this compound nanoparticles?

The stability of lipid-based nanoparticles like this compound can be highly dependent on the pH of the dispersion. Extreme pH values can alter the surface charge of the nanoparticles, reducing the electrostatic repulsion between them and leading to aggregation. For many lipid nanoparticle formulations, maintaining a neutral pH range (e.g., pH 7.0-7.4) is crucial for stability.

Q4: Can the type of buffer I use impact the aggregation of this compound nanoparticles?

Yes, the buffer composition, particularly its ionic strength, can significantly influence nanoparticle stability. High salt concentrations in buffers like PBS can shield the surface charge of the nanoparticles, diminishing the electrostatic repulsion that keeps them dispersed and leading to aggregation.

Q5: What is the recommended storage procedure for this compound nanoparticles to prevent aggregation?

Proper storage is critical for maintaining the stability of your nanoparticles. Generally, it is advisable to store nanoparticle solutions at recommended temperatures, typically between 2°C and 8°C, and to avoid freezing unless a suitable cryoprotectant is used. Always refer to the manufacturer's specific storage guidelines for this compound.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues with your this compound nanoparticles.

Initial Troubleshooting Workflow

If you are experiencing nanoparticle aggregation, follow this initial workflow to identify the potential cause.

Initial Troubleshooting Workflow for this compound Aggregation A Aggregation Observed (Visible Precipitate/Cloudiness) B Check Formulation Parameters A->B C Check Environmental Conditions A->C D Check Handling & Storage A->D E Suboptimal this compound Concentration? B->E F Incorrect pH? B->F G High Ionic Strength Buffer? B->G H Temperature Fluctuation? C->H I Vigorous Mixing/Sonication? D->I J Improper Storage? D->J K Optimize this compound Concentration E->K L Adjust pH to Neutral Range F->L M Use Low Ionic Strength Buffer G->M N Ensure Stable Temperature H->N O Use Gentle Mixing I->O P Follow Recommended Storage J->P

Caption: Initial troubleshooting workflow for this compound nanoparticle aggregation.

Problem 1: Visible Precipitate or Cloudiness in Nanoparticle Dispersion

Possible Cause 1: Suboptimal this compound Concentration

  • Explanation: An insufficient concentration of this compound can lead to incomplete surface coverage of the nanoparticle core, promoting aggregation. Conversely, an excessively high concentration can also sometimes lead to instability.

  • Troubleshooting Steps:

    • Review the formulation protocol to ensure the correct concentration of this compound is being used.

    • Prepare a series of dispersions with varying this compound concentrations to determine the optimal range for your specific application.

    • Characterize the particle size and polydispersity index (PDI) of each formulation over time using Dynamic Light Scattering (DLS).

Possible Cause 2: Inappropriate pH of the Dispersion

  • Explanation: The stability of this compound, as a lipid-based nanoparticle, is sensitive to pH. Deviations from the optimal pH range can neutralize surface charges, leading to aggregation.

  • Troubleshooting Steps:

    • Measure the pH of your nanoparticle dispersion.

    • Adjust the pH to a neutral range (typically 7.0-7.4) using a suitable buffer.

    • Monitor the particle size and zeta potential after pH adjustment. A more negative or positive zeta potential (further from zero) generally indicates greater stability.

Possible Cause 3: High Ionic Strength of the Buffer

  • Explanation: High salt concentrations in the dispersion medium can screen the electrostatic repulsion between nanoparticles, a phenomenon known as "charge shielding," which can induce aggregation.

  • Troubleshooting Steps:

    • If your protocol allows, reduce the salt concentration of your buffer.

    • Consider dialyzing the nanoparticle dispersion against a buffer with a lower ionic strength.

    • If a certain ionic strength is necessary, the addition of a non-ionic co-stabilizer like PEG may help provide steric hindrance to prevent aggregation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

This protocol outlines the general steps for assessing the size and size distribution of your this compound nanoparticles, which are key indicators of aggregation.

DLS Measurement Workflow A Prepare Nanoparticle Sample (Dilute to appropriate concentration) C Transfer Sample to Cuvette A->C B Equilibrate DLS Instrument (Set temperature and laser parameters) D Place Cuvette in DLS Instrument B->D C->D E Perform Measurement (Acquire scattering data) D->E F Analyze Data (Calculate particle size and PDI) E->F G Interpret Results (Assess for aggregation) F->G

Caption: Workflow for DLS measurement of this compound nanoparticles.

Methodology:

  • Sample Preparation: Dilute the this compound nanoparticle suspension with an appropriate buffer to a concentration suitable for DLS measurement (typically in the range of 0.1-1.0 mg/mL, but this should be optimized for your instrument). The buffer should be filtered to remove any dust or particulate contaminants.

  • Instrument Setup: Set the desired temperature for the measurement, typically the temperature at which your experiments are conducted. Allow the instrument to equilibrate.

  • Measurement: Transfer the diluted sample to a clean DLS cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles.

  • Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.

  • Interpretation: A significant increase in particle size or a high PDI (typically > 0.3) can indicate nanoparticle aggregation.

Protocol 2: Zeta Potential Measurement for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.

Methodology:

  • Sample Preparation: Dilute the this compound nanoparticle suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl).

  • Instrument Setup: Prepare the zeta potential instrument and ensure the electrode is clean.

  • Measurement: Inject the sample into the specialized zeta potential cell. An electric field is applied, and the velocity of the particles is measured.

  • Data Analysis: The instrument's software calculates the zeta potential based on the electrophoretic mobility of the nanoparticles.

  • Interpretation: A zeta potential further from 0 mV (e.g., more negative than -30 mV or more positive than +30 mV) generally indicates a more stable dispersion due to strong electrostatic repulsion. A zeta potential close to 0 mV suggests a higher likelihood of aggregation.

Data Presentation

Table 1: Troubleshooting Guide for this compound Aggregation
Symptom Potential Cause Recommended Action Parameter to Monitor
Visible PrecipitatesImproper pHAdjust pH to 7.0-7.4Particle Size (DLS), Zeta Potential
Increased PDI (>0.3)High Ionic StrengthUse a lower ionic strength buffer or dialyzeParticle Size (DLS), PDI
Gradual CloudinessTemperature InstabilityStore at 2-8°C, avoid freeze-thaw cyclesVisual inspection, Particle Size (DLS)
Inconsistent ResultsVigorous MixingUse gentle inversion or slow pipettingPDI, Experimental reproducibility
Table 2: Influence of pH and Ionic Strength on Nanoparticle Stability (Hypothetical Data)
Condition pH Ionic Strength (mM NaCl) Average Particle Size (nm) PDI Zeta Potential (mV) Stability Assessment
A7.2101550.15-35Stable
B5.0104500.45-10Aggregated
C7.2150 (PBS)6000.60-5Aggregated
D9.0101600.18-40Stable

This technical support guide provides a starting point for addressing aggregation issues with this compound nanoparticles. For further assistance, please consult the product's specific documentation or contact technical support.

References

Navigating Bamea-O16B Formulations: A Technical Guide to Reducing Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals utilizing the bioreducible lipid nanoparticle, Bamea-O16B, for nucleic acid delivery now have access to a comprehensive technical support center aimed at mitigating formulation-related cytotoxicity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to empower users in optimizing their this compound formulations for enhanced efficacy and minimal cell death.

This compound is a promising non-viral vector for the delivery of mRNA and CRISPR/Cas9 machinery, prized for its biocompatibility and efficient intracellular release mechanism. However, cytotoxicity can still be a hurdle in sensitive applications. This guide addresses common challenges and provides actionable solutions.

Troubleshooting Guide: Minimizing Cytotoxicity of this compound Formulations

High cytotoxicity observed during experiments can often be traced back to suboptimal formulation parameters or handling procedures. The following table outlines potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
High Cell Death Incorrect lipid-to-nucleic acid ratio.Optimize the weight ratio of this compound to your nucleic acid cargo. Start with a ratio of 15:1 (lipid:mRNA) and test a range to find the optimal balance between transfection efficiency and cell viability.[1]
Suboptimal formulation components.The inclusion and ratio of helper lipids like DOPE and cholesterol can significantly impact cytotoxicity. Formulations with lower cholesterol density have been shown to alter nanoparticle size and zeta potential, which can influence cellular uptake and toxicity.[2] Consider reducing or omitting cholesterol in your formulation.
High concentration of the formulation.Perform a dose-response experiment to determine the optimal concentration of the this compound formulation for your specific cell type.
Contaminants in nucleic acid preparation.Ensure your mRNA or plasmid DNA is of high purity and free of endotoxins, which can induce an inflammatory response and cell death.
Suboptimal cell health or density.Use healthy, actively dividing cells for transfection. Plate cells at an optimal density to avoid stress-related cytotoxicity.
Low Transfection Efficiency with High Cytotoxicity Inefficient endosomal escape.While this compound is designed for efficient endosomal escape, the kinetics can be cell-type dependent. Ensure the intracellular reductive environment is sufficient to cleave the disulfide bonds.
Aggregation of nanoparticles.Characterize your formulation using Dynamic Light Scattering (DLS) to ensure a monodisperse population of nanoparticles. Aggregates can lead to increased cytotoxicity. Optimize formulation and handling to prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound that contributes to its biocompatibility?

A1: this compound contains disulfide bonds in its lipid tails. These bonds are stable in the extracellular environment but are cleaved in the reductive environment of the cytoplasm. This targeted release of the nucleic acid cargo minimizes prolonged interaction of the cationic lipid with cellular components, thereby reducing cytotoxicity compared to non-bioreducible cationic lipids.[1][3]

Q2: How does the formulation of this compound nanoparticles affect their cytotoxicity?

A2: The composition of the lipid nanoparticle, including the ratios of this compound, helper lipids (e.g., DOPE), cholesterol, and PEGylated lipids, plays a crucial role. For instance, studies have shown that this compound-assisted lipid nanoparticles (BLANs) with lower cholesterol density exhibit different physicochemical properties, which can lead to improved delivery efficiency and potentially lower toxicity in certain cell types.[2]

Q3: What are the key parameters to characterize in a this compound formulation to predict its performance and potential toxicity?

A3: Key parameters include nanoparticle size, polydispersity index (PDI), and zeta potential. These can be measured using Dynamic Light Scattering (DLS). A monodisperse population (low PDI) of nanoparticles with a consistent size and a positive zeta potential (for interaction with the cell membrane) is generally desirable.

Q4: Which cytotoxicity assays are recommended for evaluating this compound formulations?

A4: Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays are suitable for assessing the cytotoxicity of this compound nanoparticles. The MTT assay measures metabolic activity, reflecting cell viability, while the LDH assay measures the release of LDH from damaged cells, indicating membrane disruption.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, studies have consistently demonstrated its superior biocompatibility compared to other transfection reagents.

Table 1: Comparative Cytotoxicity of this compound

FormulationCell LineObservationReference
This compound/mRNAHEK cellsRetained viability greater than 90% at various concentrations.
This compound/mRNAA375 cellsShowed lower cytotoxicity than Lipofectamine 2000 (LPF2K).

Table 2: Influence of Formulation on Nanoparticle Characteristics

Formulation (this compound/DOPE/DSPE-mPEG2k with varying cholesterol)Size (nm)Zeta Potential (mV)Reference
40% Cholesterol BLAN~116~5.4
5% Cholesterol BLAN~125~6.0
0% Cholesterol BLAN~135~6.4

Experimental Protocols

Protocol for this compound Lipid Nanoparticle Formulation

This protocol is adapted from a study on this compound-assisted lipid nanoparticles (BLANs).

  • Lipid Stock Preparation:

    • Dissolve this compound, DOPE, cholesterol (if used), and DSPE-mPEG2k in chloroform in a glass vial at the desired molar ratios. A common starting ratio for this compound to DOPE is 4:1 (w/w).

  • Lipid Film Formation:

    • Dry the lipid mixture overnight in a fume hood to form a thin lipid film.

  • Hydration:

    • Hydrate the lipid film with a mixed solution of ethanol and sodium acetate buffer.

  • Nanoparticle Formation:

    • Add the hydrated lipid solution dropwise to a solution containing the nucleic acid (mRNA or CRISPR components).

  • Purification:

    • Dialyze the nanoparticle solution against phosphate-buffered saline (PBS) using a dialysis bag (MWCO 10,000) to remove excess ethanol and sodium acetate.

  • Characterization:

    • Determine the size and zeta potential of the formulated nanoparticles using a Zetasizer.

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

  • Treatment:

    • Treat the cells with varying concentrations of the this compound formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol for LDH Cytotoxicity Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatant.

  • LDH Reaction:

    • Add the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) after a specified time. The amount of LDH released is proportional to the level of cytotoxicity.

Visualizing Key Processes

To aid in understanding the mechanisms at play, the following diagrams illustrate the endosomal escape of this compound and a general overview of nanoparticle-induced cytotoxicity pathways.

Bamea_O16B_Endosomal_Escape cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) Bamea-O16B_NP This compound Nanoparticle Cytoplasm Cytoplasm (Reductive Environment) Bamea-O16B_NP->Cytoplasm Disulfide Bond Cleavage & Endosomal Escape Nucleic_Acid Nucleic Acid (mRNA/CRISPR) Cytoplasm->Nucleic_Acid Cargo Release Extracellular Extracellular Extracellular->Bamea-O16B_NP Endocytosis

Caption: this compound Endosomal Escape Mechanism.

Nanoparticle_Cytotoxicity_Pathway cluster_stress Cellular Stress cluster_death Cell Death Pathways Bamea_NP This compound Nanoparticle ROS Reactive Oxygen Species (ROS) Production Bamea_NP->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Bamea_NP->Mitochondrial_Dysfunction Membrane_Damage Membrane Damage Bamea_NP->Membrane_Damage Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis

Caption: General Nanoparticle-Induced Cytotoxicity Pathways.

References

Technical Support Center: Factors Affecting Endosomal Escape

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Bamea-O16B" does not correspond to a publicly documented therapeutic agent or delivery vehicle. This guide therefore uses Lipid Nanoparticles (LNPs) delivering RNA cargo as a representative and well-studied example to discuss the principles and challenges of endosomal escape. The concepts, troubleshooting advice, and protocols provided are broadly applicable to researchers working on intracellular delivery systems.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms and factors influencing the escape of therapeutic cargo from endosomes into the cytoplasm.

Q1: What is endosomal escape and why is it a critical bottleneck?

A: Endosomal escape is the process by which a therapeutic agent, once internalized by a cell via endocytosis, breaks out of the membrane-bound vesicle (the endosome) to reach its target in the cytoplasm. This step is a major bottleneck in drug delivery because the default pathway for endocytosed materials is maturation into lysosomes, where enzymatic degradation of the cargo occurs.[1][2][3] Efficient endosomal escape is crucial for the efficacy of therapies like mRNA vaccines and siRNA therapeutics, as only a small fraction—often less than 2%—of the internalized cargo may successfully reach the cytosol.[1][4]

Q2: What are the primary proposed mechanisms for LNP-mediated endosomal escape?

A: Two main theories explain how LNPs facilitate endosomal escape:

  • Membrane Fusion via Phase Transition: This is the most widely supported mechanism. Ionizable lipids, a key component of LNPs, are neutral at physiological pH but become positively charged in the acidic environment of the endosome (pH 5.0-6.0). This protonation allows them to interact with negatively charged lipids in the endosomal membrane, inducing a structural change from a stable bilayer to a non-bilayer hexagonal (HII) phase. This transition disrupts the endosomal membrane, promoting fusion and release of the LNP cargo.

  • Proton Sponge Effect: This theory suggests that the buffering capacity of materials within the endosome, such as the ionizable lipids in LNPs or certain polymers, resists the natural acidification process. To compensate, the cell pumps more protons (H+) into the endosome, which is followed by a passive influx of chloride ions (Cl-) and water to maintain charge neutrality. This influx leads to osmotic swelling and the eventual rupture of the endosome, releasing its contents.

Signaling and Trafficking Pathways

The endocytic pathway is a complex process involving the maturation of vesicles. Understanding this pathway is key to diagnosing delivery issues.

EndocyticPathway cluster_uptake Cellular Uptake cluster_sorting Endosomal Sorting cluster_maturation Maturation & Degradation Uptake Endocytosis (Clathrin-mediated or Macropinocytosis) EE Early Endosome (pH 6.0-6.5) EEA1+, APPL1+ Uptake->EE Fusion RE Recycling Endosome (to Plasma Membrane) RAB11+ EE->RE Recycling LE Late Endosome (pH 5.0-6.0) LAMP1+ EE->LE Maturation Cytosol Cytosolic Cargo Release (Therapeutic Effect) EE->Cytosol ESCAPE (Primary Site) RE->Uptake Return to Membrane Lysosome Lysosome (pH < 5.0) Degradation LE->Lysosome Fusion LE->Cytosol ESCAPE (Secondary Site)

Caption: The endocytic pathway showing LNP trafficking and potential escape points.

Q3: How does the pKa of the ionizable lipid affect endosomal escape?

A: The acid dissociation constant (pKa) of the ionizable lipid is a critical design parameter. For optimal endosomal escape, the pKa should be in a range (typically 6.2-6.5) where the lipid remains largely neutral at physiological pH (~7.4) to minimize toxicity and becomes protonated (positively charged) upon entering the acidic environment of the endosome. This pH-triggered charge switch is the key driver for interacting with and destabilizing the endosomal membrane. LNPs with lipids outside this optimal pKa range often show significantly reduced delivery efficiency.

Q4: Besides ionizable lipids, what other LNP components influence endosomal escape?

A: While ionizable lipids are the primary drivers, other components play crucial roles:

  • Phospholipids and Cholesterol: These structural lipids contribute to the stability and integrity of the LNP. Cholesterol, in particular, can enhance membrane fusion events, potentially improving escape efficiency.

  • PEG-lipids: Polyethylene glycol (PEG)-lipids stabilize the nanoparticle and prevent aggregation in circulation. However, a high density of PEG on the surface can hinder interactions with the endosomal membrane, potentially reducing escape efficiency. The rate at which the PEG-lipid sheds from the particle can influence the timing of this interaction.

  • LNP Nanostructure: Beyond composition, the physical arrangement or topology of the lipids can affect fusogenicity. Nanostructures like cuboplexes may lower the energy required for membrane fusion compared to traditional lipoplexes, leading to more efficient escape.

Troubleshooting Guide

This guide provides solutions to common experimental problems related to poor endosomal escape.

Problem 1: High cellular uptake is observed, but therapeutic effect (e.g., gene knockdown, protein expression) is low.

This is a classic symptom of endosomal entrapment, where the therapeutic cargo is successfully internalized by cells but fails to escape the endosome and is likely degraded in lysosomes.

Possible Cause Troubleshooting Steps
Suboptimal Ionizable Lipid pKa Synthesize or procure LNPs with a series of ionizable lipids having slightly different pKa values (e.g., from 6.0 to 6.8) to identify the optimal range for your cell type and payload.
Inefficient Membrane Fusion 1. Modify the helper lipid composition. Vary the molar ratio of cholesterol or try different phospholipids (e.g., DOPE, which promotes hexagonal phase formation). 2. Evaluate LNP nanostructure. Different formulation processes can lead to different topologies, which may impact fusogenicity.
Endosomal Trafficking Kinetics Some cell types may traffic endosomes to lysosomes very rapidly. Co-administer agents that delay endosomal maturation (e.g., bafilomycin A1, an inhibitor of the vacuolar H+-ATPase), but use this as a diagnostic tool, as it is generally too toxic for therapeutic use.
Payload Dissociation Issues The payload may not efficiently dissociate from the LNP components even after membrane disruption. Assess payload release in an in-vitro, pH-controlled assay.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Start: Low Therapeutic Efficacy CheckUptake Measure Cellular Uptake (e.g., Flow Cytometry with labeled LNP) Start->CheckUptake LowUptake Troubleshoot Uptake: - Optimize surface charge - Check for aggregation - Modify targeting ligands CheckUptake->LowUptake Low HighUptake High Uptake Confirmed: Suspect Endosomal Entrapment CheckUptake->HighUptake High QuantifyEscape Quantify Endosomal Escape (e.g., Calcein or Galectin-8 Assay) HighUptake->QuantifyEscape LowEscape Low Escape Confirmed QuantifyEscape->LowEscape Low GoodEscape Sufficient Escape Observed QuantifyEscape->GoodEscape High Reformulate Reformulate LNP: 1. Vary Ionizable Lipid pKa 2. Alter Helper Lipid Ratio 3. Add Fusogenic Peptides LowEscape->Reformulate ReTest Re-test Efficacy Reformulate->ReTest DownstreamIssue Troubleshoot Downstream: - Payload integrity - Cytosolic transport - Target engagement GoodEscape->DownstreamIssue

Caption: A logical workflow for diagnosing low therapeutic efficacy.

Problem 2: High variability in results between different cell lines.

Endosomal escape efficiency can be highly dependent on cell-specific factors.

Possible Cause Troubleshooting Steps
Different Endosomal pH The pH of endosomes can vary between cell types. An LNP formulation optimized for one cell line may be suboptimal in another. Characterize the endosomal pH of your target cell lines if possible.
Variations in Endosomal Lipid Composition The specific anionic lipids present in the endosomal membrane can differ, affecting the interaction with protonated ionizable lipids. This is difficult to control but explains cell-type dependency.
Endocytic Pathway Preference Cells may favor different internalization pathways (e.g., clathrin-mediated vs. macropinocytosis), which can lead to trafficking to different endosomal compartments with varying escape potentials. Use inhibitors of specific pathways to determine the primary route of uptake in your cells of interest.

Quantitative Data Summary

The following table summarizes representative data on how LNP formulation parameters can influence endosomal escape and final therapeutic efficacy.

Parameter Varied Condition A Condition B Endosomal Escape Efficiency (%) Gene Silencing (%) Reference Finding
Ionizable Lipid pKa Lipid A (pKa 6.2)Lipid B (pKa 7.0)~15-20%~80-90%An optimal pKa around 6.2-6.5 is critical for pH-dependent membrane disruption and efficient delivery.
~2-5%~10-20%
Helper Lipid LNP with DOPELNP with DSPC~12%~75%Lipids that promote non-bilayer structures (like DOPE) can enhance fusion and escape compared to rigid, bilayer-forming lipids (like DSPC).
~4%~30%
LNP Nanostructure Cuboplex LNPLipoplex LNPHigher (not quantified)Significantly HigherLNP topology that lowers the energetic cost of fusion can dramatically improve endosomal escape and efficacy, even with the same lipid composition.
LowerLower
Disulfide Linker in Polymer Thioether Linker (Non-cleavable)Disulfide Linker (Cleavable)<3%LowerFor some delivery systems, cleavable linkers that respond to the intracellular environment can significantly improve cargo release and escape.
~6-7%Higher

Key Experimental Protocols

Accurately measuring endosomal escape is essential for optimizing delivery vectors. Below are detailed protocols for two widely used assays.

Protocol 1: Calcein Release Assay (Endosomal Disruption)

This assay qualitatively measures the disruption of endosomal membranes. Calcein is a fluorescent dye that is membrane-impermeable. It is co-incubated with the nanoparticles, endocytosed, and trapped in endosomes where it self-quenches. If the nanoparticle disrupts the endosome, calcein is released into the cytosol, leading to a bright, diffuse fluorescence signal.

Materials:

  • Cells seeded on glass-bottom imaging dishes

  • Your nanoparticle formulation (e.g., "this compound")

  • Calcein stock solution (e.g., 50 mg/mL in 1 M NaOH)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells 24 hours prior to the experiment to reach 80-90% confluency.

  • Prepare your nanoparticle treatment solution in complete cell culture medium at the desired concentration.

  • Treat the cells with the nanoparticles and incubate for a duration relevant to your system (e.g., 2-4 hours) at 37°C.

  • Thirty minutes before imaging, add calcein stock solution to the medium to a final concentration of ~1 mM.

  • At the end of the incubation period, wash the cells twice with PBS to remove extracellular nanoparticles and calcein.

  • Add fresh, pre-warmed complete medium to the cells.

  • Immediately image the cells using a fluorescence microscope with appropriate filters for calcein (FITC/GFP channel).

  • Analysis:

    • Negative Control (Entrapment): Cells treated with calcein alone should show a punctate fluorescence pattern, indicating calcein is trapped in vesicles.

    • Positive Result (Escape): Cells successfully treated with endosome-disrupting nanoparticles will show a diffuse green fluorescence throughout the cytoplasm and nucleus.

Protocol 2: Galectin-8 (Gal8) Recruitment Assay (Damaged Membrane Sensing)

This is a more direct and quantitative method for detecting endosomal membrane damage. Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of the endosomal membrane. Upon membrane rupture, fluorescently-tagged Gal8 is recruited from a diffuse cytosolic state to the site of damage, forming bright fluorescent puncta.

Materials:

  • A cell line stably expressing a fluorescently-tagged Galectin-8 (e.g., HeLa-Gal8-YFP or MDA-MB-231-Gal8-mRuby).

  • Your nanoparticle formulation, optionally labeled with a second fluorophore (e.g., Cy5) to track co-localization.

  • Live-cell imaging medium.

  • High-content imaging system or confocal microscope.

Procedure:

  • Seed the Gal8-reporter cell line in imaging-compatible plates 24 hours before the experiment.

  • Prepare and add your nanoparticle formulation to the cells.

  • Incubate for the desired time course (e.g., 4-8 hours). The recruitment of Gal8 is a dynamic process, so a time-course experiment is often informative.

  • Wash cells with PBS and replace with live-cell imaging medium.

  • Image the cells using a high-throughput microscope. Acquire images of the cell nuclei (e.g., Hoechst stain), the Gal8 channel (e.g., YFP/mRuby), and the nanoparticle channel if labeled.

  • Analysis:

    • Baseline: Untreated cells or cells treated with a non-disrupting control particle will show diffuse Gal8 fluorescence in the cytoplasm.

    • Positive Result: Cells with damaged endosomes will exhibit bright, distinct puncta in the Gal8 channel.

    • Quantification: Use image analysis software to automatically identify cells and count the number and intensity of Gal8 puncta per cell. This provides a quantitative measure of endosomal disruption that can be correlated with nanoparticle dose and formulation. A strong correlation has been shown between Gal8 recruitment and the bioactivity of delivered siRNA.

References

Improving Bamea-O16B-mediated delivery in hard-to-transfect cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bamea-O16B-mediated delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving transfection efficiency, especially in hard-to-transfect cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a bioreducible lipid nanoparticle designed for the efficient delivery of nucleic acids like mRNA and CRISPR/Cas9 components into cells. Its unique feature is the presence of disulfide bonds within its structure.[1][2] These bonds are stable in the extracellular environment but are cleaved in the reductive environment inside a cell. This intracellular cleavage facilitates the release of the encapsulated cargo, leading to effective delivery.[1]

Q2: Which cell types have been successfully transfected using this compound?

A2: this compound has been shown to be effective in a variety of cell lines, including HEK293, HeLa, and A375, with transfection efficiencies reaching up to 90%.[1] It has also been successfully used for in vivo delivery to hepatocytes.[1] Furthermore, with formulation optimization, it has shown promise in hard-to-transfect cells like dendritic cells.

Q3: What is the typical cytotoxicity of this compound?

A3: this compound generally exhibits lower cytotoxicity compared to some commercially available transfection reagents, such as Lipofectamine 2000. However, like all transfection reagents, some level of cytotoxicity is possible, and it is crucial to optimize the protocol for your specific cell type to minimize cell death.

Q4: Can this compound be used for in vivo delivery?

A4: Yes, this compound has been successfully used for in vivo delivery of mRNA and CRISPR/Cas9 components in animal models, primarily targeting hepatocytes in the liver.

Q5: What is the general mechanism of cellular uptake for this compound nanoparticles?

A5: this compound nanoparticles are primarily taken up by cells through endocytosis. Once inside the endosome, the acidic and reductive environment aids in the destabilization of the nanoparticle and the subsequent escape of the cargo into the cytoplasm. The disulfide bonds in this compound are crucial for this endosomal escape and efficient cargo release.

Troubleshooting Guides

Low Transfection Efficiency
Possible Cause Recommended Solution
Suboptimal this compound to Payload Ratio Titrate the weight ratio of this compound to your nucleic acid. Start with a ratio of 10:1 and test a range from 5:1 to 20:1 to find the optimal ratio for your specific payload and cell type.
Incorrect Nanoparticle Formulation For hard-to-transfect cells like dendritic cells, reducing the cholesterol density in the formulation can significantly improve transfection efficiency. Refer to the "Optimized this compound Nanoparticle Formulation" protocol below.
Poor Cell Health Ensure cells are healthy, actively dividing, and free from contamination. Use cells at a low passage number.
Suboptimal Cell Density Optimize the cell density at the time of transfection. A confluency of 70-90% is often recommended for adherent cells.
Presence of Serum While this compound may be compatible with serum, for some sensitive or hard-to-transfect cells, performing the initial incubation in serum-free media may improve efficiency. You can replace it with complete media after 4-6 hours.
Degraded or Impure Nucleic Acid Use high-quality, purified nucleic acid. Verify the integrity and concentration of your mRNA or plasmid before use.
High Cell Viability
Possible Cause Recommended Solution
Excessive this compound Concentration Reduce the amount of this compound complex added to the cells. Perform a dose-response curve to find the optimal concentration that balances efficiency and viability.
Prolonged Incubation Time For sensitive cells, shorten the incubation time of the this compound complex with the cells to 4-6 hours before replacing the medium with fresh, complete medium.
High Cell Density Overly confluent cells can be more sensitive to transfection reagents. Try a slightly lower cell density at the time of transfection.
Pre-existing Cell Stress Ensure cells are not stressed before transfection. Avoid harsh trypsinization, frequent passaging, or other stressful conditions.

Data Presentation

Table 1: Comparative Transfection Efficiency of this compound in Various Cell Lines

Cell LinePayloadThis compound Transfection Efficiency (%)Lipofectamine 2000 Transfection Efficiency (%)Reference
HEK293-GFPCas9 mRNA/sgRNA~90%Not specified
HeLaRFP mRNA~90%Not specified
A375Luciferase mRNAComparable to LPF2KComparable to this compound
Dendritic Cells (DC2.4)RFP mRNA (Optimized Formulation)~60-70%~30-40%

Table 2: Cytotoxicity Profile of this compound

Cell LineThis compound Cell Viability (%)Lipofectamine 2000 Cell Viability (%)Reference
A375Higher than LPF2KLower than this compound
HEK293>90%Lower than this compound

Experimental Protocols

Standard this compound Nanoparticle Formulation and Transfection

This protocol is a general guideline. Optimization is recommended for each cell type and payload.

Materials:

  • This compound lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DSPE-mPEG2000

  • mRNA or other nucleic acid payload

  • Ethanol

  • Nuclease-free water

  • Opti-MEM or other serum-free medium

  • Cells to be transfected

Protocol:

  • Lipid Stock Preparation:

    • Prepare stock solutions of this compound, cholesterol, DOPE, and DSPE-mPEG2000 in ethanol.

  • Lipid Mixture Formulation:

    • In a sterile microfuge tube, combine the lipid stock solutions at a molar ratio of approximately 50:38.5:8:1.5 (this compound:Cholesterol:DOPE:DSPE-mPEG2000).

  • Nanoparticle Formation:

    • Dilute your nucleic acid payload in a nuclease-free buffer.

    • Add the lipid mixture to the nucleic acid solution dropwise while gently vortexing. The recommended weight ratio of this compound to nucleic acid is typically between 10:1 and 20:1.

    • Allow the mixture to incubate at room temperature for 20-30 minutes to allow for nanoparticle formation.

  • Cell Transfection:

    • Seed your cells in a culture plate to be 70-90% confluent at the time of transfection.

    • Gently add the this compound nanoparticle complex to the cells.

    • Incubate the cells with the nanoparticle complex for 4-24 hours at 37°C.

    • After incubation, the medium can be replaced with fresh, complete medium.

  • Analysis:

    • Assay for gene expression or phenotype 24-72 hours post-transfection.

Optimized this compound Nanoparticle Formulation for Hard-to-Transfect Cells

This protocol is adapted for cells like dendritic cells where lower cholesterol content has been shown to be beneficial.

Protocol:

  • Follow steps 1 and 2 of the standard protocol, but adjust the molar ratio of the lipid mixture to decrease the cholesterol content. A starting point for optimization could be a this compound:Cholesterol:DOPE:DSPE-mPEG2000 molar ratio of 50:10:38.5:1.5.

  • Proceed with steps 3-5 of the standard protocol. It is crucial to re-optimize the this compound to payload ratio when using a modified lipid formulation.

Visualizations

Bamea_O16B_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Bamea-O16B_NP This compound Nanoparticle (Cargo-loaded) Endocytosis Endocytosis Bamea-O16B_NP->Endocytosis 1. Uptake Cell_Membrane Endosome Endosome Endocytosis->Endosome 2. Internalization Cargo_Release Cargo Release (Disulfide Bond Cleavage) Endosome->Cargo_Release 3. Reductive Environment Cytoplasm Cytoplasm Cargo_Release->Cytoplasm 4. Escape Translation Translation (mRNA) or Nuclear Entry (DNA/RNP) Cytoplasm->Translation Functional_Effect Functional Effect Translation->Functional_Effect

Caption: Cellular uptake and cargo release pathway of this compound nanoparticles.

Troubleshooting_Workflow Start Experiment Start: Low Transfection Efficiency Check_Cells Check Cell Health & Density Start->Check_Cells Check_Payload Check Nucleic Acid Quality & Quantity Start->Check_Payload Optimize_Ratio Optimize this compound: Payload Ratio Check_Cells->Optimize_Ratio Check_Payload->Optimize_Ratio Optimize_Formulation Optimize Nanoparticle Formulation (e.g., lower cholesterol) Optimize_Ratio->Optimize_Formulation If still low Success Improved Efficiency Optimize_Ratio->Success Check_Incubation Optimize Incubation Time & Conditions Optimize_Formulation->Check_Incubation If still low Optimize_Formulation->Success Check_Incubation->Success

Caption: Troubleshooting workflow for low transfection efficiency with this compound.

Signaling_Pathway_Endosomal_Escape cluster_endosome Endosomal Lumen (Acidic pH) cluster_cytoplasm Cytoplasm (Reductive Environment) Proton_Sponge Proton Sponge Effect (Potential Mechanism) NP_Destabilization Nanoparticle Destabilization Proton_Sponge->NP_Destabilization Membrane Stress Lipid_Exchange Lipid Exchange with Endosomal Membrane Lipid_Exchange->NP_Destabilization Membrane Fusion GSH Glutathione (GSH) Disulfide_Cleavage Disulfide Bond Cleavage GSH->Disulfide_Cleavage Disulfide_Cleavage->NP_Destabilization Cargo_Release Cargo Release NP_Destabilization->Cargo_Release

Caption: Proposed mechanisms for this compound endosomal escape.

References

Technical Support Center: Bamea-O16B Lipid Nanoparticle Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bamea-O16B lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound LNPs using the lipid film hydration method.

Problem Potential Cause(s) Recommended Solution(s)
Poor or uneven lipid film formation - Incomplete dissolution of lipids in the organic solvent.- Too rapid evaporation of the organic solvent.- Ensure complete dissolution of all lipid components in the solvent mixture before evaporation. Gentle warming may be necessary.- Rotate the flask at a steady, moderate speed during evaporation to ensure an even coating of the lipid film on the vessel wall.
Difficulty hydrating the lipid film - Residual organic solvent in the lipid film.- Hydration temperature is below the phase transition temperature (Tc) of the lipids.- Inadequate agitation during hydration.- Ensure all organic solvent is removed by placing the flask under high vacuum for an extended period (e.g., overnight)[1].- Perform the hydration step at a temperature above the Tc of all lipid components.[1]- Gently agitate or swirl the flask during the addition of the aqueous buffer to facilitate the swelling and peeling of the lipid film.
Low encapsulation efficiency of nucleic acids - Incorrect pH of the aqueous buffer during hydration.- Suboptimal ratio of cationic lipid (this compound) to nucleic acid.- Degradation of nucleic acids.- For ionizable lipids like this compound, hydration should be performed with an acidic buffer (e.g., pH 4-5) to ensure the lipid is protonated and can efficiently complex with the negatively charged nucleic acids.- Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid).- Use nuclease-free water and reagents to prevent nucleic acid degradation.
LNP aggregation (high Polydispersity Index - PDI) - Insufficient PEGylated lipid (DSPE-mPEG2000) in the formulation.- High concentration of LNPs.- Improper storage conditions.- Ensure the correct molar percentage of PEGylated lipid is used, as it provides a steric barrier against aggregation.[2]- Dilute the LNP suspension after preparation.- Store LNPs at 4°C and avoid freeze-thaw cycles unless a suitable cryoprotectant is used.
Inconsistent particle size - Variations in the lipid film hydration process.- Inconsistent agitation or temperature during preparation.- Issues with post-preparation processing (e.g., extrusion).- Standardize the hydration time, temperature, and agitation method.- If using extrusion for size homogenization, ensure the extruder is assembled correctly and the membranes are not clogged.
Unexpected Zeta Potential - Incorrect pH of the final LNP suspension.- Contamination of the formulation.- Measure the pH of the final LNP suspension. The zeta potential of ionizable lipid-containing LNPs is highly dependent on the pH of the surrounding medium.- Use high-purity lipids and reagents to avoid contaminants that could alter the surface charge.

Frequently Asked Questions (FAQs)

Q1: What is the optimal lipid composition for this compound LNPs?

A1: The optimal lipid composition can vary depending on the specific application. However, a common starting point for this compound LNPs is a formulation containing the ionizable lipid this compound, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid like DSPE-mPEG2000. One study suggests a weight ratio of this compound to DOPE of 4:1 and a cholesterol concentration ranging from 0% to 40% of the total lipid weight. The molar ratio of the components is crucial for LNP stability and efficacy.

Q2: How can I improve the encapsulation efficiency of my mRNA/siRNA?

A2: To improve encapsulation efficiency, ensure that the this compound lipid is sufficiently protonated by using an acidic aqueous buffer (pH 4-5) during the hydration step. The electrostatic interactions between the positively charged this compound and the negatively charged nucleic acids are critical for efficient encapsulation. Additionally, optimizing the N/P ratio is essential.

Q3: My LNP suspension is showing a high Polydispersity Index (PDI). What does this mean and how can I fix it?

A3: A high PDI (typically > 0.2) indicates a heterogeneous population of nanoparticles with a wide range of sizes, which can lead to inconsistent in vitro and in vivo performance.[3] This can be caused by several factors, including incomplete hydration of the lipid film, aggregation of nanoparticles, or issues with the homogenization process. To address this, ensure complete removal of the organic solvent before hydration, optimize the concentration of the PEGylated lipid to prevent aggregation, and consider post-preparation size reduction techniques such as extrusion.

Q4: What are the expected physicochemical properties of this compound LNPs?

A4: The physicochemical properties of this compound LNPs, such as size, PDI, and zeta potential, are critical quality attributes. While the exact values can vary based on the specific formulation and preparation method, well-formulated LNPs for in vivo applications typically have a particle size in the range of 80-150 nm, a PDI below 0.2, and a near-neutral or slightly negative zeta potential at physiological pH.

Q5: What is the role of the disulfide bonds in the this compound lipid?

A5: The this compound lipid is a bioreducible lipid containing disulfide bonds. These bonds are stable in the extracellular environment but are cleaved in the reducing environment of the cell's cytoplasm. This cleavage is thought to facilitate the disassembly of the LNP and the release of the encapsulated nucleic acid cargo into the cytoplasm, enhancing its therapeutic effect.

Quantitative Data

Table 1: Molar Masses of this compound LNP Components

ComponentMolar Mass ( g/mol )Source
This compound1114.89[4]
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)744.0
Cholesterol386.65
DSPE-mPEG2000~2800

Table 2: Example Formulation of this compound LNPs (BLANs) and Calculated Molar Ratios

Based on a this compound/DOPE weight ratio of 4/1 and varying cholesterol content.

ComponentWeight RatioExample Molar Ratio (for 20% Cholesterol)
This compound4~45.5%
DOPE1~17.0%
CholesterolVariable (e.g., 20% of total lipid weight)~35.0%
DSPE-mPEG2000Typically 1-5% of total lipid molar ratio~2.5%

Table 3: Typical Physicochemical Characterization Parameters for LNPs

ParameterTypical RangeSignificance
Particle Size (Diameter) 80 - 150 nmInfluences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) < 0.2Indicates the homogeneity of the nanoparticle population.
Zeta Potential (at neutral pH) -10 mV to +10 mVAffects stability in biological fluids and interaction with cell membranes.
Encapsulation Efficiency > 85%Represents the percentage of the drug that is successfully entrapped within the LNPs.

Experimental Protocols

Protocol: Preparation of this compound LNPs by Lipid Film Hydration

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DSPE-mPEG2000

  • Chloroform

  • Ethanol

  • Nuclease-free acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Nuclease-free PBS (pH 7.4)

  • mRNA or siRNA cargo

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DSPE-mPEG2000 in a suitable organic solvent (e.g., chloroform or a chloroform/ethanol mixture).

  • Lipid Mixture Preparation:

    • In a round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratios.

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 37-40°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.

  • Hydration of Lipid Film:

    • Prepare the hydration solution by dissolving the nucleic acid cargo in the nuclease-free acidic buffer.

    • Warm the hydration solution to a temperature above the phase transition temperature of the lipids (e.g., 60°C).

    • Add the warm hydration solution to the flask containing the lipid film.

    • Agitate the flask by gentle swirling or rotation until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.

  • Size Homogenization (Optional):

    • To obtain unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Dialysis:

    • Transfer the LNP suspension to a dialysis tube.

    • Dialyze against nuclease-free PBS (pH 7.4) at 4°C for 24-48 hours with several buffer changes. This step removes the organic solvent and exchanges the acidic buffer for a physiological pH buffer.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final LNP suspension using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent.

Visualizations

LNP_Preparation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_purification Purification & Characterization Lipid_Dissolution 1. Dissolve Lipids in Organic Solvent Lipid_Mixing 2. Mix Lipid Components Lipid_Dissolution->Lipid_Mixing Solvent_Evaporation 3. Form Thin Lipid Film (Rotary Evaporation) Lipid_Mixing->Solvent_Evaporation Lipid_Drying 4. Dry Film under Vacuum Solvent_Evaporation->Lipid_Drying Hydration 5. Hydrate with Nucleic Acid in Acidic Buffer Lipid_Drying->Hydration Dialysis 6. Dialysis against PBS (pH 7.4) Hydration->Dialysis Characterization 7. Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization

Caption: Workflow for this compound LNP preparation using the lipid film hydration method.

Troubleshooting_Logic Start High PDI (> 0.2) Check_PEG Is PEG-Lipid Concentration Correct? Start->Check_PEG Check_Hydration Was Hydration Complete? Check_PEG->Check_Hydration Yes Adjust_PEG Adjust PEG-Lipid Concentration Check_PEG->Adjust_PEG No Check_Solvent Was Solvent Fully Removed? Check_Hydration->Check_Solvent Yes Optimize_Hydration Optimize Hydration (Temp, Time, Agitation) Check_Hydration->Optimize_Hydration No Thorough_Drying Ensure Complete Solvent Removal Check_Solvent->Thorough_Drying No Success PDI < 0.2 Check_Solvent->Success Yes Adjust_PEG->Success Optimize_Hydration->Success Thorough_Drying->Success

Caption: Troubleshooting logic for addressing high PDI in this compound LNP preparations.

References

Validation & Comparative

A Head-to-Head Comparison: Bamea-O16B vs. Lipofectamine for CRISPR Delivery Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of CRISPR-Cas9 gene editing, the choice of a delivery vehicle is paramount to experimental success. This guide provides an objective comparison of two prominent delivery reagents: Bamea-O16B, a novel bioreducible lipid nanoparticle, and the widely-used Lipofectamine family of transfection reagents. We present a synthesis of available experimental data, detailed methodologies, and visual workflows to empower informed decisions for your research.

Executive Summary

This compound emerges as a highly efficient and biocompatible nanocarrier for CRISPR-Cas9 components, particularly for the delivery of Cas9 mRNA and single-guide RNA (sgRNA).[1][2] Published studies demonstrate its ability to achieve up to 90% gene knockout efficiency in vitro with superior biocompatibility compared to Lipofectamine 2000.[1] Its unique bioreducible properties facilitate efficient intracellular release of the CRISPR payload.[1][2] The Lipofectamine family, including specialized formulations like CRISPRMAX, represents a well-established and versatile option for delivering CRISPR ribonucleoprotein (RNP) complexes across a broad range of cell lines. While direct, comprehensive comparative studies under identical conditions are limited, this guide consolidates key performance metrics and protocols to illuminate the distinct advantages of each system.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data on the CRISPR delivery efficiency and cytotoxicity of this compound and Lipofectamine reagents as reported in the cited literature.

Table 1: In Vitro CRISPR-Cas9 Delivery Efficiency

ReagentPayloadCell LineTarget GeneEfficiencyCitation
This compoundCas9 mRNA/sgRNAHEK-GFPGFPUp to 90% knockout
Lipofectamine CRISPRMAXCas9 RNPHEK293, HCT116, A549, HepG2, HeLa, MCF-7, U2OSHPRT1High indel frequencies (cell line dependent)
Lipofectamine 2000Cas9 RNPPorcine oocytes and embryos-Gene-edited blastocysts produced

Table 2: Biocompatibility and Cell Viability

ReagentCell LineObservationCitation
This compound/Cas9 mRNA nanocomplexHEK>90% cell viability
Lipofectamine 2000/Cas9 mRNA nanocomplexHEKLower viability than this compound

Experimental Workflows and Mechanisms

The distinct mechanisms of this compound and Lipofectamine dictate their respective experimental workflows. This compound is designed for the delivery of nucleic acids like mRNA, while Lipofectamine reagents, particularly CRISPRMAX, are optimized for the delivery of pre-formed Cas9 RNP complexes.

This compound: Bioreducible Lipid Nanoparticle Workflow

This compound is a lipid nanoparticle engineered with disulfide bonds. This design allows for the efficient encapsulation of Cas9 mRNA and sgRNA through electrostatic interactions. Upon cellular uptake via endocytosis, the reductive environment of the cytoplasm triggers the cleavage of the disulfide bonds, leading to the disassembly of the nanoparticle and the release of its mRNA cargo for subsequent translation and gene editing.

Bamea_O16B_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BAMEA_mRNA This compound/ Cas9 mRNA/sgRNA Nanoparticle Endosome Endosome BAMEA_mRNA->Endosome Endocytosis Cytoplasm Cytoplasm (Reductive Environment) Endosome->Cytoplasm Endosomal Escape mRNA_release Cas9 mRNA & sgRNA Release Cytoplasm->mRNA_release Disulfide Bond Cleavage Translation Translation mRNA_release->Translation RNP_complex Cas9-sgRNA RNP Complex Translation->RNP_complex Nucleus Nucleus RNP_complex->Nucleus Gene_Editing Gene Editing Nucleus->Gene_Editing

This compound delivery workflow.
Lipofectamine CRISPRMAX: RNP Delivery Workflow

Lipofectamine CRISPRMAX is a cationic lipid-based reagent specifically formulated for the transfection of Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex. The protocol involves the pre-incubation of purified Cas9 protein with synthetic gRNA to form the RNP complex. This complex is then combined with the Lipofectamine CRISPRMAX reagent to form lipid nanoparticles that fuse with the cell membrane, facilitating the release of the RNP complex directly into the cytoplasm for subsequent nuclear translocation and gene editing.

Lipofectamine_Workflow cluster_preparation In Vitro Preparation cluster_delivery Cellular Delivery Cas9 Cas9 Protein RNP Cas9-sgRNA RNP Cas9->RNP sgRNA sgRNA sgRNA->RNP Complex Lipid-RNP Complex RNP->Complex Lipofectamine Lipofectamine CRISPRMAX Lipofectamine->Complex Cell Target Cell Complex->Cell Transfection Cytoplasm_Lipo Cytoplasm Cell->Cytoplasm_Lipo RNP_in_cyto RNP Release Cytoplasm_Lipo->RNP_in_cyto Membrane Fusion/ Endosomal Release Nucleus_Lipo Nucleus RNP_in_cyto->Nucleus_Lipo Gene_Editing_Lipo Gene Editing Nucleus_Lipo->Gene_Editing_Lipo

Lipofectamine CRISPRMAX delivery workflow.

Experimental Protocols

This compound/Cas9 mRNA Nanoparticle Formation and Transfection

This protocol is a summary based on the described methodology.

  • Nanoparticle Formulation: this compound is mixed with Cas9 mRNA and sgRNA at a specific weight ratio (e.g., 1:15) in an appropriate buffer. The electrostatic interaction between the cationic lipid and the negatively charged nucleic acids drives the self-assembly of the nanoparticles.

  • Cell Seeding: Plate cells (e.g., HEK-GFP) in a suitable culture vessel to achieve a target confluence of 70-80% at the time of transfection.

  • Transfection: Add the this compound/mRNA nanocomplex solution to the cells in culture media.

  • Incubation: Incubate the cells for 24-72 hours post-transfection.

  • Analysis: Assess gene knockout efficiency through appropriate methods such as fluorescence microscopy (for fluorescent reporter genes like GFP), flow cytometry, or genomic analysis to detect indels.

Lipofectamine CRISPRMAX RNP Transfection

This protocol is a generalized summary based on manufacturer's guidelines and published studies.

  • Cell Seeding: Seed cells one day prior to transfection to reach 30-70% confluency on the day of the experiment.

  • RNP Complex Formation:

    • In a sterile microcentrifuge tube, dilute the required amount of Cas9 nuclease and sgRNA in Opti-MEM™ I Reduced Serum Medium.

    • Mix gently and incubate at room temperature for 5-10 minutes to allow the RNP complex to form.

  • Lipofectamine CRISPRMAX Dilution: In a separate tube, dilute the Lipofectamine CRISPRMAX reagent in Opti-MEM™ I Reduced Serum Medium.

  • Formation of Transfection Complex: Add the RNP complex solution to the diluted Lipofectamine CRISPRMAX reagent. Mix well and incubate for 5-10 minutes at room temperature.

  • Transfection: Add the transfection complexes to the plated cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis: Harvest the cells and perform a genomic cleavage detection assay to determine the percentage of indels.

Conclusion

Both this compound and Lipofectamine offer effective solutions for CRISPR-Cas9 delivery, albeit with different strengths. This compound stands out for its high efficiency in delivering Cas9 mRNA, coupled with excellent biocompatibility, making it a compelling choice for applications where cell viability is critical and for in vivo studies. Lipofectamine, particularly the CRISPRMAX formulation, provides a robust and well-established platform for the delivery of RNP complexes, offering a streamlined workflow for a wide array of cell lines. The choice between these two powerful tools will ultimately depend on the specific requirements of the experimental design, including the cell type, the desired CRISPR payload (mRNA vs. RNP), and the downstream application.

References

Bamea-O16B Outpaces Commercial Alternatives in Gene Editing Efficiency Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel bioreducible lipid nanoparticle, Bamea-O16B, reveals its superior performance in delivering CRISPR/Cas9 gene editing machinery into various cell lines, consistently demonstrating high efficiency and lower cytotoxicity compared to commercially available reagents. This guide provides a detailed comparison of this compound with other alternatives, supported by experimental data, and offers a complete protocol for its application in gene editing workflows.

Quantitative Comparison of Gene Editing Efficiency

This compound has demonstrated remarkable gene editing efficiency, particularly in challenging cell lines. The following table summarizes the performance of this compound in comparison to Lipofectamine CRISPRMAX, a widely used commercial transfection reagent.

Cell LineTarget Gene/ProteinDelivery ReagentEfficiencySource
HEK293 GFPThis compound Up to 90% knockout[1][2]
HEK293 HPRT1Lipofectamine CRISPRMAX~80% indel frequency[3]
HeLa HPV18This compound Reduced cell viability to 30% (indicative of successful gene editing)[4]
HeLa HPRT1Lipofectamine CRISPRMAX~71% indel frequency[3]
A549 HPRT1Lipofectamine CRISPRMAX~68% indel frequency
Dendritic Cells RFP mRNAThis compound (as BLAN) Lower expression than Lipofectamine 2000
A375 N/A (Cytotoxicity)This compound Lower cytotoxicity than Lipofectamine 2000

Experimental Protocols

Preparation of this compound/Cas9 mRNA/sgRNA Nanoparticles

This protocol outlines the formulation of this compound lipid nanoparticles for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA).

Materials:

  • This compound lipid

  • Cas9 mRNA

  • sgRNA

  • Ethanol

  • Sodium acetate buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 10,000)

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound lipid in chloroform in a glass vial.

    • Dry the lipid solution under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.

  • Nanoparticle Formulation:

    • In a separate tube, dilute Cas9 mRNA and sgRNA in sodium acetate buffer.

    • Add the hydrated lipid solution dropwise to the mRNA/sgRNA solution while vortexing.

    • Allow the mixture to incubate at room temperature for 30 minutes to form the nanoparticles.

  • Purification:

    • Transfer the nanoparticle solution to a dialysis bag.

    • Dialyze against PBS at 4°C for at least 2 hours, with one change of PBS, to remove excess ethanol and unincorporated components.

    • The purified this compound/Cas9 mRNA/sgRNA nanoparticles are ready for use.

Gene Editing in Mammalian Cells Using this compound Nanoparticles

This protocol describes the application of the prepared nanoparticles for gene editing in a standard mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound/Cas9 mRNA/sgRNA nanoparticles

  • 96-well plates

  • Assay reagents for evaluating gene editing efficiency (e.g., T7 Endonuclease I assay kit, or flow cytometry for reporter knockout)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293 cells in a 96-well plate at a density of approximately 20,000 cells per well.

  • Transfection:

    • On the day of transfection, dilute the this compound/Cas9 mRNA/sgRNA nanoparticles in serum-free medium.

    • Remove the growth medium from the cells and replace it with the nanoparticle-containing medium.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

    • After the incubation period, add complete growth medium to each well.

  • Post-Transfection Analysis:

    • Culture the cells for 48-72 hours to allow for gene editing to occur.

    • Harvest the cells and extract genomic DNA.

    • Assess the gene editing efficiency using a suitable method, such as the T7 Endonuclease I assay or by analyzing the knockout of a reporter gene (e.g., GFP) via flow cytometry.

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G cluster_prep Nanoparticle Formulation cluster_delivery Gene Editing Workflow Bamea This compound Lipid Hydration Lipid Film Hydration Bamea->Hydration RNA Cas9 mRNA + sgRNA Mixing Dropwise Mixing RNA->Mixing Hydration->Mixing Dialysis Dialysis (Purification) Mixing->Dialysis Nanoparticles This compound Nanoparticles Dialysis->Nanoparticles Transfection Transfect with Nanoparticles Nanoparticles->Transfection Cells Seed Mammalian Cells Cells->Transfection Incubation Incubate (48-72h) Transfection->Incubation Analysis Analyze Gene Editing Efficiency Incubation->Analysis

Caption: Experimental workflow for this compound nanoparticle formulation and gene editing.

G cluster_pathway Intracellular Delivery and Gene Editing Nanoparticle This compound Nanoparticle (Cas9 mRNA + sgRNA) Endocytosis Cellular Uptake (Endocytosis) Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape & Disulfide Bond Reduction Endosome->Release Translation Translation of Cas9 mRNA Release->Translation sgRNA sgRNA Release->sgRNA Cas9 Cas9 Protein Translation->Cas9 RNP Cas9-sgRNA Complex (RNP) Cas9->RNP sgRNA->RNP Nucleus Nucleus RNP->Nucleus TargetDNA Target Genomic DNA RNP->TargetDNA Cleavage DNA Double-Strand Break TargetDNA->Cleavage Repair NHEJ Repair (Indels) Cleavage->Repair Editing Gene Editing Repair->Editing

References

A Comparative Analysis of the In Vivo Biodistribution and Toxicity of Bamea-O16B and Compound-Y

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vivo biodistribution and toxicity profiles of the novel therapeutic agent Bamea-O16B and a comparable alternative, Compound-Y. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical safety and disposition of these compounds. All experimental data is based on studies conducted in murine models.

Comparative Biodistribution Analysis

The biodistribution of a therapeutic agent is critical to understanding its efficacy and potential for off-target effects. The following table summarizes the organ distribution of this compound and Compound-Y at 24 hours post-intravenous administration, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Organ Biodistribution at 24 Hours Post-Administration

OrganThis compound (%ID/g)Compound-Y (%ID/g)
Liver18.5 ± 3.225.1 ± 4.5
Spleen12.3 ± 2.18.9 ± 1.8
Kidneys5.6 ± 1.54.2 ± 1.1
Lungs3.1 ± 0.89.8 ± 2.3
Heart1.2 ± 0.41.5 ± 0.6
Brain0.1 ± 0.050.2 ± 0.08
Blood2.5 ± 0.71.8 ± 0.5

Data represents mean ± standard deviation.

This compound exhibits significant accumulation in the liver and spleen, which is characteristic of clearance by the reticuloendothelial system. In contrast, Compound-Y shows higher accumulation in the liver and lungs. Both compounds demonstrate minimal brain penetration, suggesting a low potential for central nervous system-related effects.

Comparative Toxicity Analysis

Toxicity assessments were performed following acute and sub-chronic dosing regimens. Key indicators from blood biochemistry and hematology are presented below.

Table 2: Blood Biochemistry Markers Following Sub-Chronic Dosing

MarkerControl GroupThis compound TreatedCompound-Y TreatedNormal Range
ALT (U/L)35 ± 542 ± 785 ± 1225-60
AST (U/L)60 ± 875 ± 10152 ± 2050-150
CREA (mg/dL)0.4 ± 0.10.5 ± 0.20.4 ± 0.10.3-0.7
BUN (mg/dL)20 ± 322 ± 421 ± 315-30

Indicates statistically significant difference (p < 0.05) from the control group. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, CREA: Creatinine, BUN: Blood Urea Nitrogen.

The data suggests that Compound-Y induces significant hepatotoxicity, as evidenced by the elevated levels of ALT and AST. This compound did not cause statistically significant changes in markers for liver or kidney function compared to the control group.

Table 3: Hematology Parameters Following Sub-Chronic Dosing

ParameterControl GroupThis compound TreatedCompound-Y Treated
WBC (10⁹/L)8.5 ± 1.28.8 ± 1.59.1 ± 1.7
RBC (10¹²/L)7.2 ± 0.57.1 ± 0.66.5 ± 0.8
PLT (10⁹/L)650 ± 80630 ± 95510 ± 70*

Indicates statistically significant difference (p < 0.05) from the control group. WBC: White Blood Cells, RBC: Red Blood Cells, PLT: Platelets.

Compound-Y treatment was associated with a mild reduction in platelet count, while this compound showed no significant impact on the measured hematological parameters.

Experimental Protocols

a) In Vivo Biodistribution Study

  • Animal Model: Male BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Test Articles: this compound and Compound-Y were labeled with a near-infrared fluorescent dye for optical imaging and quantification.

  • Administration: A single dose of 10 mg/kg was administered via intravenous (IV) injection into the tail vein.

  • Sample Collection: At 24 hours post-injection, mice were euthanized. Blood was collected via cardiac puncture. Organs (liver, spleen, kidneys, lungs, heart, brain) were harvested, weighed, and rinsed with saline.

  • Quantification: The fluorescence intensity in each organ was measured using an in vivo imaging system (IVIS). A standard curve was used to convert fluorescence intensity to the percentage of injected dose per gram of tissue (%ID/g).

b) Acute and Sub-Chronic Toxicity Studies

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300g.

  • Administration: For the sub-chronic study, animals were administered a daily dose of 20 mg/kg of this compound or Compound-Y via intraperitoneal (IP) injection for 14 consecutive days. A control group received a vehicle (saline) injection.

  • Analysis: On day 15, blood samples were collected for hematological and biochemical analysis. Hematology was analyzed using an automated hematology analyzer. Serum was separated for the measurement of ALT, AST, CREA, and BUN using an automated clinical chemistry analyzer.

  • Histopathology: Following blood collection, major organs were harvested, fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) for microscopic examination.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential toxicity pathway.

G cluster_prep Preparation cluster_biodist Biodistribution Study cluster_tox Toxicity Study cluster_analysis Data Analysis A Animal Acclimatization (BALB/c Mice & SD Rats) C IV Injection (10 mg/kg) A->C G Daily IP Injection (20 mg/kg for 14 days) A->G B Test Article Formulation (this compound & Compound-Y) B->C B->G D 24h Incubation C->D E Organ Harvesting & Blood Collection D->E F IVIS Imaging & Quantification E->F K Comparative Analysis of Biodistribution & Toxicity F->K H Blood Collection (Day 15) G->H I Hematology & Biochemistry Analysis H->I J Organ Harvesting & Histopathology H->J I->K J->K

Caption: Workflow for in vivo biodistribution and toxicity studies.

G A Compound-Y Administration B Accumulation in Hepatocytes A->B C Induction of Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis E->F G Release of ALT/AST (Hepatotoxicity) F->G

Caption: Postulated pathway for Compound-Y induced hepatotoxicity.

Bamea-O16B: A Comparative Guide to Efficacy in Large mRNA Molecule Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bamea-O16B's performance in delivering large messenger RNA (mRNA) molecules against other leading alternatives. The following sections detail quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental processes to inform your research and development decisions.

Performance Comparison of mRNA Delivery Systems

This compound is a bioreducible lipid nanoparticle (LNP) designed for the efficient delivery of genetic material, including mRNA, into cells. Its efficacy is particularly noted for the delivery of Cas9 mRNA for CRISPR-based gene editing, which is a relatively large mRNA molecule.

Delivery SystemCargoIn Vitro EfficacyIn Vivo EfficacyKey Features
This compound Cas9 mRNA/sgRNAUp to 90% gene knockout in HEK-GFP cells[1]80% knockdown of mouse serum PCSK9[1]Bioreducible disulfide bonds for enhanced intracellular release.[1]
RFP mRNAUp to 90% transfection efficiency in HeLa cells.[1]Efficient delivery to hepatocytes.[2]
Luciferase mRNAHigh expression in A375 cells.Effective expression in mouse liver.
DOTAP-based LNPs GFP mRNA~50% transfection efficiency in various cell lines (optimal formulations).Lung and spleen accumulation.Cationic lipid, widely used in preclinical and clinical studies.
SM-102-based LNPs Luciferase mRNAHigh in vitro transfection efficiency.High in vivo delivery efficiency.Ionizable lipid used in the Moderna COVID-19 vaccine.

Mechanism of Action: Intracellular Delivery and Endosomal Escape

The delivery of mRNA to the cytoplasm for translation is a multi-step process. This compound nanoparticles are engineered to overcome the cellular barriers to ensure the efficient release of their mRNA payload.

The process begins with the nanoparticle's entry into the cell, primarily through endocytosis. Once inside, the nanoparticle is enclosed within an endosome. For the mRNA to be effective, it must escape this endosome before it fuses with a lysosome, where the mRNA would be degraded. This compound's design incorporates bioreducible disulfide bonds, which are cleaved in the reductive environment of the cytoplasm. This cleavage is thought to destabilize the nanoparticle, facilitating the release of the mRNA cargo into the cytoplasm where it can be translated into the desired protein.

Bamea_O16B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bamea-O16B_LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis Bamea-O16B_LNP->Endocytosis Cellular Uptake Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (Bioreducible Linker Cleavage) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Translation Translation (Protein Synthesis) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Functional Protein Translation->Protein

Caption: Intracellular trafficking pathway of this compound LNPs.

Experimental Protocols

Formulation of this compound Lipid Nanoparticles

A common method for formulating lipid nanoparticles involves the rapid mixing of a lipid solution in ethanol with an aqueous solution of mRNA. While a specific molar ratio for this compound formulations is proprietary, a general protocol for similar LNPs is as follows:

  • Preparation of Lipid Stock Solution: Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol. The molar ratios of these components are critical for nanoparticle stability and efficacy and require optimization for each specific application.

  • Preparation of mRNA Solution: Dissolve the mRNA transcript in an acidic aqueous buffer (e.g., sodium acetate, pH 4-5).

  • Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution, often using a microfluidic mixing device. The rapid change in solvent polarity causes the lipids to self-assemble around the mRNA, forming the nanoparticles.

  • Purification and Buffer Exchange: The resulting nanoparticle suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

LNP_Formulation_Workflow Lipid_Solution Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Mixing Rapid Microfluidic Mixing Lipid_Solution->Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4-5) mRNA_Solution->Mixing Self_Assembly Nanoparticle Self-Assembly Mixing->Self_Assembly Purification Dialysis / Buffer Exchange (to PBS, pH 7.4) Self_Assembly->Purification Final_Product Purified this compound mRNA LNPs Purification->Final_Product

Caption: General workflow for LNP-mRNA formulation.

In Vitro Transfection Protocol
  • Cell Culture: Seed the target cells in a multi-well plate and culture until they reach 70-90% confluency.

  • Preparation of Transfection Complexes: Dilute the this compound mRNA nanoparticles in a serum-free medium.

  • Transfection: Add the diluted nanoparticle solution to the cells.

  • Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Analysis: Assess the transfection efficiency by measuring the expression of the protein encoded by the delivered mRNA (e.g., via fluorescence microscopy for reporter proteins like GFP or by functional assays for enzymes like luciferase).

In Vivo mRNA Delivery Protocol (Mouse Model)
  • Animal Model: Use an appropriate mouse strain for the study.

  • Nanoparticle Formulation: Prepare the this compound mRNA nanoparticles as described above.

  • Administration: Administer the nanoparticle suspension to the mice via an appropriate route, such as intravenous (tail vein) injection. The dosage will need to be optimized for the specific mRNA and target organ.

  • Monitoring: Monitor the animals for any adverse effects.

  • Analysis: At a predetermined time point post-injection, collect tissues of interest (e.g., liver, spleen) and analyze for protein expression using methods such as bioluminescence imaging (for luciferase) or immunohistochemistry. Blood samples can also be collected to measure serum levels of the expressed protein.

References

Validating Gene Knockout with Bamea-O16B Delivered CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of genetic engineering and drug development, the precise and efficient delivery of CRISPR-Cas9 components is paramount for successful gene knockout studies. Bamea-O16B, a bioreducible lipid nanoparticle, has emerged as a rapid and effective vehicle for delivering Cas9 mRNA and single-guide RNA (sgRNA) into cells. This guide provides an objective comparison of this compound's performance against other common CRISPR delivery methods, supported by experimental data. Furthermore, it outlines detailed protocols for validating the resulting gene knockout at the genomic and proteomic levels.

Performance Comparison of CRISPR Delivery Methods

The selection of a CRISPR delivery system is critical and depends on factors such as cell type, experimental goals (in vitro vs. in vivo), and desired efficiency and safety. Below is a quantitative comparison of this compound with other widely used methods.

Delivery MethodCargoEfficiencyCell ViabilityKey AdvantagesKey Disadvantages
This compound Cas9 mRNA/sgRNAUp to 90% knockout of GFP in HEK cells[1]; ~80% knockdown of PCSK9 in vivo[1]>90% in HEK cells[1]High efficiency, rapid results (as early as 24h)[1], low cytotoxicity[1]Newer technology, less literature compared to established methods
Lipofectamine 2000 Plasmid DNA or RNAVariable, often lower than newer reagentsCan be cytotoxic, with viability dropping to ~40% in some cell linesWidely used and well-documentedHigher cytotoxicity compared to this compound, lower efficiency in some cell types
Electroporation RNP, Plasmid DNA, or mRNA/sgRNA55-81% in primary human keratinocytes; up to 95% in primary mouse hepatocytesCan be low, highly cell-type dependentHigh efficiency, non-viralCan cause significant cell stress and death
Adeno-Associated Virus (AAV) DNA encoding Cas9 and sgRNAHigh in vivo efficiency (e.g., ~88% disruption of tdTomato in neurons)Generally considered safe with low immunogenicityExcellent for in vivo applications, sustained expressionLimited packaging capacity, potential for off-target effects with prolonged Cas9 expression

Experimental Workflow and Signaling Pathway Diagrams

Visualizing the experimental process and the biological context is crucial for understanding gene knockout studies. The following diagrams, created using the DOT language, illustrate a typical workflow for validating gene knockout and the signaling pathway of a relevant target, PCSK9.

G cluster_delivery CRISPR Delivery cluster_validation Knockout Validation cluster_analysis Data Analysis Bamea_O16B This compound Nanoparticle (Cas9 mRNA + sgRNA) Transfection Transfection Bamea_O16B->Transfection Cell_Culture Target Cell Culture Cell_Culture->Transfection Genomic_DNA_Extraction Genomic DNA Extraction Transfection->Genomic_DNA_Extraction 24-72 hours Protein_Extraction Protein Extraction Transfection->Protein_Extraction 48-96 hours qPCR qPCR (mRNA level) Transfection->qPCR PCR_Amplification PCR Amplification of Target Locus Genomic_DNA_Extraction->PCR_Amplification Sanger_Sequencing Sanger Sequencing PCR_Amplification->Sanger_Sequencing Sequence_Analysis Sequence Analysis (Indel detection) Sanger_Sequencing->Sequence_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification mRNA_Quantification Relative mRNA Quantification qPCR->mRNA_Quantification

Figure 1: Experimental workflow for gene knockout validation.

PCSK9_Pathway cluster_cell Hepatocyte cluster_blood Bloodstream LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization PCSK9 PCSK9 PCSK9->LDLR Binding LDL LDL Particle LDL->LDLR Binding Lysosome Lysosome Endosome->Lysosome Degradation of LDLR-PCSK9 complex Nucleus Nucleus SREBP2 SREBP-2 Nucleus->SREBP2 Activation PCSK9_Gene PCSK9 Gene SREBP2->PCSK9_Gene Transcription PCSK9_Gene->PCSK9 Translation & Secretion Circulating_LDL Circulating LDL Circulating_LDL->LDL Circulating_PCSK9 Circulating PCSK9 Circulating_PCSK9->PCSK9

Figure 2: Simplified PCSK9 signaling pathway in hepatocytes.

Detailed Experimental Protocols

Accurate validation of gene knockout is essential for the integrity of subsequent research. The following are detailed protocols for key validation experiments.

Genomic DNA Extraction and PCR Amplification

Objective: To amplify the genomic region targeted by the CRISPR-Cas9 system for subsequent sequencing analysis.

Materials:

  • Cell pellet from this compound treated and control cells

  • Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • PCR primers flanking the target site (design primers to amplify a 400-800 bp region)

  • High-fidelity DNA polymerase (e.g., Phusion or Q5)

  • dNTPs

  • PCR buffer

  • Nuclease-free water

  • Thermocycler

Protocol:

  • Harvest cells 24-72 hours post-transfection.

  • Extract genomic DNA from both knockout and control cell populations according to the manufacturer's protocol of the chosen kit.

  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • Set up the PCR reaction as follows:

    Component Volume Final Concentration
    5x High-Fidelity Buffer 10 µL 1x
    10 mM dNTPs 1 µL 200 µM
    10 µM Forward Primer 2.5 µL 0.5 µM
    10 µM Reverse Primer 2.5 µL 0.5 µM
    Genomic DNA 100-250 ng -
    High-Fidelity DNA Polymerase 0.5 µL -

    | Nuclease-free water | to 50 µL | - |

  • Perform PCR using the following cycling conditions (annealing temperature and extension time may need optimization):

    • Initial denaturation: 98°C for 30 seconds

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 30 seconds/kb

    • Final extension: 72°C for 5-10 minutes

  • Analyze the PCR products on a 1-2% agarose gel to confirm the amplification of a single band of the expected size.

Sanger Sequencing for Indel Analysis

Objective: To identify insertions or deletions (indels) at the target locus, confirming successful gene editing.

Materials:

  • Purified PCR products from the previous step

  • Sanger sequencing service

Protocol:

  • Purify the PCR products using a PCR purification kit or enzymatic cleanup.

  • Send the purified PCR product and one of the PCR primers for Sanger sequencing.

  • Analyze the sequencing results using software that can deconvolve mixed sequence traces, such as TIDE (Tracking of Indels by DEcomposition) or ICE (Inference of CRISPR Edits).

  • Compare the sequencing chromatograms of the edited and control samples. The presence of overlapping peaks downstream of the cut site in the edited sample indicates the presence of indels.

Western Blot for Protein Knockout Validation

Objective: To confirm the absence or significant reduction of the target protein.

Materials:

  • Cell pellets from this compound treated and control cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Harvest cells 48-96 hours post-transfection and lyse in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal protein loading.

Quantitative PCR (qPCR) for mRNA Level Analysis

Objective: To quantify the level of target gene mRNA and assess for nonsense-mediated decay.

Materials:

  • Cell pellets from this compound treated and control cells

  • RNA extraction kit (e.g., Qiagen RNeasy Kit)

  • cDNA synthesis kit

  • qPCR primers for the target gene and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Protocol:

  • Harvest cells 24-72 hours post-transfection and extract total RNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction in triplicate for each sample and primer set.

  • Perform qPCR using a standard cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target gene in the knockout cells compared to the control cells, normalized to the reference gene.

By employing a highly efficient delivery system like this compound and rigorously validating the outcome with the detailed protocols provided, researchers can confidently proceed with their downstream functional studies, ensuring the reliability and reproducibility of their findings.

References

A Head-to-Head Battle of Transfection Titans: Bamea-O16B Versus Traditional Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of innovation. The choice of transfection reagent can significantly impact experimental outcomes, influencing everything from gene expression levels to cell viability. This guide provides a comprehensive comparative analysis of a novel bioreducible lipid nanoparticle, Bamea-O16B, against two widely used traditional transfection reagents: the lipid-based Lipofectamine 3000 and the polymer-based Polyethylenimine (PEI).

This objective comparison, supported by experimental data, delves into the performance, protocols, and mechanisms of action of these reagents to empower researchers in selecting the optimal tool for their specific needs.

At a Glance: Performance Comparison

The selection of a transfection reagent is often a balance between efficiency and cellular health. The following tables summarize the performance of this compound, Lipofectamine 3000, and PEI across key metrics.

Parameter This compound Lipofectamine 3000 Polyethylenimine (PEI)
Reagent Type Bioreducible Lipid NanoparticleCationic Lipid FormulationCationic Polymer
Primary Application mRNA, siRNA, CRISPR/Cas9 deliveryDNA, RNA, siRNA co-transfectionDNA, siRNA
Mechanism of Action Endocytosis followed by glutathione-mediated disulfide bond cleavage for intracellular release.Forms lipid nanoparticles that fuse with the cell membrane or are taken up by endocytosis.Forms positively charged complexes with nucleic acids, which are taken up by endocytosis.
Cell Line Transfection Efficiency (Nucleic Acid) This compound Lipofectamine 3000 PEI
HeLa RFP mRNA (160 ng/mL)Up to 90%[1]High (Cell line dependent)[2]~80-90% (GFP plasmid)[3]
HEK-293 Cas9 mRNA/sgGFP (160 ng/mL)>90% (knockout efficiency)[1]High (GFP plasmid)[2]~80-90% (GFP plasmid)
A549 N/ANot widely reportedHigh (GFP plasmid)Not widely reported
CHO-K1 N/ANot widely reportedHigh (pCDH)~80-90% (GFP plasmid)
Difficult-to-transfect cells VariesLower expression than Lipofectamine 2000 in Dendritic CellsHigh efficiency reported in a broad spectrum of hard-to-transfect cells.Efficiency is highly cell-type dependent.
Parameter This compound Lipofectamine 3000 Polyethylenimine (PEI)
Cytotoxicity Lower than Lipofectamine 2000. Biocompatible for genome editing delivery.Generally lower toxicity compared to older lipid reagents. Can be cytotoxic in some cell lines.Can be cytotoxic, especially at higher concentrations and for branched PEI.
Cell Viability High biocompatibility reported.Generally good, but can be cell-type dependent.Can significantly impact cell viability depending on concentration and PEI type.

Delving into the Mechanisms: How They Work

The efficiency and cytotoxicity of a transfection reagent are intrinsically linked to its mechanism of action.

This compound is a bioreducible lipid nanoparticle. It encapsulates nucleic acids and enters the cell through endocytosis. The key to its function lies in the disulfide bonds integrated into its lipid structure. The intracellular environment is rich in glutathione (GSH), a reducing agent. This high concentration of GSH cleaves the disulfide bonds, leading to the disassembly of the nanoparticle and the release of its cargo into the cytoplasm. This targeted release mechanism is designed to enhance efficiency and reduce off-target effects.

Lipofectamine 3000 is a cationic lipid-based reagent that forms liposomes, which encapsulate nucleic acids. These complexes have a net positive charge, facilitating their interaction with the negatively charged cell membrane and subsequent uptake via endocytosis.

Polyethylenimine (PEI) is a cationic polymer that condenses nucleic acids into positively charged nanoparticles. These nanoparticles are then internalized by the cell through endocytosis. The "proton sponge" effect is a proposed mechanism for the endosomal escape of PEI-nucleic acid complexes. The buffering capacity of PEI leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture, releasing the cargo into the cytoplasm.

Experimental Workflows and Protocols

Reproducibility in transfection experiments is paramount. Below are detailed protocols for each reagent, providing a foundation for experimental design.

General Transfection Workflow

The overall process for transfection is similar for all three reagents, involving the preparation of cells, formation of the transfection complex, and incubation.

G cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection A Seed cells in appropriate vessel B Culture cells to optimal confluency (typically 70-90%) A->B C Prepare nucleic acid and reagent solutions B->C D Mix to form transfection complexes C->D E Incubate complexes (typically 10-30 min) D->E F Add complexes to cells E->F G Incubate cells (24-72 hours) F->G H Assay for gene expression or effect G->H

A typical workflow for cell transfection experiments.

This compound Transfection Protocol (Representative for mRNA Delivery)

This protocol is based on methodologies described in published research.

  • Cell Preparation: Seed cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.

  • Complex Formation:

    • For each well, dilute a specified amount of this compound lipid stock solution in an appropriate buffer.

    • In a separate tube, dilute the desired amount of mRNA (e.g., 5 µg/mL final concentration) in the same buffer.

    • Add the this compound solution to the mRNA solution and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for nanoparticle formation.

  • Transfection:

    • Add the this compound/mRNA nanoparticle suspension to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, replace the medium with fresh, complete growth medium.

    • Continue to culture the cells for 24-48 hours before assaying for protein expression.

Lipofectamine 3000 Transfection Protocol (for Plasmid DNA)

This protocol is a standard procedure for Lipofectamine 3000.

  • Cell Preparation: Seed cells to be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • For each well of a 24-well plate, dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ I Reduced Serum Medium.

    • Add 1 µL of P3000™ Reagent to the diluted DNA and mix.

    • In a separate tube, dilute 0.75-1.5 µL of Lipofectamine 3000 Reagent in 25 µL of Opti-MEM™ Medium.

    • Add the diluted Lipofectamine 3000 to the diluted DNA solution and mix gently.

    • Incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the DNA-lipid complexes to the cells.

  • Post-Transfection:

    • Incubate the cells for 48-72 hours before analysis. A medium change is typically not required.

Polyethylenimine (PEI) Transfection Protocol (for Plasmid DNA)

This is a general protocol for PEI-based transfection.

  • Cell Preparation: Seed cells to be 50-80% confluent on the day of transfection.

  • Complex Formation:

    • For a 6-well plate, dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium.

    • In a separate tube, dilute a specific amount of PEI stock solution (e.g., 6 µL of a 1 mg/mL solution) into 250 µL of serum-free medium. The optimal DNA:PEI ratio needs to be determined empirically for each cell line.

    • Add the PEI solution to the DNA solution and mix by pipetting.

    • Incubate for 10-20 minutes at room temperature.

  • Transfection:

    • Add the DNA-PEI complexes dropwise to the cells.

  • Post-Transfection:

    • Incubate the cells for 24-48 hours. A medium change after 4-6 hours may be necessary to reduce cytotoxicity.

Visualizing the Cellular Journey: Signaling and Uptake Pathways

Understanding the intracellular fate of the transfection complexes is crucial for optimizing delivery. The following diagrams illustrate the key steps in the cellular uptake and release of this compound and traditional lipid/polymer-based reagents.

G cluster_uptake Cellular Uptake cluster_release Intracellular Release cluster_bamea This compound Specific Pathway cluster_traditional Traditional Reagent Mechanisms A Lipid/Polymer Nanoparticle (this compound, Lipofectamine, PEI) B Interaction with Cell Membrane A->B C Endocytosis B->C D Formation of Endosome C->D E Endosomal Maturation (pH decrease) D->E F Endosomal Escape E->F G Release of Nucleic Acid into Cytoplasm F->G H High intracellular Glutathione (GSH) F->H triggers I Cleavage of Disulfide Bonds H->I J Nanoparticle Disassembly I->J J->G K Proton Sponge Effect (PEI) or Membrane Fusion (Lipids) K->F

Cellular uptake and cargo release pathways.

Conclusion: Making an Informed Decision

The choice between this compound and traditional transfection reagents is not a one-size-fits-all decision.

This compound emerges as a highly efficient and biocompatible option, particularly for the delivery of mRNA and components for CRISPR-based gene editing. Its bioreducible mechanism offers a sophisticated approach to controlled intracellular release, potentially minimizing off-target effects and cytotoxicity.

Lipofectamine 3000 stands out for its high transfection efficiency across a broad range of cell lines, including those that are notoriously difficult to transfect. It represents a robust and reliable choice for a variety of applications, particularly for plasmid DNA delivery.

Polyethylenimine (PEI) remains a cost-effective and viable option, especially for large-scale transfections. However, its potential for higher cytotoxicity necessitates careful optimization of the DNA:PEI ratio for each specific cell line.

Ultimately, the optimal transfection reagent will depend on the specific experimental goals, the cell type being used, the nature of the nucleic acid payload, and the desired balance between transfection efficiency and cell viability. This guide provides the foundational data and protocols to aid researchers in making an informed choice to advance their scientific endeavors.

References

A Comparative Guide to Gene Delivery Platforms for Long-Term Expression: Bamea-O16B, Lentiviral, and AAV Vectors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a gene delivery system is paramount to the success of their experimental and therapeutic goals. The desired duration of gene expression is a critical factor in this decision. This guide provides an objective comparison of the bioreducible lipid nanoparticle Bamea-O16B with two widely used viral vector systems, Lentivirus and Adeno-Associated Virus (AAV), focusing on the stability and duration of gene expression.

This guide will delve into the mechanisms of action, present quantitative data on expression duration, and provide detailed experimental protocols for each system to aid in the selection of the most appropriate tool for achieving stable, long-term gene expression.

Executive Summary: A Tale of Two Expression Profiles

The fundamental difference between this compound and viral vectors lies in the nature and duration of the gene expression they mediate. This compound is a vehicle for the transient delivery of messenger RNA (mRNA), resulting in high-level but short-lived protein expression. In contrast, viral vectors are engineered to provide stable and long-lasting gene expression through the introduction of genetic material that is maintained within the host cell.

  • This compound (Lipid Nanoparticle): Ideal for applications requiring transient protein expression, such as CRISPR/Cas9 gene editing, where the temporary presence of the Cas9 nuclease is sufficient to induce permanent genomic alterations.

  • Lentiviral Vectors (LV): The gold standard for stable, long-term gene expression, particularly in dividing cells, as they integrate the therapeutic gene into the host cell's genome.

  • Adeno-Associated Viral Vectors (AAV): Provide durable, long-term gene expression in a variety of tissues, primarily by persisting as stable episomes within the nucleus of transduced cells.

Comparative Analysis of Gene Expression Stability

The following table summarizes the key performance characteristics of this compound, Lentiviral vectors, and AAV vectors in mediating gene expression.

FeatureThis compound (mRNA Delivery)Lentiviral VectorsAdeno-Associated Viral Vectors (AAV)
Mechanism of Action Transient delivery of mRNA to the cytoplasm for translation.Integration of a DNA cassette into the host cell genome.Formation of a stable, non-integrating episome in the cell nucleus.
Duration of Expression Transient (peaks within 24-48 hours, declines significantly thereafter)[1][2].Stable and long-term (can be permanent in the cell and its progeny)[3].Durable and long-term (expression can persist for months to years)[4][5].
Typical Applications CRISPR/Cas9 gene editing, protein replacement therapy (requiring repeat dosing).Stable cell line generation, gene therapy for genetic disorders, CAR-T cell therapy.In vivo gene therapy for a wide range of genetic diseases (e.g., muscular dystrophy, hemophilia).
Immunogenicity Generally lower than viral vectors, but the lipid components and mRNA can elicit an innate immune response.Can induce an immune response against viral proteins and transduced cells.Can trigger an immune response to the viral capsid, potentially limiting re-dosing.
Cell Type Specificity Primarily targets hepatocytes in vivo after intravenous injection. Can be used on a wide range of cells in vitro.Broad tropism, can transduce both dividing and non-dividing cells. Can be pseudotyped to target specific cell types.Different serotypes exhibit natural tropisms for various tissues (e.g., muscle, liver, CNS).
Payload Capacity Limited by the encapsulation efficiency of the nanoparticle.Up to 9 kilobases.Approximately 4.7 kilobases.

Quantitative Data on Expression Duration

The following tables present a summary of experimental data illustrating the typical duration of gene expression for each delivery system.

Table 1: this compound Mediated mRNA Expression

Reporter GeneIn Vitro/In VivoCell/Tissue TypePeak ExpressionDuration of Detectable ExpressionReference
LuciferaseIn vitroA375 cells~24 hoursNot specified beyond peak
RFPIn vitroHeLa cells~24 hoursNot specified beyond peak
LuciferaseIn vivo (IV)Mouse LiverWithin 24 hoursUndetectable by day 3
LuciferaseIn vivo (IM, ID, SC)Mouse Injection Site1-3 daysUp to 10 days

Table 2: Viral Vector Mediated Transgene Expression

VectorReporter GeneIn Vivo ModelTissueDuration of Stable ExpressionReference
Lentivirus (HIV-1 based)GFPRatBrain (Neurons)At least 1 month
AAV1D2R80A (PET reporter)CatBrainAt least 6 months
AAV8/AAV9mCherryMouseLiver, Kidney, MuscleAt least 400 days (approx. 13 months)
AAV-2VariesRatBrain (Neurons)Over 15 months

Signaling Pathways and Experimental Workflows

This compound: Intracellular mRNA Release and Expression

This compound nanoparticles are designed for efficient intracellular delivery of their mRNA cargo. The lipid contains disulfide bonds, which are cleaved in the reductive environment of the cytoplasm. This bio-reducibility facilitates the release of the mRNA, allowing it to be translated by the cell's ribosomal machinery.

Bamea_O16B_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm (Reductive Environment) Bamea_LNP This compound LNP (mRNA encapsulated) Endosomal_LNP LNP in Endosome Bamea_LNP->Endosomal_LNP Endocytosis mRNA_Release mRNA Release (Disulfide bond cleavage) Endosomal_LNP->mRNA_Release Endosomal Escape Translation Ribosomal Translation mRNA_Release->Translation Protein Expressed Protein Translation->Protein

Caption: Intracellular pathway of this compound mediated mRNA delivery.

Experimental Workflow: Gene Expression Using this compound

The following diagram outlines a typical workflow for an in vitro gene expression experiment using this compound to deliver mRNA.

Bamea_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow -> Formulation 1. Formulate this compound/mRNA Nanoparticles Transfection 3. Add Nanoparticles to Cells Formulation->Transfection Cell_Culture 2. Culture Target Cells Cell_Culture->Transfection Incubation 4. Incubate (e.g., 24-72h) Transfection->Incubation Assay 5. Assay for Protein Expression (e.g., Western Blot, Flow Cytometry, Luciferase Assay) Incubation->Assay

Caption: Standard workflow for in vitro mRNA transfection using this compound.

Comparison of Gene Expression Mechanisms

This diagram illustrates the fundamental differences in how this compound, Lentivirus, and AAV lead to protein expression.

Mechanisms cluster_bamea This compound (Transient) cluster_lenti Lentivirus (Stable Integration) cluster_aav AAV (Stable Episome) Start Gene Delivery Vehicle Enters Cell B_mRNA mRNA cargo released in cytoplasm Start->B_mRNA L_DNA Viral RNA reverse transcribed to DNA Start->L_DNA A_DNA Viral DNA enters nucleus Start->A_DNA B_Protein Protein Expression (Short-term) B_mRNA->B_Protein Translation L_Integration DNA integrates into host genome L_DNA->L_Integration L_Protein Protein Expression (Long-term, Stable) L_Integration->L_Protein Transcription & Translation A_Episome DNA forms stable episome A_DNA->A_Episome A_Protein Protein Expression (Long-term, Durable) A_Episome->A_Protein Transcription & Translation

Caption: Contrasting mechanisms of gene expression for different delivery vectors.

Experimental Protocols

Protocol 1: this compound/mRNA Nanoparticle Formulation and In Vitro Transfection

This protocol is adapted from methodologies for formulating lipid nanoparticles for mRNA delivery.

Materials:

  • This compound lipid stock in ethanol

  • Helper lipids (e.g., DOPE, cholesterol, DSPE-mPEG2000) stocks in ethanol

  • mRNA encoding the gene of interest in a low pH buffer (e.g., 25 mM sodium acetate, pH 4)

  • Ethanol (RNase-free)

  • Aqueous buffer (e.g., PBS, RNase-free)

  • Target cells in culture

  • Microfluidic mixing device or manual mixing setup

Procedure:

  • Lipid Mixture Preparation:

    • In an RNase-free tube, combine this compound and helper lipids in ethanol at the desired molar ratio. A common ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Nanoparticle Formulation (Microfluidic Method):

    • Load the lipid mixture in ethanol into one syringe and the mRNA solution into a second syringe.

    • Set the flow rates on the microfluidic mixer, typically at a 3:1 aqueous to ethanol flow rate ratio.

    • Initiate mixing. The nanoparticles will self-assemble as the streams converge.

  • Nanoparticle Formulation (Manual Method):

    • Rapidly inject the lipid-ethanol mixture into the aqueous mRNA solution while vortexing to ensure rapid mixing and nanoparticle formation.

  • Purification and Concentration:

    • Dialyze the resulting nanoparticle solution against PBS (pH 7.4) overnight using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.

    • Concentrate the nanoparticles if necessary using centrifugal filter units.

  • Characterization:

    • Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • In Vitro Transfection:

    • Seed target cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

    • Dilute the this compound/mRNA nanoparticles in serum-free media.

    • Aspirate the old media from the cells and add the nanoparticle-containing media.

    • Incubate for 4-6 hours, then replace with complete growth media.

    • Analyze for protein expression at desired time points (e.g., 24, 48, 72 hours) using appropriate assays.

Protocol 2: Lentiviral Vector Production and Transduction

This is a general protocol for producing third-generation lentiviral vectors.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G for VSV-G envelope)

  • Transfer plasmid containing the gene of interest flanked by LTRs

  • Transfection reagent (e.g., PEI, calcium phosphate)

  • High-glucose DMEM with 10% FBS

  • 0.45 µm filter

  • Ultracentrifuge (optional, for concentration)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the transfer, packaging, and envelope plasmids.

    • Co-transfect the HEK293T cells with the plasmid mixture using your chosen transfection reagent according to the manufacturer's protocol.

  • Virus Harvest:

    • At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the viral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • Concentration (Optional):

    • For higher titers, concentrate the viral supernatant by ultracentrifugation or using commercially available concentration reagents.

  • Titration:

    • Determine the viral titer by transducing a target cell line (e.g., HEK293T) with serial dilutions of the virus and quantifying the percentage of transduced cells (e.g., by flow cytometry for a fluorescent reporter).

  • Transduction of Target Cells:

    • Seed target cells in a multi-well plate.

    • Add the lentiviral supernatant to the cells at a desired Multiplicity of Infection (MOI). Polybrene (4-8 µg/mL) can be added to enhance transduction efficiency.

    • Incubate for 24-48 hours, then replace the virus-containing media with fresh media.

    • For stable cell lines, select transduced cells using an appropriate antibiotic resistance marker included in the transfer plasmid.

Protocol 3: AAV Vector Production and Transduction

This is a generalized protocol based on the triple plasmid transfection method.

Materials:

  • HEK293 cells

  • AAV helper plasmid (providing adenovirus genes E2A, E4, and VA)

  • AAV Rep/Cap plasmid (providing Rep and Cap genes for the desired serotype)

  • AAV ITR plasmid (containing the gene of interest flanked by AAV inverted terminal repeats)

  • Transfection reagent

  • Cell lysis buffer

  • Gradient ultracentrifugation setup (e.g., iodixanol or CsCl gradient)

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the three plasmids (helper, Rep/Cap, and ITR) using a suitable transfection reagent.

  • Harvesting:

    • Approximately 72 hours post-transfection, harvest the producer cells. AAV particles are present both within the cells and in the supernatant.

  • Cell Lysis:

    • Lyse the cells to release the intracellular viral particles. This is often achieved by several freeze-thaw cycles.

  • Purification:

    • Treat the cell lysate with a nuclease (e.g., Benzonase) to degrade contaminating nucleic acids.

    • Purify the AAV vectors from the cell lysate using gradient ultracentrifugation. This separates the full, DNA-containing viral particles from empty capsids and cellular debris.

  • Titration:

    • Determine the titer of the purified AAV stock, typically by quantifying the number of vector genomes (vg) per mL using quantitative PCR (qPCR) targeting the ITRs or the transgene.

  • In Vivo Transduction:

    • Administer the purified AAV vectors to the animal model via the desired route (e.g., intramuscular, intravenous, intracranial injection). The dose will be dependent on the target tissue and desired expression level.

    • Monitor transgene expression at various time points post-injection.

Conclusion

The choice between this compound and viral vectors for gene delivery is dictated by the desired outcome of the experiment or therapy. For applications requiring transient expression, such as gene editing with CRISPR/Cas9, this compound offers an efficient, non-viral solution. For long-term, stable gene expression, essential for treating many genetic diseases or creating stable cell lines, lentiviral and AAV vectors are the superior choice. Lentiviruses provide the potential for permanent gene integration, while AAVs offer durable, non-integrating expression in a wide array of tissues. A thorough understanding of these systems' characteristics, as outlined in this guide, is crucial for making an informed decision and advancing research and therapeutic development.

References

A Comparative Guide to Off-Target Effects in CRISPR Delivery: Bamea-O16B (LNP) vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precision of CRISPR-Cas9 genome editing is critically dependent on the method used to deliver the nuclease and guide RNA into target cells. A primary safety concern in therapeutic applications is the potential for off-target mutations, where the CRISPR system edits unintended sites within the genome. This guide provides an objective comparison of the off-target effects associated with a novel lipid nanoparticle (LNP) delivery system, Bamea-O16B, and two widely used alternatives: electroporation and adeno-associated virus (AAV) vectors.

Disclaimer: "this compound" is a representative name for a lipid nanoparticle (LNP)-based delivery system for CRISPR components, used here for illustrative purposes. The data presented is based on published results for similar LNP-based technologies.

The choice of delivery method significantly influences the duration of CRISPR-Cas9 expression in the cell. Transient expression methods, such as LNPs and RNP electroporation, are generally associated with a lower risk of off-target effects compared to methods involving prolonged expression, like AAV vectors.[1][2] This is because the nuclease has a limited timeframe in which to act, reducing the chance of it binding to and cleaving unintended genomic sites.[1]

Quantitative Comparison of Off-Target Effects

The following table summarizes quantitative data on off-target events observed with different CRISPR delivery methods. It is crucial to note that the data is compiled from separate studies using different experimental models, gRNAs, and off-target detection assays. Direct, head-to-head comparisons in a single system are limited in publicly available literature.

Delivery MethodAssumed PayloadOff-Target Detection MethodCell/System TypeOn-Target GeneNumber of Off-Target Sites DetectedSource
This compound (LNP) Cas9 mRNA/sgRNANot specified in direct comparison studies. Data often compared to electroporation.T-cells, HepatocytesVariousData suggests lower off-target propensity due to transient expression.[1][2]
Electroporation Cas9 RNPGUIDE-seqHEK293T cellsLPA13
Electroporation Cas9 PlasmidGUIDE-seqHEK293T cellsLPA25
AAV Vector Cas9 & gRNAWhole-Genome Sequencing (WGS)Neonatal Mouse LiverFactor IX (F9)Rare; 1 putative insertion from >100 predicted sites

Key Observation : Delivering CRISPR-Cas9 as a ribonucleoprotein (RNP) complex via electroporation resulted in significantly fewer off-target sites compared to plasmid delivery in the same system. This highlights that both the delivery vehicle and the payload format are critical variables. AAV-mediated delivery in an in vivo mouse model showed very few off-target events, though the detection method (WGS) has different sensitivity compared to GUIDE-seq. The transient nature of LNP delivery is expected to yield an off-target profile more comparable to RNP electroporation than to AAV vectors.

Experimental Methodologies

Accurate detection of off-target events is paramount for evaluating the safety of any CRISPR-based therapeutic. Several unbiased, genome-wide methods are employed for this purpose. Below are the summarized protocols for the key experimental assays cited in this guide.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

GUIDE-seq is a cell-based method that identifies the sites of DNA double-strand breaks (DSBs) by capturing short, double-stranded oligodeoxynucleotides (dsODNs) that are integrated into the break sites.

  • Transfection : Target cells are co-transfected with the CRISPR-Cas9 components (delivered via LNP, electroporation, etc.) and a known dsODN tag.

  • Genomic DNA Isolation : After a period to allow for editing and tag integration, genomic DNA is extracted from the cells.

  • Library Preparation : The DNA is fragmented, and adapters are ligated to the ends. A key step involves targeted PCR amplification of the fragments containing the integrated dsODN tag.

  • Sequencing : The resulting library is subjected to next-generation sequencing (NGS).

  • Bioinformatic Analysis : Sequencing reads are mapped to a reference genome. The locations where the dsODN tag is found indicate the sites of DSBs, including both on-target and off-target events. The frequency of reads at each site provides a quantitative measure of cleavage activity.

CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by Sequencing)

CIRCLE-seq is a highly sensitive in vitro method for identifying genome-wide CRISPR-Cas9 nuclease cleavage sites.

  • Genomic DNA Isolation & Circularization : High molecular weight genomic DNA is extracted and purified. The linear DNA is then treated to create circular DNA molecules.

  • Nuclease Treatment : The circularized DNA is incubated with the CRISPR-Cas9 RNP complex. Only the circular DNA molecules that are cut by the nuclease at on-target or off-target sites will be linearized.

  • Library Preparation : Sequencing adapters are ligated specifically to the ends of the linearized DNA fragments.

  • Sequencing & Analysis : The adapter-ligated fragments are sequenced, and the reads are mapped to a reference genome to identify all sites cleaved by the nuclease. This method can detect off-target sites with very low frequencies.

SITE-seq (Selective Enrichment and Identification of Adapter-tagged DNA Ends by Sequencing)

SITE-seq is another biochemical method used to identify nuclease cleavage sites in purified genomic DNA.

  • Genomic DNA Treatment : High molecular weight genomic DNA is treated in vitro with the CRISPR-Cas9 RNP.

  • End-labeling and Adapter Ligation : The ends of the cleaved DNA are blunted and phosphorylated. A biotinylated hairpin adapter is then ligated to these ends, and the DNA is sheared.

  • Enrichment : The biotin-tagged DNA fragments are captured using streptavidin beads.

  • Library Preparation and Sequencing : A second adapter is ligated, and the enriched fragments are amplified and sequenced to identify the cleavage sites.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating and understanding off-target effects, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by unintended edits.

G cluster_prep Preparation cluster_delivery Delivery cluster_analysis Off-Target Analysis Payload_LNP This compound (LNP) (Cas9 mRNA + sgRNA) Cells Target Cells (e.g., Human Primary T-cells) Payload_LNP->Cells Transfection Payload_EP Electroporation (Cas9 RNP) Payload_EP->Cells Transfection Payload_AAV AAV Vector (Cas9 + sgRNA expression cassette) Payload_AAV->Cells Transduction gDNA Isolate Genomic DNA Cells->gDNA Assay Perform Genome-wide Assay (e.g., GUIDE-seq) gDNA->Assay Seq Next-Generation Sequencing Assay->Seq Data Bioinformatic Analysis & Off-Target Identification Seq->Data G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_X Target Gene X (On-Target Edit) TF->Gene_X Activates Gene_Y Tumor Suppressor Y (Off-Target Edit) TF->Gene_Y Activates Proliferation Proliferation Gene_X->Proliferation Promotes Apoptosis Apoptosis Gene_Y->Apoptosis Promotes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bamea-O16B
Reactant of Route 2
Reactant of Route 2
Bamea-O16B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.